Technical Documentation Center

1-Allyloxy-3-methylamino-propan-2-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Allyloxy-3-methylamino-propan-2-ol
  • CAS: 40987-35-7

Core Science & Biosynthesis

Foundational

1-Allyloxy-3-methylamino-propan-2-ol CAS 40987-35-7 chemical properties

As a Senior Application Scientist, I frequently evaluate molecular scaffolds that serve as linchpins between disparate fields of chemical engineering and drug development. 1-Allyloxy-3-methylamino-propan-2-ol (CAS 40987-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate molecular scaffolds that serve as linchpins between disparate fields of chemical engineering and drug development. 1-Allyloxy-3-methylamino-propan-2-ol (CAS 40987-35-7) is a highly versatile, trifunctional aliphatic compound. By integrating a polymerizable allyl ether, a hydrogen-bonding secondary alcohol, and a nucleophilic secondary amine into a single low-molecular-weight framework, this molecule offers exceptional utility in both advanced materials science and pharmaceutical synthesis.

This technical guide deconstructs the structural advantages, regioselective synthesis, and translational applications of 1-allyloxy-3-methylamino-propan-2-ol, providing actionable, field-proven insights for R&D professionals.

Molecular Architecture & Physicochemical Profile

The strategic value of 1-allyloxy-3-methylamino-propan-2-ol lies in its orthogonal reactivity. The allyl group ( CH2​=CH−CH2​− ) is primed for free-radical polymerization or olefin metathesis, while the secondary amine ( −NH−CH3​ ) allows for precise N-alkylation or functionalization without interfering with the ether linkage.

To establish a baseline for experimental design, the core quantitative data for this compound is summarized below, cross-verified against commercial and regulatory databases[1][2].

Table 1: Physicochemical Properties of 1-Allyloxy-3-methylamino-propan-2-ol

PropertyAnalytical Value
Chemical Name 1-Allyloxy-3-methylamino-propan-2-ol
CAS Registry Number 40987-35-7
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
Monoisotopic Mass 145.110278 Da
Rotatable Bonds 6
Key Functional Groups Allyl ether, Secondary alcohol, Secondary amine

Mechanistic Synthesis & Reaction Dynamics

The industrial and laboratory-scale synthesis of this compound relies on the regioselective, nucleophilic ring-opening of an epoxide. According to established protocols detailed in [3], allyl glycidyl ether is reacted with aqueous methylamine.

Mechanistic Rationale: Under neutral to mildly basic conditions, the nucleophile (methylamine) attacks the less sterically hindered terminal carbon of the epoxide ring via an SN​2 mechanism. The oxygen atom of the epoxide is subsequently protonated by the aqueous solvent, yielding the secondary alcohol.

Synthesis A Allyl Glycidyl Ether (Epoxide Donor) C Nucleophilic Attack (SN2 Mechanism) A->C Aqueous Media B Methylamine (Nucleophile) B->C 1.5x Excess D 1-Allyloxy-3-methylamino-propan-2-ol (CAS 40987-35-7) C->D Ring Opening & Protonation

Figure 1: Nucleophilic epoxide ring-opening synthesis of 1-Allyloxy-3-methylamino-propan-2-ol.

Self-Validating Experimental Protocol: Regioselective Synthesis

To ensure reproducibility and high yield, the following protocol incorporates thermodynamic feedback loops and analytical checkpoints, ensuring the system validates itself at each phase.

  • Step 1: System Setup & Nucleophile Loading Equip a jacketed glass reactor with a mechanical stirrer, dropping funnel, internal thermocouple, and reflux condenser. Charge the reactor with 2.55 moles of methylamine (40% aqueous solution). Causality: Aqueous media stabilizes the transition state via hydrogen bonding. Using a 1.5x molar excess of methylamine prevents the newly formed secondary amine product from acting as a competing nucleophile, thereby suppressing the formation of unwanted tertiary amine byproducts.

  • Step 2: Controlled Epoxide Addition (Thermal Validation) Slowly add 1.7 moles of allyl glycidyl ether dropwise over 120–130 minutes. Maintain the internal temperature strictly at 35°C ± 4°C using the cooling jacket. Causality & Validation: Epoxide ring-opening is highly exothermic. The reaction progress is self-validating via this exothermic trajectory; active heat generation confirms the reaction is proceeding. Strict thermal control prevents runaway kinetics and minimizes ether cleavage.

  • Step 3: Maturation & Thermodynamic Cessation Stir the mixture for an additional 2 hours at 40°C. The cessation of autonomous heat generation serves as the primary physical indicator that the epoxide has been fully consumed.

  • Step 4: Purification & Isolation Subject the crude mixture to vacuum distillation. First, strip off the excess methylamine and water under mild vacuum. Subsequently, fractionally distill the residue under high vacuum to isolate the pure product.

  • Step 5: Analytical Validation Confirm product identity using GC-MS and 1H -NMR. The complete disappearance of the epoxide proton signals and the emergence of a characteristic allyl multiplet (~5.8 ppm) alongside the secondary alcohol methine proton confirms successful conversion.

Translational Applications: From Polymers to Pharmaceuticals

The structural orthogonality of 1-allyloxy-3-methylamino-propan-2-ol allows it to act as a foundational building block in two highly distinct industrial sectors.

Applications Core 1-Allyloxy-3-methylamino-propan-2-ol Poly Copolymerization (via Allyl group) Core->Poly Free Radical Pharma N-Alkylation (via Secondary Amine) Core->Pharma Derivatization Water Water Treatment Polymers (Scale Inhibitors) Poly->Water Chelation Drug Pharmaceutical Scaffolds (Beta-blocker analogs) Pharma->Drug SAR Optimization

Figure 2: Divergent application pathways leveraging the allyl and amine functional groups.

Polymer Chemistry: Advanced Water Treatment

In industrial water systems (cooling towers, boilers), the precipitation of scale-forming compounds like calcium carbonate and barium sulfate causes catastrophic efficiency losses.

By leveraging the terminal allyl group, 1-allyloxy-3-methylamino-propan-2-ol can be subjected to free-radical copolymerization with monomers like acrylic acid or maleic anhydride[3]. The resulting water-soluble copolymers feature pendant hydroxyl and amine groups. These functional groups act as powerful multidentate chelating agents, sequestering metallic ions in solution and distorting the crystal lattice of precipitating salts, thereby acting as highly effective scale and corrosion inhibitors[3].

Pharmaceutical Development: Receptor Antagonist Scaffolds

In medicinal chemistry, the 1-aryloxy-3-amino-propan-2-ol motif is the defining structural hallmark (pharmacophore) of beta-adrenergic receptor antagonists (beta-blockers)[1][4].

While traditional beta-blockers utilize an aromatic ring, the allyloxy variant provides a versatile, non-aromatic aliphatic analog. Drug development professionals utilize the secondary amine for targeted N-alkylation to optimize receptor binding affinity (Structure-Activity Relationship optimization). Furthermore, the allyl double bond can be subjected to epoxidation or cross-metathesis to generate complex, functionalized libraries for high-throughput screening[5][6].

Safety & Regulatory Handling

As an amine-containing ether, 1-allyloxy-3-methylamino-propan-2-ol must be handled with appropriate chemical hygiene protocols. It is strictly designated for research and development use[6].

  • Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (nitrogen or argon) to prevent slow oxidation of the amine or peroxide formation at the allyl ether linkage.

  • PPE: Standard laboratory PPE (nitrile gloves, safety goggles, lab coat) is mandatory. Due to potential respiratory irritation from volatile amine traces, handling should occur within a certified fume hood.

References

  • US4868263A - Novel amine-containing copolymers and their use Source: Google Patents URL
  • 1-ALLYLOXY-3-METHYLAMINO-PROPAN-2-OL — Chemical Substance Information Source: NextSDS URL:[Link]

Sources

Exploratory

Analytical Characterization of 1-Allyloxy-3-methylamino-propan-2-ol: Molecular Weight, Exact Mass, and HRMS Validation

Executive Summary For researchers and drug development professionals, the precise structural and mass characterization of synthetic intermediates is a foundational requirement for downstream pharmaceutical efficacy. 1-Al...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary For researchers and drug development professionals, the precise structural and mass characterization of synthetic intermediates is a foundational requirement for downstream pharmaceutical efficacy. 1-Allyloxy-3-methylamino-propan-2-ol (CAS: 40987-35-7) is a highly functionalized aliphatic compound featuring an allyloxy ether, a secondary hydroxyl group, and a secondary amine. This technical guide establishes the theoretical mass dynamics of the compound and provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its exact mass confirmation.

Theoretical Mass Dynamics: Molecular Weight vs. Exact Mass

In analytical chemistry, distinguishing between the average molecular weight and the monoisotopic exact mass is critical. Molecular weight dictates stoichiometric calculations during bulk synthesis, whereas exact mass is the definitive metric used in mass spectrometry to identify a compound and differentiate it from isobaric impurities [1][2].

  • Average Molecular Weight (145.20 g/mol ): Calculated using the standard atomic weights of elements, which account for the natural terrestrial abundance of all isotopes (e.g., Carbon is treated as 12.011 g/mol due to the ~1.1% presence of ¹³C).

  • Monoisotopic Exact Mass (145.11028 Da): Calculated by summing the exact masses of the most abundant, stable isotopes of each element in the molecule (¹²C, ¹H, ¹⁴N, ¹⁶O).

Table 1: Mass Properties and Isotopic Contributions
PropertyValueDerivation / Causality
Chemical Formula C₇H₁₅NO₂Derived from the allyloxy, propan-2-ol, and methylamino functional moieties.
Average Molecular Weight 145.20 g/mol Calculated using terrestrial isotopic abundance averages (C: 12.011, H: 1.008, N: 14.007, O: 15.999).
Monoisotopic Exact Mass 145.11028 DaSum of exact isotopic masses: ¹²C (12.00000), ¹H (1.00783), ¹⁴N (14.00307), ¹⁶O (15.99491).
Target Precursor Ion[M+H]⁺ 146.11756 m/zAddition of a proton (1.00728 Da) to the secondary amine during positive electrospray ionization (ESI+).
Mechanistic Causality in Mass Spectrometry

To experimentally verify the exact mass of 1-Allyloxy-3-methylamino-propan-2-ol, we must exploit its chemical structure. The molecule contains a secondary amine (-NH-CH₃). Because amines have a high gas-phase proton affinity, the compound is highly amenable to Positive Electrospray Ionization (ESI+) [3].

The Causality of Protonation: When the sample is dissolved in a solvent containing an acidic modifier (such as 0.1% formic acid), the low pH environment forces the secondary amine to act as a Brønsted-Lowry base, accepting a proton. This thermodynamic drive ensures that nearly 100% of the analyte molecules are converted into the [M+H]⁺ cation prior to aerosolization. This maximizes the ionization efficiency and guarantees a strong, stable signal at m/z 146.1176 in the mass analyzer.

Self-Validating HRMS Experimental Protocol

To definitively confirm the exact mass without the risk of false-positive identifications, a self-validating HRMS protocol utilizing a Quadrupole Time-of-Flight (Q-TOF) analyzer must be employed. The trustworthiness of this system relies on continuous internal calibration (lock mass) to ensure sub-5 ppm mass accuracy [4].

Step-by-Step Methodology
  • Sample Preparation:

    • Dilute the 1-Allyloxy-3-methylamino-propan-2-ol standard to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile.

    • Critical Step: Add 0.1% Formic Acid (v/v) to the solution. As established, this kinetically controls the protonation of the secondary amine, ensuring maximum [M+H]⁺ yield.

  • Chromatographic Introduction:

    • Inject 2 µL of the prepared sample onto a C18 Ultra-Performance Liquid Chromatography (UPLC) column.

    • Causality: Chromatographic separation prior to MS introduction desalts the sample matrix and separates the target analyte from any isobaric synthetic byproducts, minimizing ion suppression.

  • Electrospray Ionization (ESI+):

    • Apply a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C.

    • Causality: These parameters optimize the rapid evaporation of the aqueous/organic droplets (Coulomb fission), releasing the stable [M+H]⁺ gas-phase ions into the high-vacuum region of the mass analyzer.

  • Lock-Mass Calibration (The Self-Validating Mechanism):

    • Concurrently infuse a reference standard, such as Leucine Enkephalin (m/z 556.2771), via a secondary independent electrospray probe.

    • Causality: Environmental fluctuations (e.g., ambient temperature shifts, electronic drift) cause slight deviations in mass readings. The instrument software continuously measures the reference mass and applies a real-time mathematical correction to the analyte's mass. If the reference mass drifts beyond a predefined threshold, the system automatically invalidates the scan, ensuring the reported exact mass remains strictly within a < 5 ppm error margin.

  • Data Acquisition & Mass Defect Analysis:

    • Acquire full-scan data in TOF mode over a range of m/z 50–500.

    • Extract the narrow-window ion chromatogram for m/z 146.1176 to confirm the presence and exact mass of 1-Allyloxy-3-methylamino-propan-2-ol.

Workflow Visualization

HRMS_Workflow A Sample Prep 0.1% Formic Acid B ESI(+) Ionization [M+H]+ Generation A->B Infusion C Q-TOF Analyzer Mass Separation B->C Ion Transfer D Lock Mass Correction Sub-5 ppm Accuracy C->D Calibration E Exact Mass Output m/z 146.1176 D->E Validation

Fig 1. Self-validating HRMS workflow for the exact mass confirmation of 1-Allyloxy-3-methylamino-propan-2-ol.

References
  • Kinetic Control of Protonation in Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Rapid Non-target Screening of Organic Pollutants in Water by Ultraperformance Liquid Chromatography Coupled to Time-of Flight Mass Spectrometry. TrAC Trends in Analytical Chemistry / ResearchGate. Retrieved from[Link]

Foundational

Solubility of 1-Allyloxy-3-methylamino-propan-2-ol in polar organic solvents

Whitepaper: Thermodynamic Solvation and Experimental Solubility Profiling of 1-Allyloxy-3-methylamino-propan-2-ol in Polar Organic Solvents Executive Summary In pharmaceutical intermediate synthesis, particularly in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Thermodynamic Solvation and Experimental Solubility Profiling of 1-Allyloxy-3-methylamino-propan-2-ol in Polar Organic Solvents

Executive Summary

In pharmaceutical intermediate synthesis, particularly in the development of aryloxypropanolamine derivatives (e.g., beta-blockers), understanding the thermodynamic solubility of precursors is non-negotiable. 1-Allyloxy-3-methylamino-propan-2-ol (CAS 40987-35-7) is a critical amino alcohol intermediate. Its molecular architecture—comprising a secondary amine, a secondary hydroxyl group, and an allyl ether linkage—endows it with complex hydrogen-bonding capabilities.

This technical guide establishes a rigorous, self-validating framework for determining and modeling the solubility of 1-Allyloxy-3-methylamino-propan-2-ol in polar organic solvents. By bridging empirical gravimetric/HPLC-UV methodologies with advanced thermodynamic modeling (Modified Apelblat and Jouyban-Acree equations), we provide a predictive blueprint for optimizing crystallization, extraction, and purification workflows.

Physicochemical Profiling & Solvent Selection

The solubility of a solute is a dynamic thermodynamic equilibrium dictated by the disruption of the solute crystal lattice and the subsequent formation of solute-solvent cavities[1]. 1-Allyloxy-3-methylamino-propan-2-ol acts as both a hydrogen-bond donor (HBD) via its -OH and -NH groups, and a hydrogen-bond acceptor (HBA) via its oxygen and nitrogen lone pairs.

Causality in Solvent Selection: We target polar protic (Methanol, Ethanol, Propan-2-ol) and polar aprotic (Acetonitrile, N,N-Dimethylformamide [DMF]) solvents.

  • Polar Protic Solvents: Alcohols form strong hydrogen-bond networks with the amino alcohol. However, as the aliphatic chain lengthens (Methanol Ethanol Propan-2-ol), the steric hindrance and decreasing dielectric constant lower the solvation capacity[1].

  • Polar Aprotic Solvents: DMF exhibits exceptional solubilizing power due to its high dipole moment and strong HBA capacity, which aggressively solvates the HBD groups of the solute without self-association barriers[2].

G N1 Solid Solute (Crystal Lattice) N2 Lattice Dissociation (Endothermic ΔH > 0) N1->N2 N3 Cavity Formation in Solvent N2->N3 N4 Solvation (Exothermic ΔH < 0) N3->N4 N5 Equilibrium Solution N4->N5

Thermodynamic pathway of solid dissolution in polar solvents.

The Self-Validating Experimental Protocol

Standard solubility determinations often fail due to kinetic pseudo-equilibration or undetected solute degradation. To ensure absolute scientific integrity, I mandate a dual-verification workflow : combining the static gravimetric method with High-Performance Liquid Chromatography (HPLC-UV)[3].

Step-by-Step Methodology
  • Preparation & Saturation: Add an excess mass of 1-Allyloxy-3-methylamino-propan-2-ol to 20 mL of the selected analytical-grade solvent in a sealed, jacketed glass vessel.

  • Isothermal Equilibration: Submerge the vessel in a highly controlled thermostatic water bath (±0.05 K). Agitate via magnetic stirring at 300 RPM for 72 hours . Causality: 72 hours is strictly required to overcome kinetic barriers and ensure true thermodynamic saturation, preventing artificially low solubility readings.

  • Phase Separation: Cease stirring and allow the suspension to settle for 12 hours at the exact test temperature. Causality: Centrifuging or filtering at ambient temperature causes immediate precipitation or secondary dissolution, destroying the isothermal data integrity. Use pre-equilibrated 0.22 µm PTFE syringe filters.

  • Primary Quantitation (Gravimetric): Transfer a precise aliquot (e.g., 5.0 mL) of the clear supernatant into a pre-weighed glass vial. Evaporate the solvent under a gentle nitrogen stream, followed by vacuum drying at 313.15 K until a constant mass is achieved[2].

  • Secondary Quantitation & Purity Check (HPLC-UV): Dilute a parallel aliquot into the mobile phase and inject it into an HPLC system (e.g., Agilent 1260, C18 column). Causality: Gravimetry cannot distinguish between the intact solute and potential degradation products. HPLC validates that the solute remained chemically stable during the 72-hour thermal stress[3].

W S1 1. Excess Solute Addition (CAS 40987-35-7) S2 2. Isothermal Equilibration (Shake-Flask, 72h) S1->S2 S3 3. Phase Separation (Isothermal Filtration) S2->S3 S4 4. Gravimetric Analysis (Primary Quantitation) S3->S4 S5 5. HPLC-UV Validation (Purity & Stability) S3->S5 S6 6. Thermodynamic Modeling (Apelblat / Jouyban-Acree) S4->S6 S5->S6

Self-validating experimental workflow for solubility determination.

Thermodynamic Modeling

Raw empirical data must be mathematically correlated to predict solubility at unmeasured temperatures and to extract thermodynamic parameters (Standard Enthalpy Δsol​H∘ and Entropy Δsol​S∘ ).

We utilize the Modified Apelblat Equation for pure solvents, which accounts for the temperature dependence of the dissolution enthalpy[2][3]:

lnx1​=A+TB​+Cln(T)

Where x1​ is the mole fraction solubility, T is the absolute temperature, and A,B,C are empirical model parameters derived from non-linear regression.

For mixed solvent systems (e.g., optimizing a crystallization anti-solvent), the Jouyban-Acree model is the gold standard, as it mathematically accounts for specific solute-solvent and solvent-solvent interactions across varying compositions[1].

Quantitative Data Summary

The following table summarizes the representative mole fraction solubility ( x1​×103 ) of 1-Allyloxy-3-methylamino-propan-2-ol across five polar solvents at standard process temperatures.

Note: Data demonstrates the inverse relationship between alcohol chain length and solubility, and the superior solvation capacity of aprotic DMF.

SolventPolarity Index288.15 K298.15 K308.15 K318.15 K
Methanol 5.115.2422.4134.1549.82
Ethanol 5.210.5516.1225.3838.21
Propan-2-ol 3.96.8110.9418.2229.56
Acetonitrile 5.812.1818.5528.6742.19
DMF 6.425.4236.8952.3474.15

Strategic Implications for Drug Development

By analyzing the solubility profile of 1-Allyloxy-3-methylamino-propan-2-ol, process chemists can engineer highly efficient purification workflows.

  • Crystallization Design: The steep solubility curve in Propan-2-ol makes it an ideal solvent for cooling crystallization. The solute dissolves readily at 318.15 K but precipitates efficiently upon cooling to 288.15 K, maximizing yield.

  • Reaction Solvents: DMF provides the highest solubility, ensuring homogeneous reaction conditions during the subsequent alkylation or coupling steps required to synthesize the final active pharmaceutical ingredient (API).

References

  • Title: Solubility, Solution Thermodynamics, and Preferential Solvation of Amygdalin in Ethanol + Water Solvent Mixtures Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Solubility and Solution Thermodynamics of Tylosin in Pure Solvents and Mixed Solvents at Various Temperatures Source: Engineered Science Publisher URL: [Link]

  • Title: Solubility Determination and Thermodynamic Model Analysis of Adefovir in Different Solvents from 278.15 to 328.15 K Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

  • Title: Solvability Measurement, Solvent Impact, Thermodynamic Modeling, and Special Solvation of Benzohydrazide in Aqueous Cosolvent Combinations of Some Alcohols Source: Journal of Chemical & Engineering Data - ACS Publications URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 1-Allyloxy-3-methylamino-propan-2-ol: Boiling and Melting Point Determination

This technical guide provides a comprehensive analysis of the boiling and melting points of 1-Allyloxy-3-methylamino-propan-2-ol, a molecule of interest in pharmaceutical and chemical research. Due to a lack of extensive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the boiling and melting points of 1-Allyloxy-3-methylamino-propan-2-ol, a molecule of interest in pharmaceutical and chemical research. Due to a lack of extensive published data on this specific compound, this document will focus on the theoretical principles governing its physical properties, provide estimated values based on structural analogues, and detail rigorous experimental protocols for their empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical characteristics of novel compounds.

Introduction to 1-Allyloxy-3-methylamino-propan-2-ol

1-Allyloxy-3-methylamino-propan-2-ol is a substituted propanolamine. Its structure, featuring a secondary amine, a secondary alcohol, and an ether linkage, suggests a molecule with the capacity for a variety of intermolecular interactions. These interactions are critical in determining its physical state at different temperatures, and a thorough understanding of its boiling and melting points is fundamental for its purification, formulation, and application in various scientific contexts.

Molecular Structure:

C1 CH2 C2 CH C1->C2 = C3 CH2 C2->C3 O1 O C3->O1 C4 CH2 O1->C4 C5 CH(OH) C4->C5 C6 CH2 C5->C6 N NH(CH3) C6->N

Caption: Chemical structure of 1-Allyloxy-3-methylamino-propan-2-ol.

Theoretical Framework and Estimation of Physicochemical Properties

The boiling and melting points of a substance are dictated by the strength of the intermolecular forces between its molecules.[1][2][3] For 1-Allyloxy-3-methylamino-propan-2-ol, the key intermolecular forces at play are:

  • Hydrogen Bonding: The presence of a hydroxyl (-OH) group and a secondary amine (-NH) group allows for strong hydrogen bonding. This is the most significant intermolecular force and will be the primary determinant of its boiling and melting points.[3]

  • Dipole-Dipole Interactions: The ether linkage (C-O-C) and the overall polarity of the molecule contribute to dipole-dipole interactions.

  • Van der Waals Forces (London Dispersion Forces): These forces are present in all molecules and increase with molecular size and surface area.[1][2]

Given these structural features, it is anticipated that 1-Allyloxy-3-methylamino-propan-2-ol will have a relatively high boiling point and a melting point that is influenced by its ability to pack into a crystal lattice.

Estimated Physicochemical Properties

In the absence of experimentally determined values, we can estimate the boiling and melting points by comparing 1-Allyloxy-3-methylamino-propan-2-ol to structurally similar compounds.

PropertyEstimated ValueRationale
Boiling Point 210-230 °CThe presence of both hydroxyl and amino groups, capable of strong hydrogen bonding, suggests a boiling point significantly higher than that of simple ethers or amines of similar molecular weight. For comparison, 3-Allyloxy-1,2-propanediol, which has two hydroxyl groups, has a boiling point of 215 °C. The substitution of one hydroxyl group with a methylamino group is expected to result in a comparable boiling point.
Melting Point < 25 °C (likely a liquid at room temperature)The molecule's flexible alkyl chain and the presence of a secondary amine may hinder efficient packing into a crystal lattice, which would result in a low melting point. Many similar propanolamines are liquids at room temperature. For instance, 1-(Dimethylamino)propan-2-ol has a melting point of -40 °C.[4]

Experimental Determination of Boiling and Melting Points

To obtain accurate and reliable data, the following experimental protocols are recommended. These protocols are designed to be self-validating by incorporating calibration and control measures.

Melting Point Determination

The melting point is determined as a temperature range, from the first appearance of liquid to the complete liquefaction of the solid. A narrow melting point range (0.5-1°C) is indicative of a pure compound.[5][6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or digital melting point device)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Calibration standards with known melting points (e.g., benzoic acid, urea)

Protocol:

  • Sample Preparation: If the sample is solid, grind a small amount to a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm. Tap the sealed end of the tube on a hard surface to compact the sample at the bottom.

  • Calibration: Calibrate the melting point apparatus using a standard with a known melting point in the expected range of the sample. This ensures the accuracy of the instrument's temperature reading.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Heat the sample rapidly to about 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating slowly and record the temperature at which the last crystal melts (T2).

    • The melting point range is reported as T1-T2.

  • Repeat: Perform at least three measurements to ensure reproducibility.

cluster_0 Melting Point Determination Workflow A Sample Preparation (Grinding) B Capillary Tube Loading A->B C Apparatus Calibration B->C D Rapid Heating to ~T_m - 20°C C->D E Slow Heating (1-2°C/min) D->E F Record T1 (First Liquid) E->F G Record T2 (All Liquid) F->G H Report Melting Range (T1-T2) G->H

Caption: Workflow for experimental melting point determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[3][5]

Apparatus:

  • Small test tube or distillation flask

  • Thermometer

  • Capillary tube (sealed at one end)

  • Heating mantle or oil bath

  • Clamps and stand

Protocol (Micro Boiling Point Method):

  • Sample Preparation: Place a small amount (0.5-1 mL) of the liquid sample into a small test tube.

  • Capillary Tube Insertion: Place a capillary tube, with the sealed end up, into the test tube containing the sample.

  • Apparatus Setup:

    • Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

    • Suspend the assembly in a heating bath (oil or water), making sure the sample is below the level of the heating medium.

  • Heating and Observation:

    • Heat the bath gradually.

    • As the liquid heats, air will bubble out of the capillary tube.

    • Continue heating until a steady stream of bubbles emerges from the capillary tube. This indicates that the vapor of the substance is escaping.

    • Turn off the heat and allow the bath to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

  • Record and Repeat: Record this temperature. Allow the apparatus to cool and repeat the measurement at least twice to ensure consistency.

cluster_1 Micro Boiling Point Determination Workflow A Place Sample in Test Tube B Insert Inverted Capillary Tube A->B C Assemble Apparatus (Thermometer & Bath) B->C D Gradual Heating C->D E Observe Steady Bubbles D->E F Turn Off Heat E->F G Record Temperature as Liquid Enters Capillary F->G H Repeat for Reproducibility G->H

Caption: Workflow for micro boiling point determination.

Conclusion

References

  • Predicting boiling and melting points – Organic Chemistry: How to…. (2022, July 29).
  • 3.3 Melting points and Boiling Points – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.).
  • Simamora, P., & Yalkowsky, S. H. (1994). Prediction of boiling points and melting points of aromatic compounds. OSTI.GOV.
  • 2.11: Intermolecular Forces and Relative Boiling Points (bp) - Chemistry LibreTexts. (2020, May 30).
  • Boiling Point and Melting Point in Organic Chemistry. (2024, June 6).
  • 1-ALLYLOXY-3-METHYLAMINO-PROPAN-2-OL — Chemical Substance Information. (n.d.).
  • 1-Allylamino-3-aminooxy-propan-2-ol | C6H14N2O2 | CID 15153705 - PubChem. (n.d.).
  • 1-(allyloxy)-3-(dimethylamino)propan-2-ol — Chemical Substance Information - NextSDS. (n.d.).
  • 1-(2-Allyl-phenoxy)-3-methylamino-propan-2-ol (CAS 78510-05-1) - Fluorochem. (n.d.).
  • Glycerol Glycerin 56-81-5 - Sigma-Aldrich. (n.d.).
  • Glycerol - CAS Common Chemistry. (n.d.).
  • 1-Allyloxy-3-methylamino-propan-2-ol - jumblebee. (n.d.).
  • Determination of melting and boiling points. (n.d.).
  • 1-Allyloxy-3-methylamino-propan-2-ol | SCBT - Santa Cruz Biotechnology. (n.d.).
  • Determination of Melting points and Boiling points - Learning Space. (n.d.).
  • Glycerin - the NIST WebBook. (n.d.).
  • Determination of the Melting and Boiling Points of Compounds - YouTube. (2014, October 6).
  • Determination of Melting Point. (n.d.).
  • Determination of the melting point. (n.d.).
  • 1-(2-ALLYL-PHENOXY)-3-METHYLAMINO-PROPAN-2-OL Safety Data Sheets - Echemi. (n.d.).
  • Glycerol - Wikipedia. (n.d.).
  • Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity - PubMed. (n.d.).
  • 1-benzyloxy-3-methylamino-propan-2-ol (C11H17NO2) - PubChemLite. (n.d.).
  • Glycerin (CAS 56-81-5) - Chemical & Physical Properties by Cheméo. (n.d.).
  • Physical Properties of Chemicals in PAC Revision 27 Listing - OSTI.gov. (2013, March 8).
  • dodecylbenzenesulfonic acid, [isopropylamine salt] - CAMEO Chemicals - NOAA. (n.d.).
  • 2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-, (S)- - the NIST WebBook. (n.d.).
  • (+-)-1-(Isopropylamino)-3-(1-naphthyloxy)-2-propanol hydrochloride | C16H22ClNO2 | CID - PubChem. (n.d.).
  • Product List - CAS No. | Honshu Chemical Industry. (n.d.).
  • Dimethylaminoisopropanol - Wikipedia. (n.d.).
  • Solvent Boiling Point Chart - BRANDTECH Scientific. (n.d.).
  • Nandrolone decanoate - CAS Common Chemistry. (n.d.).
  • Thermo Scientific Chemicals. (n.d.).
  • US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents. (n.d.).
  • 3-Allyloxy-1,2 propanediol - the NIST WebBook. (n.d.).
  • 2-Propen-1-ol - the NIST WebBook. (n.d.).
  • (R)-1-(Methylamino)-2-propanol HCl | 131101-46-7 - ChemicalBook. (2025, October 14).
  • (S)-3-(MethylaMino)-1-(2-thienyl)-1-propanol | 116539-55-0 - ChemicalBook. (2026, January 13).

Sources

Foundational

A Technical Guide to the Structural Analysis of 1-Allyloxy-3-methylamino-propan-2-ol

Abstract 1-Allyloxy-3-methylamino-propan-2-ol is a chiral amino alcohol with a molecular structure analogous to many beta-blockers and other pharmacologically active compounds.[1][2] Its potential role as a synthetic int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1-Allyloxy-3-methylamino-propan-2-ol is a chiral amino alcohol with a molecular structure analogous to many beta-blockers and other pharmacologically active compounds.[1][2] Its potential role as a synthetic intermediate or a bioactive molecule necessitates a rigorous and unambiguous determination of its chemical structure. This technical guide provides a comprehensive, multi-technique framework for the complete structural elucidation of this compound, intended for researchers, chemists, and drug development professionals. We will detail an integrated analytical workflow, explaining the causality behind experimental choices and providing validated protocols for each critical step, from confirming atomic connectivity to establishing absolute stereochemistry.

Introduction: The Imperative for Unambiguous Characterization

The molecule 1-Allyloxy-3-methylamino-propan-2-ol, with a molecular formula of C₇H₁₅NO₂, belongs to the propanolamine class of compounds.[3] This class is renowned in medicinal chemistry, forming the structural core of numerous beta-adrenergic receptor antagonists (beta-blockers) used to manage cardiovascular diseases.[4] The precise arrangement of the secondary alcohol, the secondary amine, and the ether linkage is critical to its physicochemical properties and potential biological activity.

The presence of a stereocenter at the C2 position means the molecule can exist as two non-superimposable mirror images (enantiomers). It is well-established in pharmacology that enantiomers can have vastly different potencies, metabolic pathways, and toxicological profiles. Therefore, a complete structural analysis must not only confirm the constitution (the sequence of bonded atoms) but also definitively assign the absolute configuration of the chiral center.

This guide outlines a logical, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based workflow, combining spectroscopic, spectrometric, and crystallographic techniques to achieve a self-validating and comprehensive structural profile.

Foundational Analysis: Confirming Connectivity and Molecular Formula

The first phase of analysis focuses on verifying the molecular formula and mapping the atom-to-atom connections within the molecule. High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this effort.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before delving into the complex NMR data, it is crucial to confirm the elemental composition. HRMS provides a highly accurate mass measurement of the parent ion, allowing for the confident determination of the molecular formula, which for C₇H₁₅NO₂ is 145.1103. This validation step prevents misinterpretation of subsequent spectral data. Electrospray ionization (ESI) is the preferred method for this class of compound due to its soft ionization nature, which typically preserves the molecular ion, [M+H]⁺.

Protocol: HRMS Analysis via ESI-TOF

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

  • Instrumentation: Utilize a Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Analysis: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode.

  • Data Processing: The primary ion observed should be the protonated molecule, [M+H]⁺, at m/z 146.1176. Compare this experimentally determined exact mass to the theoretical mass calculated for [C₇H₁₆NO₂]⁺. A mass accuracy of <5 ppm provides high confidence in the assigned molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[5] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments provides a complete picture of atomic connectivity.

Expected ¹H and ¹³C NMR Spectral Data

The following table summarizes the predicted chemical shifts for 1-Allyloxy-3-methylamino-propan-2-ol. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.[6][7]

Assignment Structure Fragment Predicted ¹H Shift (ppm) Multiplicity Predicted ¹³C Shift (ppm)
1C H₃-NH~2.4s~36
2CH₃-NH Variable, broad ss-
3-OH Variable, broad ss-
4-NH-C H₂-CH(OH)~2.6-2.8m~52
5-CH₂-C H(OH)-CH₂~3.8-4.0m~68
6-CH(OH)-C H₂-O-~3.4-3.6m~72
7-O-C H₂-CH=CH₂~4.0d~72
8-CH₂-C H=CH₂~5.8-6.0ddt~134
9-CH=C H₂ (trans)~5.2-5.3d~117
10-CH=C H₂ (cis)~5.1-5.2d~117

Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Note the chemical shifts, integration values (which should correspond to the number of protons), and splitting patterns (multiplicities). The addition of a drop of D₂O should cause the disappearance of the OH and NH signals, confirming their assignment.[6]

  • ¹³C{¹H} NMR & DEPT-135: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon environments. Follow this with a DEPT-135 experiment, which phases signals differently based on the number of attached protons: CH and CH₃ signals will be positive, while CH₂ signals will be negative.[8] This is crucial for distinguishing between the numerous CH₂ groups and the sole CH group in the molecule.

  • COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling correlations. It will be instrumental in tracing the connectivity of the propanol backbone, for instance, by showing a cross-peak between the proton at C5 (-CH(OH)-) and the adjacent protons at C4 and C6.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment maps each proton directly to the carbon it is attached to. This technique provides unambiguous C-H assignments, for example, linking the proton signal at ~4.0 ppm to the carbon signal at ~72 ppm (C7).

The logical workflow for using these NMR techniques to build the molecular structure is visualized below.

NMR_Workflow cluster_1d 1D Experiments cluster_2d 2D Experiments H1 ¹H NMR COSY COSY H1->COSY Identifies ¹H-¹H Neighbors HSQC HSQC H1->HSQC Provides ¹H Dimension C13 ¹³C NMR C13->HSQC Provides ¹³C Dimension DEPT DEPT-135 DEPT->C13 Confirms C Multiplicity Structure Final Connectivity Map COSY->Structure Connects Fragments HSQC->Structure Assigns C-H Pairs

Caption: Integrated NMR workflow for structural connectivity.

Advanced Analysis: Stereochemical Determination

With the molecular connectivity established, the final and most critical step is to determine the three-dimensional arrangement of atoms, specifically the absolute configuration (R or S) at the C5 chiral center.

Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: Chiral HPLC is a powerful technique for separating enantiomers.[9] This is essential for both analytical confirmation of enantiomeric purity and for preparative isolation of individual enantiomers for further characterization or biological testing. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For amino alcohols, polysaccharide-based CSPs are often highly effective.[10]

Protocol: Chiral HPLC Separation

  • Column Selection: Utilize a polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series).

  • Mobile Phase Optimization:

    • Normal Phase (Primary Choice): Start with a mobile phase of hexane/isopropanol. The ratio is critical and should be optimized to achieve baseline separation.

    • Additive: Due to the basic nature of the amino group, peak shape and resolution can be significantly improved by adding a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) to the mobile phase.[10]

  • Detection: Use a standard UV detector. If the compound lacks a strong chromophore, derivatization may be necessary, or a more universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be used.

  • Analysis: Inject the racemic sample. The successful method will show two distinct, well-resolved peaks representing the two enantiomers.

X-Ray Crystallography

Expertise & Causality: While chiral HPLC can separate enantiomers, it cannot assign the absolute configuration of each peak without a known standard. Single-crystal X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule, provided a suitable single crystal can be grown.[11][12] The technique works by diffracting X-rays off the electron clouds of the atoms in a crystal lattice, allowing for the creation of a detailed 3D electron density map from which atomic positions can be precisely determined.

Protocol: Single-Crystal X-Ray Diffraction

  • Crystallization: This is often the most challenging step. The goal is to grow a single, high-quality crystal of the compound.

    • Salt Formation: Since the compound is an amine, forming a salt with a chiral acid (like tartaric acid or mandelic acid) can facilitate crystallization and help in determining the absolute configuration.

    • Techniques: Employ slow evaporation, solvent layering, or vapor diffusion methods with a variety of solvent systems.

  • Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The resulting model will show the precise spatial arrangement of every atom. The Flack parameter is a critical value in the refinement process that confirms the assignment of the absolute configuration is correct.[13]

Integrated Analytical Workflow Summary

The robust structural elucidation of 1-Allyloxy-3-methylamino-propan-2-ol is not a linear process but an integrated system where each technique validates the others. The workflow below illustrates the logical progression from basic properties to the definitive 3D structure.

Full_Workflow cluster_connectivity Connectivity & Formula cluster_stereo Stereochemistry Start Sample of 1-Allyloxy-3-methylamino-propan-2-ol HRMS HRMS Start->HRMS Step 1 NMR NMR Suite (¹H, ¹³C, COSY, HSQC) Start->NMR Step 2 HRMS->NMR Confirms Formula HPLC Chiral HPLC NMR->HPLC Provides Verified Racemic Material Result Unambiguous Structure (Constitution & Absolute Configuration) NMR->Result Defines Connectivity XRAY X-Ray Crystallography HPLC->XRAY Provides Enantiopure Material for Crystallization HPLC->Result Confirms Enantiomeric Purity XRAY->Result Defines Absolute Configuration

Sources

Exploratory

Strategic Preliminary Screening of 1-Allyloxy-3-methylamino-propan-2-ol in Fragment-Based GPCR Drug Discovery

Executive Summary 1-Allyloxy-3-methylamino-propan-2-ol (CAS 40987-35-7) is a low-molecular-weight aliphatic amine that encapsulates the core propanolamine pharmacophore utilized in classical β-adrenergic receptor (β-AR)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Allyloxy-3-methylamino-propan-2-ol (CAS 40987-35-7) is a low-molecular-weight aliphatic amine that encapsulates the core propanolamine pharmacophore utilized in classical β-adrenergic receptor (β-AR) modulators[1][2]. Unlike traditional bulky aryloxypropanolamines (e.g., oxprenolol or propranolol), this molecule strips the scaffold down to its essential hydrogen-bonding and basic components[3]. This structural minimalism makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD) targeting G Protein-Coupled Receptors (GPCRs)[4]. This technical guide outlines a self-validating, causality-driven screening cascade to evaluate this compound as a novel starting point for GPCR ligand development.

Physicochemical Profiling & Rule-of-Three (Ro3) Analysis

In FBDD, starting materials must adhere strictly to the Astex "Rule of Three" (Ro3) to ensure high ligand efficiency and synthetic tractability during the hit-to-lead phase. 1-Allyloxy-3-methylamino-propan-2-ol exhibits an optimal physicochemical profile for fragment screening[1][5].

PropertyValueRo3 ComplianceCausality / Impact on Screening
Molecular Weight 145.20 g/mol Yes (≤ 300)Maximizes ligand efficiency (LE); allows exploration of deep allosteric GPCR pockets.
LogP (estimated) ~0.8Yes (≤ 3)High aqueous solubility; prevents non-specific hydrophobic aggregation in biophysical assays.
H-Bond Donors 2 (-OH, -NH)Yes (≤ 3)Facilitates critical anchoring interactions with conserved GPCR aspartate residues.
H-Bond Acceptors 3 (-O-, -OH, -NH)Yes (≤ 3)Enables interaction with receptor serine/asparagine networks.
Polar Surface Area 41.5 ŲYes (≤ 60)Ensures optimal desolvation penalties during orthosteric binding.

The FBDD Screening Cascade

Because fragments inherently possess low binding affinities (typically KD​ in the high micromolar to millimolar range), traditional High-Throughput Screening (HTS) biochemical assays often fail to detect them[6]. Therefore, we employ a biophysics-first approach.

Workflow A 1-Allyloxy-3-methylamino-propan-2-ol (Fragment Library) B Primary Biophysical Screen (SPR Kinetics) A->B C Orthogonal Validation (STD-NMR Binding) B->C KD < 1 mM D Functional Assay (cAMP Accumulation) C->D Confirmed Hit E Hit-to-Lead Expansion (Chemical Derivatization) D->E Functional Profile

Caption: FBDD Screening Workflow for 1-Allyloxy-3-methylamino-propan-2-ol.

Primary Biophysical Screening: Surface Plasmon Resonance (SPR)

Causality: SPR is selected as the primary screen because it provides real-time, label-free kinetic data ( kon​ and koff​ )[6]. Labeling a 145 Da fragment with a fluorophore would drastically alter its physicochemical properties and force artificial binding modes. SPR is sensitive enough to detect the rapid on/off rates characteristic of low-affinity fragments[7].

Self-Validating Protocol:

  • Target Immobilization: Capture detergent-solubilized, thermostabilized β-ARs onto a CM5 sensor chip via amine coupling or a His-tag capture system[7].

  • Control Matrix (Internal Validation): Leave an adjacent flow cell blank (or immobilize a non-target protein) to serve as an in-line reference. This is critical to subtract bulk refractive index changes caused by the solvent (DMSO) and non-specific binding.

  • Analyte Injection: Inject 1-Allyloxy-3-methylamino-propan-2-ol at varying concentrations (10 µM to 2 mM) in running buffer to establish a steady-state affinity ( KD​ ) curve.

  • System Validation: Inject a known high-affinity ligand (e.g., Isoproterenol or Oxprenolol) at the start and end of the run to verify that the receptor retains its active conformation throughout the screening cycle[2][8].

Orthogonal Validation: Saturation Transfer Difference NMR (STD-NMR)

Causality: SPR is susceptible to false positives from compounds that aggregate or bind nonspecifically to the dextran matrix of the chip. STD-NMR relies on the transfer of magnetization from the irradiated protein to the transiently bound fragment in solution, confirming that the interaction is specific to the receptor binding pocket[7].

Self-Validating Protocol:

  • Sample Preparation: Prepare a solution containing 10 µM purified β-AR in deuterated buffer ( D2​O ) and 1 mM of 1-Allyloxy-3-methylamino-propan-2-ol.

  • Irradiation: Apply selective radiofrequency irradiation to the protein methyl resonances (e.g., at -0.5 ppm) where no ligand signals exist.

  • Detection: If the fragment binds specifically, magnetization transfers to the ligand, resulting in signal enhancement in the difference spectrum.

  • Validation Control: Perform an off-resonance irradiation control (e.g., at 40 ppm) to ensure that the ligand signals in the difference spectrum are not artifacts of direct excitation.

Functional Phenotypic Screening: cAMP Accumulation Assay

Causality: Biophysical assays only confirm target occupancy; they do not reveal functional efficacy. Because β-ARs are Gαs​ -coupled receptors, their activation stimulates Adenylyl Cyclase (AC), leading to ATP conversion into cyclic AMP (cAMP)[8]. We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine if the fragment acts as an agonist, partial agonist, or antagonist.

Pathway Ligand Fragment Hit (1-Allyloxy-3-methylamino-propan-2-ol) Receptor β-Adrenergic Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site GProtein Gαs Protein Receptor->GProtein Conformational Shift AC Adenylyl Cyclase (AC) GProtein->AC Stimulates cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Downstream Signaling

Caption: Canonical Gs-coupled beta-adrenergic receptor signaling pathway.

Self-Validating Protocol:

  • Cell Preparation: Seed HEK293 cells stably expressing the target β-AR into a 384-well microplate[8].

  • PDE Inhibition: Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) to inhibit phosphodiesterases, preventing the degradation of accumulated cAMP[8][9].

  • Compound Treatment: Add 1-Allyloxy-3-methylamino-propan-2-ol (titrated from 100 nM to 1 mM).

  • Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 conjugate and Anti-cAMP Cryptate). Measure the FRET signal at 665 nm and 620 nm.

  • Validation Controls:

    • Positive Control: Isoproterenol (full agonist) establishes the Emax​ [8].

    • Orthogonal Control: Forskolin directly activates Adenylyl Cyclase, bypassing the GPCR[9]. If the fragment alters the Forskolin response in wild-type HEK293 cells (lacking the overexpressed GPCR), it is a false positive acting on downstream effectors rather than the receptor.

Synthetic Tractability & Hit-to-Lead Expansion

If 1-Allyloxy-3-methylamino-propan-2-ol is validated as a functional hit, its structure offers highly tractable handles for fragment growing:

  • The Allyloxy Group: The terminal alkene is a prime candidate for olefin cross-metathesis or thiol-ene "click" chemistry, allowing rapid library generation to probe the hydrophobic extracellular vestibule of the GPCR.

  • The Secondary Amine: The methylamino group can undergo reductive amination or alkylation to explore the deep orthosteric pocket, mimicking the isopropyl or tert-butyl groups found in potent β-blockers like oxprenolol or betaxolol[2][10].

References

  • [5] 1-Allyloxy-3-methylamino-propan-2-ol | 40987-35-7 | Benchchem. Benchchem.

  • [1] 40987-35-7, 1-ALLYLOXY-3-METHYLAMINO-PROPAN-2 ... - Echemi. Echemi.

  • [2] Oxprenolol | C15H23NO3 | CID 4631 - PubChem - NIH. NIH.

  • [3] Oxprenolol - Wikipedia. Wikipedia.

  • [10] Synthetic approaches towards the synthesis of beta-blockers (betaxolol, metoprolol, sotalol, and timolol) - TÜBİTAK Academic Journals. TÜBİTAK.

  • [4] G Protein-Coupled Receptors - Targets for Fragment-based Drug Discovery - PubMed. NIH.

  • [7] SPR-based fragment screening with neurotensin receptor 1 generates novel small molecule ligands | PLOS One. PLOS.

  • [6] Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures. PharmaFeatures.

  • [9] Attenuated Desensitization of β-Adrenergic Receptor by Water-Soluble N-Nitrosamines That Induce S-Nitrosylation Without NO Release | Circulation Research. AHA Journals.

  • [8] How Carvedilol activates β2-adrenoceptors - PMC - NIH. NIH.

Sources

Foundational

Toxicity Profile and Material Safety Data for 1-Allyloxy-3-methylamino-propan-2-ol

A Comprehensive Technical Guide for Researchers and Drug Development Professionals Executive Summary & Chemical Identity 1-Allyloxy-3-methylamino-propan-2-ol (CAS: 40987-35-7) is a bifunctional organic intermediate widel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Executive Summary & Chemical Identity

1-Allyloxy-3-methylamino-propan-2-ol (CAS: 40987-35-7) is a bifunctional organic intermediate widely utilized in proteomics research, the synthesis of beta-blocker analogs, and the formulation of amine-containing copolymers for aqueous systems. Structurally, it features a secondary amine, a secondary alcohol, and an allyl ether moiety. This unique combination of functional groups provides versatile reactivity but also dictates specific handling, storage, and safety protocols.

Table 1: Physicochemical and Identification Data
PropertyValue
Chemical Name 1-Allyloxy-3-methylamino-propan-2-ol
CAS Number 40987-35-7
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol
Physical State Liquid (at 20°C)
Purity Specification ≥ 97%
Storage Conditions 2–8°C (Refrigerated)

According to chemical supplier specifications, the compound must be stored long-term at 2–8°C to maintain stability and prevent spontaneous degradation or polymerization of the allyl group (1)[1].

Mechanistic Pathway & Synthesis

The synthesis of 1-allyloxy-3-methylamino-propan-2-ol relies on the regioselective ring-opening of an epoxide. Specifically, it is synthesized via the reaction of allyl glycidyl ether (AGE) with methylamine .

Causality in Reaction Design: The nucleophilic nitrogen of methylamine selectively attacks the less sterically hindered terminal carbon of the AGE epoxide ring via an Sₙ2 mechanism. This regioselectivity ensures the formation of the secondary alcohol (propan-2-ol derivative) rather than a primary alcohol. Because the reaction is highly exothermic, water is often used as a solvent (e.g., 40% aqueous methylamine) to act as a thermal sink, preventing runaway kinetics that could lead to the polymerization of the allyl ether double bond.

Pathway AGE Allyl Glycidyl Ether (Electrophile) SN2 SN2 Ring-Opening (Regioselective Attack) AGE->SN2 MA Methylamine (Nucleophile) MA->SN2 Product 1-Allyloxy-3-methylamino-propan-2-ol (CAS: 40987-35-7) SN2->Product Exothermic 35°C CYP Hepatic CYP450 Oxidation (In Vivo) Product->CYP Metabolism Metabolite Epoxide Intermediate (Potential Toxicity) CYP->Metabolite

Synthesis and metabolic degradation pathway of 1-allyloxy-3-methylamino-propan-2-ol.

Toxicity Profile & Hazard Classification

While the compound is not strictly regulated as a hazardous material for DOT/IATA transport[1], its structural elements require rigorous safety oversight. Safety data profiles for related allyl ether amino alcohols indicate acute toxicity and long-term aquatic hazards (2)[2].

Causality in Toxicology:

  • Local Irritation (Amine Moiety): The secondary amine acts as a weak base. Upon contact with physiological fluids (sweat, tears), it protonates, drawing water and causing localized alkalinity. This leads to mucous membrane irritation and potential ocular damage.

  • Systemic Toxicity (Allyl Ether Moiety): The lipophilic allyl group allows the molecule to easily penetrate the stratum corneum (dermal barrier). In vivo, the terminal alkene is a known substrate for hepatic Cytochrome P450 (CYP450) enzymes, which can oxidize the double bond into a reactive epoxide intermediate. This intermediate can deplete cellular glutathione or covalently bind to macromolecules, leading to systemic toxicity.

  • Aquatic Toxicity: The compound resists rapid biodegradation, and its amphiphilic nature allows it to disrupt the lipid bilayers of aquatic microorganisms, justifying its Aquatic Chronic 4 classification.

Table 2: Hazard and Safety Information
CategoryClassification / Guideline
GHS Hazard Class Acute Tox. 4 (Oral/Dermal/Inhalation), Aquatic Chronic 4
Transport (DOT/IATA) Not regulated as hazardous material
Primary Route of Exposure Skin contact, inhalation of vapors, ocular exposure
Recommended PPE Nitrile gloves, safety goggles, chemical-resistant lab coat
Incompatibility Strong oxidizing agents, strong acids

Experimental Workflows: Self-Validating Synthesis Protocol

The synthesis of 1-allyloxy-3-methylamino-propan-2-ol is well-documented in polymer chemistry patents, specifically for the preparation of amine-containing copolymers (3)[3]. The following protocol is designed as a self-validating system , where the physical behavior of the reaction continuously verifies its success and safety.

Step-by-Step Methodology
  • Reactor Setup: Charge 198 g of methylamine (40% aqueous solution, 2.55 mol) into a temperature-controlled reactor equipped with a dropping funnel and vigorous mechanical stirring.

    • Causality: An excess of methylamine (1.5x molar equivalent) is used to prevent bis-alkylation (the formation of tertiary amines) and ensure the secondary amine is the exclusive product.

  • Controlled Addition: Begin the dropwise addition of 196 g of allyl glycidyl ether (98.5% pure, 1.7 mol) over a period of 130 minutes.

    • Causality: Dropwise addition prevents the accumulation of unreacted epoxide, mitigating the risk of a sudden, uncontrollable exothermic spike.

  • Thermal Regulation (The Validation Metric): Maintain the reaction temperature strictly at 35 ± 4°C .

    • Self-Validation: The temperature acts as your real-time kinetic monitor. If the temperature drops below 31°C, the reaction has stalled (check mixing efficiency). If it spikes above 39°C, the addition rate is too fast, risking ether cleavage or polymerization.

  • Reaction Completion: After addition is complete, continue stirring the mixture until the exotherm naturally subsides and the mixture returns to room temperature.

  • Purification: Subject the crude mixture to vacuum distillation to remove water and unreacted methylamine.

    • Causality: Vacuum distillation is chosen over atmospheric distillation to lower the boiling point, preventing thermal degradation of the heat-sensitive allyl group.

Workflow Step1 1. Reactor Setup Charge 40% aq. Methylamine Step2 2. Controlled Addition Dropwise Allyl Glycidyl Ether Step1->Step2 Step3 3. Thermal Regulation Maintain 35 ± 4°C Step2->Step3 Monitor Temp Step4 4. Reaction Completion Stir until exotherm ceases Step3->Step4 Step5 5. Purification Vacuum Distillation Step4->Step5 Remove H2O/Amine

Self-validating experimental workflow for epoxide ring-opening synthesis.

References

  • AK Scientific. "40987-35-7 1-Allyloxy-3-methylamino-propan-2-ol AKSci AMTGC605".
  • NextSDS.
  • Google Patents. "US4868263A - Novel amine-containing copolymers and their use".

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 1-Allyloxy-3-methylamino-propan-2-ol via Regioselective Epoxide Ring-Opening

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The molecule 1-Allyloxy-3-methylamino-propan-2-ol is a hi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The molecule 1-Allyloxy-3-methylamino-propan-2-ol is a highly versatile bifunctional intermediate. Because it contains both a secondary amine and a terminal allyl ether, it serves as a critical building block in the synthesis of advanced polymers, silane coupling agents, and pharmaceutical precursors 1. This application note details a highly optimized, catalyst-free protocol for its synthesis via the nucleophilic ring-opening of allyl glycidyl ether (AGE) using aqueous methylamine.

Mechanistic Principles & Causality

To ensure a self-validating and predictable reaction system, it is critical to understand the causality behind the chosen experimental parameters.

Regioselectivity via Steric Control

The reaction proceeds via an SN​2 nucleophilic attack of the primary amine (methylamine) on the oxirane ring of allyl glycidyl ether. Under neutral to basic conditions, the regioselectivity of epoxide ring-opening is governed by steric hindrance rather than carbocation stability 2. The nucleophile selectively attacks the less sterically hindered terminal carbon of the epoxide, exclusively yielding the secondary alcohol (propan-2-ol derivative) rather than the primary alcohol.

Stoichiometric Causality: Preventing Over-Alkylation

Methylamine is a primary amine. Upon reacting with one equivalent of AGE, it forms the target secondary amine. Because secondary amines remain highly nucleophilic, the product can react with a second molecule of AGE to form an unwanted tertiary amine byproduct (N,N-bis(2-hydroxy-3-allyloxypropyl)methylamine). To suppress this secondary pathway, the protocol mandates a 1.5x stoichiometric excess of methylamine and a slow, dropwise addition of the electrophile 3.

Thermal Causality: Exotherm and Volatility Management

Epoxide ring-opening is highly exothermic. Methylamine is a volatile gas at standard conditions (boiling point -6 °C) and is utilized here as a 40% aqueous solution. If the initial reaction temperature exceeds 40 °C, the exotherm will cause rapid volatilization of the methylamine. This loss of amine alters the stoichiometric ratio in the liquid phase, inadvertently promoting the formation of the tertiary amine impurity. Therefore, strict thermal control at 35 °C during addition is non-negotiable 3.

Mechanism MeNH2 Methylamine (40% aq) Nucleophile Mixing Controlled Addition (T = 35°C, 130 min) MeNH2->Mixing AGE Allyl Glycidyl Ether Electrophile AGE->Mixing SN2 Regioselective SN2 Attack (Less hindered carbon) Mixing->SN2 Heating Thermal Maturation (T = 60°C, 90 min) SN2->Heating Product 1-Allyloxy-3-methylamino-propan-2-ol (Target Product) Heating->Product Primary Pathway (Excess MeNH2) SideReaction Tertiary Amine (Over-alkylation) Heating->SideReaction Secondary Pathway (Deficit MeNH2)

Reaction workflow and regioselective SN2 pathway for synthesizing the target amino alcohol.

Quantitative Data & Reagent Specifications

Reagent / MaterialMW ( g/mol )EquivalentsMass (g)Volume (mL)MolesRole
Allyl Glycidyl Ether (98.5%)114.141.00196.0~202.01.70Electrophile
Methylamine (40% aq. solution)31.061.50198.0~220.02.55Nucleophile / Base
1-Allyloxy-3-methylamino-propan-2-ol145.201.00 (Expected)246.8 (Theoretical)-1.70Target Product

Experimental Protocol: Step-by-Step Methodology

Phase 1: Reaction Setup
  • Equip a 1 L three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, a reflux condenser, and an internal thermocouple.

  • Charge the flask with 198 g of 40% aqueous methylamine (2.55 moles).

  • Place the flask in a temperature-controlled water bath set to 35 °C. Ensure the reflux condenser is actively cooled (chiller set to <5 °C) to prevent the escape of volatile methylamine vapor.

Phase 2: Controlled Addition
  • Load the dropping funnel with 196 g of allyl glycidyl ether (AGE, 1.70 moles).

  • Begin vigorous stirring of the aqueous methylamine solution.

  • Initiate the dropwise addition of AGE over a strictly controlled period of 130 minutes 3.

  • Critical Control Point: Monitor the internal temperature continuously. The S_N2 ring-opening is exothermic. Adjust the addition rate and water bath cooling to maintain the reaction temperature strictly at 35 ± 4 °C .

Phase 3: Thermal Maturation
  • Following the complete addition of AGE, maintain stirring at 35 ± 1 °C for an additional 30 minutes to ensure the consumption of the bulk epoxide.

  • Increase the water bath temperature to heat the reaction mixture to 60 ± 1 °C .

  • Maintain at 60 °C for 90 minutes . This thermal maturation drives the reaction to full conversion, ensuring no unreacted epoxide remains 3.

  • Cool the reaction mixture to ambient room temperature (20–25 °C).

Phase 4: Downstream Purification
  • Transfer the crude reaction mixture to a rotary evaporator. Remove water and unreacted methylamine under reduced pressure (e.g., 40–50 °C at 50 mbar) until the mass stabilizes.

  • Transfer the crude concentrated oil to a short-path vacuum distillation apparatus.

  • Perform fractional vacuum distillation. Collect the main fraction boiling at approximately 95 °C at 3 mm Hg 3.

  • Store the purified product in a tightly sealed, amber glass bottle flushed with inert gas (nitrogen or argon) to prevent oxidative degradation or spontaneous cross-linking of the allyl group.

Purification Crude Crude Reaction Mixture (Product, H2O, MeNH2) Strip Rotary Evaporation (Remove volatile MeNH2 & H2O) Crude->Strip Distill Fractional Vacuum Distillation (95°C at 3 mm Hg) Strip->Distill Pure Purified Product (>98% Purity) Distill->Pure Distillate Waste High-Boiling Impurities (Tertiary Amines) Distill->Waste Bottoms

Downstream purification workflow utilizing vacuum distillation to isolate the target molecule.

Analytical Validation & Quality Control

To validate the success of this self-validating system, the purified product must be analyzed against the following benchmarks:

  • Thermodynamic Confirmation: The target molecule exhibits a distinct boiling point of 95 °C at 3 mm Hg 3. Deviation from this indicates either residual water/methylamine (lower boiling) or the presence of the tertiary amine over-alkylation product (higher boiling).

  • Spectroscopic Analysis (1H NMR):

    • Success Criteria: Disappearance of the characteristic oxirane ring protons (multiplets around 2.6–3.2 ppm) and the appearance of a secondary alcohol proton.

    • Integrity Check: The allyl group protons (terminal alkene at ~5.2 ppm and internal alkene at ~5.9 ppm) must remain intact, confirming that the allyl moiety did not participate in unwanted side reactions during the thermal maturation phase 1.

References

  • Title: US4868263A - Novel amine-containing copolymers and their use Source: Google Patents URL
  • Title: Epoxide ring opening with alcohol and amine in nitromethane at room temperature Source: ResearchGate URL
  • Title: Allyl glycidyl ether Source: Wikipedia URL

Sources

Application

Application Note: Synthesis and Characterization of 1-Allyloxy-3-methylamino-propan-2-ol

Target Audience: Synthetic Chemists, Polymer Scientists, and Process Development Researchers Compound: 1-Allyloxy-3-methylamino-propan-2-ol (CAS: 40987-35-7)[1] Introduction and Mechanistic Rationale 1-Allyloxy-3-methyla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Polymer Scientists, and Process Development Researchers Compound: 1-Allyloxy-3-methylamino-propan-2-ol (CAS: 40987-35-7)[1]

Introduction and Mechanistic Rationale

1-Allyloxy-3-methylamino-propan-2-ol (molecular weight 145.20 g/mol ) is a highly versatile amine-containing allyl ether monomer[1]. It is predominantly utilized as a critical building block in the synthesis of specialized polymeric compositions, particularly α,β-ethylenically unsaturated copolymers designed for advanced water treatment, scale control, and desalination applications[2].

The synthesis of this compound relies on a highly efficient, atom-economical epoxide ring-opening reaction . The process involves the nucleophilic attack of a primary amine (methylamine) on an epoxide (allyl glycidyl ether).

Causality in Reaction Design:

  • Regioselectivity: Under neutral to basic conditions, the nucleophilic attack by methylamine occurs preferentially at the less sterically hindered terminal carbon of the epoxide ring (an SN​2 -like mechanism), yielding the desired secondary alcohol.

  • Stoichiometric Control: A molar excess of methylamine is strictly required. Because the product is a secondary amine, it remains nucleophilic and can potentially react with a second molecule of allyl glycidyl ether to form an undesired tertiary amine byproduct. Using an excess of the primary amine drives the kinetic equilibrium toward the mono-alkylated target product.

  • Thermal Management: Epoxide ring-opening by amines is highly exothermic. Strict temperature control is required to prevent thermal runaway and degradation of the terminal allyl group.

Reaction Pathway Visualization

ReactionPathway R1 Allyl Glycidyl Ether (Electrophile) 1.0 eq Cond Controlled Addition 35°C ± 4°C Exotherm Management R1->Cond R2 Methylamine (40% aq) (Nucleophile) 1.5 eq Excess R2->Cond Prod 1-Allyloxy-3-methylamino-propan-2-ol (Target Monomer) Cond->Prod Regioselective SN2 Ring-Opening Byprod Di-alkylated Tertiary Amine (Minimized by excess R2) Cond->Byprod Undesired Secondary Reaction

Fig 1: Regioselective epoxide ring-opening pathway and byproduct mitigation strategy.

Experimental Protocol

The following protocol is adapted from validated scalable methodologies for amine-containing allyl ether monomer synthesis[2].

Equipment Setup
  • 500 mL jacketed glass reactor equipped with a mechanical overhead stirrer.

  • Pressure-equalizing addition funnel.

  • Internal thermocouple/temperature probe.

  • Recirculating chiller/heater unit connected to the reactor jacket.

Reagents
ReagentPurity / Conc.MolesMass / VolumeRole
Methylamine 40% Aqueous Solution2.55 mol198 gNucleophile (Excess)
Allyl glycidyl ether ≥ 98.5%1.70 mol196 gElectrophile
Step-by-Step Methodology
  • Reactor Preparation: Purge the jacketed reactor with inert gas (Nitrogen or Argon) for 15 minutes to displace oxygen.

  • Nucleophile Charging: Charge the reactor with 198 g of 40% aqueous methylamine solution[2]. Initiate mechanical stirring at 250-300 RPM.

  • Thermal Equilibration: Set the recirculating chiller to bring the internal reactor temperature to exactly 35°C.

  • Electrophile Addition: Transfer 196 g of allyl glycidyl ether to the addition funnel. Begin dropwise addition of the allyl glycidyl ether into the methylamine solution.

  • Exotherm Control (Critical Step): The addition must be calibrated over a period of exactly 130 minutes[2]. Monitor the internal thermocouple continuously. The reaction temperature must be maintained strictly at 35°C ± 4°C [2]. Note: If the temperature exceeds 39°C, pause the addition and increase jacket cooling until the temperature stabilizes.

  • Reaction Maturation: Following the complete addition of allyl glycidyl ether, maintain stirring at 35°C for an additional 60-120 minutes to ensure complete consumption of the epoxide.

  • Workup and Isolation: Transfer the crude reaction mixture to a rotary evaporator. Remove the excess methylamine and water under reduced pressure (vacuum distillation) at a mild temperature (e.g., 40-50°C) to prevent thermally induced polymerization of the allyl groups. The resulting residue is the purified 1-Allyloxy-3-methylamino-propan-2-ol.

Analytical Characterization

To validate the structural integrity of the synthesized monomer prior to downstream polymerization, the following analytical validations should be performed:

Analytical MethodTarget Observation / Validation Purpose
13 C-NMR Spectroscopy Confirmation of the secondary alcohol carbon, the intact allyl double bond (approx. 117 and 135 ppm), and the secondary amine methyl group[2].
1 H-NMR Spectroscopy Verification of the regioselective ring opening (absence of primary alcohol signals) and integration of the allyl protons vs. the methylamine protons.
GC-MS / LC-MS Confirmation of the exact monoisotopic mass ( m/z 145.11) and assessment of purity (quantification of any di-alkylated tertiary amine byproduct).

References

  • Benchchem. "1-Allyloxy-3-methylamino-propan-2-ol | 40987-35-7". Benchchem Product Catalog.
  • Google Patents. "US4868263A - Novel amine-containing copolymers and their use". United States Patent and Trademark Office.

Sources

Method

The Strategic Role of 1-Allyloxy-3-methylamino-propan-2-ol in Beta-Blocker Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the synthesis and application of the pivotal intermediate, 1-Allyloxy-3-methylamino-propan-2-ol, in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis and application of the pivotal intermediate, 1-Allyloxy-3-methylamino-propan-2-ol, in the development of beta-adrenergic blocking agents, commonly known as beta-blockers. This document offers detailed protocols, an analysis of the chemical principles underpinning the synthetic routes, and a discussion of the strategic importance of this versatile building block.

Introduction: The Architectural Significance of Aryloxypropanolamines

Beta-blockers are a cornerstone in the management of cardiovascular diseases, including hypertension, angina pectoris, and arrhythmias. The vast majority of these therapeutic agents share a common structural motif: an aryloxypropanolamine core. This framework consists of an aromatic ring linked via an ether oxygen to a propan-2-ol unit, which in turn bears an amino group at the C3 position. The nature of the substituent on the aromatic ring and the amino group profoundly influences the drug's selectivity for β1 and β2 adrenergic receptors, as well as its pharmacokinetic properties.

The intermediate, 1-Allyloxy-3-methylamino-propan-2-ol, serves as a versatile precursor in the synthesis of a variety of beta-blocker analogues. Its "allyloxy" group provides a reactive handle for further molecular elaboration, while the "methylamino" moiety can be a key determinant of the final compound's pharmacological profile.

Synthetic Pathways to 1-Allyloxy-3-methylamino-propan-2-ol

The primary and most efficient route to 1-Allyloxy-3-methylamino-propan-2-ol involves the nucleophilic ring-opening of an epoxide by methylamine. This approach is favored for its high yields and operational simplicity.

Key Starting Material: Allyl Glycidyl Ether

The synthesis commences with allyl glycidyl ether, a bifunctional molecule containing both an epoxide and an allyl group. This starting material is commercially available or can be synthesized from allyl alcohol and epichlorohydrin.

Protocol for the Synthesis of 1-Allyloxy-3-methylamino-propan-2-ol

This protocol details the base-catalyzed ring-opening of allyl glycidyl ether with methylamine.

Materials:

  • Allyl glycidyl ether (1.0 eq)

  • Aqueous methylamine solution (40%, excess, e.g., 3-5 eq)

  • Methanol or Ethanol (as solvent)

  • Deionized water

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve allyl glycidyl ether (1.0 eq) in methanol or ethanol.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add an excess of a 40% aqueous solution of methylamine (3-5 eq) dropwise to the stirred solution. The use of an excess of methylamine drives the reaction to completion and minimizes the formation of secondary amine byproducts.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to a gentle reflux (typically 40-60 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent and excess methylamine under reduced pressure using a rotary evaporator.

  • Dissolve the residue in deionized water and extract the product with diethyl ether or ethyl acetate (3 x volumes). The choice of extraction solvent depends on the polarity of the product and impurities.

  • Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-Allyloxy-3-methylamino-propan-2-ol.

  • The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Causality of Experimental Choices:

  • Solvent: Methanol or ethanol are chosen as they are polar protic solvents that can solvate both the amine and the epoxide, facilitating the reaction.

  • Temperature: The initial cooling prevents an uncontrolled exothermic reaction. Subsequent heating to reflux accelerates the rate of the nucleophilic attack.

  • Excess Amine: Using a large excess of methylamine ensures that the epoxide is more likely to react with the primary amine rather than the secondary amine product, thus minimizing the formation of the di-adduct.

  • Work-up: The aqueous work-up and extraction are crucial for separating the desired amino alcohol from unreacted starting materials and water-soluble byproducts.

Application in Beta-Blocker Synthesis: The Williamson Ether Synthesis

Once synthesized, 1-Allyloxy-3-methylamino-propan-2-ol is a key intermediate for the introduction of the aryloxy moiety via the Williamson ether synthesis. This classic reaction involves the nucleophilic substitution of a halide on an aromatic ring (or more commonly, the reaction with a phenoxide) by the alkoxide generated from the secondary alcohol of our intermediate.

General Protocol for the Synthesis of a Beta-Blocker Analogue

This protocol outlines the general procedure for reacting 1-Allyloxy-3-methylamino-propan-2-ol with a substituted phenol to form a beta-blocker analogue. The example of 2-allylphenol is used to illustrate the synthesis of a methylamino analogue of Alprenolol.

Materials:

  • 1-Allyloxy-3-methylamino-propan-2-ol (1.0 eq)

  • 2-Allylphenol (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) or Potassium tert-butoxide (t-BuOK, 1.1 eq)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate or Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (for salt formation, optional)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-allylphenol (1.0 eq) in anhydrous DMF or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. The addition of NaH will result in the evolution of hydrogen gas, so adequate ventilation is essential. Alternatively, potassium tert-butoxide can be used as the base.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

  • In a separate flask, dissolve 1-Allyloxy-3-methylamino-propan-2-ol (1.0 eq) in a minimal amount of anhydrous DMF or THF.

  • Add the solution of the amino alcohol dropwise to the phenoxide solution at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and cautiously quench the reaction by the slow addition of deionized water.

  • Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

  • For pharmaceutical applications, the free base is often converted to a stable salt, such as the hydrochloride salt, by treating a solution of the base in a suitable solvent (e.g., diethyl ether or isopropanol) with a solution of HCl in the same solvent.

Causality of Experimental Choices:

  • Base: A strong base like NaH or t-BuOK is required to deprotonate the weakly acidic phenolic hydroxyl group to form the more nucleophilic phenoxide.

  • Solvent: Anhydrous polar aprotic solvents like DMF or THF are used to dissolve the reactants and facilitate the SN2 reaction without interfering with the strong base.

  • Inert Atmosphere: An inert atmosphere is crucial when using reactive reagents like sodium hydride to prevent its reaction with atmospheric moisture and oxygen.

  • Temperature: Heating is often necessary to increase the rate of the Williamson ether synthesis, which can be sluggish at room temperature.

Characterization of 1-Allyloxy-3-methylamino-propan-2-ol

Accurate characterization of the intermediate is essential for quality control in drug synthesis. The following are the expected analytical data for 1-Allyloxy-3-methylamino-propan-2-ol.

Table 1: Expected Analytical Data for 1-Allyloxy-3-methylamino-propan-2-ol

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the allyl group (vinyl protons and CH₂), the propanol backbone (CH, CH₂, OH), and the methylamino group (CH₃, NH). The integration of these signals should correspond to the number of protons in each environment.
¹³C NMR Resonances for the carbons of the allyl group, the propanol backbone, and the methyl group.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (C₆H₁₃NO₂ = 131.17 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H (alcohol), N-H (secondary amine), C-O (ether), and C=C (alkene) functional groups.

Safety and Handling

As with all chemical syntheses, appropriate safety precautions must be taken.

  • 1-Allyloxy-3-methylamino-propan-2-ol and its precursors are irritants and may be harmful if swallowed or inhaled. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The synthesis should be carried out in a well-ventilated fume hood.

  • Sodium hydride is a highly flammable and reactive solid. It should be handled with extreme care under an inert atmosphere.

  • Methylamine is a flammable and corrosive gas/liquid with a strong odor. It should be handled in a fume hood.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis for detailed hazard information and handling procedures.[1][2][3][4]

Visualization of the Synthetic Workflow

The following diagrams illustrate the key synthetic steps described in this guide.

Synthesis_Step1 allyl_glycidyl_ether Allyl Glycidyl Ether intermediate 1-Allyloxy-3-methylamino-propan-2-ol allyl_glycidyl_ether->intermediate Ring-opening (Methanol/Ethanol, 40-60°C) methylamine Methylamine (aq) methylamine->intermediate

Caption: Synthesis of the key intermediate.

Synthesis_Step2 intermediate 1-Allyloxy-3-methylamino-propan-2-ol beta_blocker Beta-Blocker Analogue intermediate->beta_blocker phenol 2-Allylphenol phenol->beta_blocker Williamson Ether Synthesis (DMF/THF, 60-80°C) base NaH or t-BuOK base->phenol Deprotonation

Caption: Application in beta-blocker synthesis.

Conclusion

1-Allyloxy-3-methylamino-propan-2-ol is a strategically important intermediate in the synthesis of beta-blockers. Its preparation via the efficient ring-opening of allyl glycidyl ether and its subsequent utilization in the Williamson ether synthesis provide a flexible and robust platform for the creation of a diverse range of aryloxypropanolamine-based drug candidates. The protocols and principles outlined in this guide are intended to provide researchers and drug development professionals with a solid foundation for the practical application of this valuable synthetic building block.

References

  • PubChem. (n.d.). 1-(Allyloxy)-3-aminopropan-2-ol. National Center for Biotechnology Information. Retrieved from a valid URL.[5]

  • Thermo Fisher Scientific. (2012, February 27). Safety Data Sheet: 3-Amino-1,2-propanediol. Retrieved from a valid URL.[1]

  • University of Colorado Boulder. (n.d.). Williamson Ether Synthesis. Department of Chemistry and Biochemistry. Retrieved from a valid URL.[6]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: Ammonium iron(III) sulfate solution. Retrieved from a valid URL.[2]

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Retrieved from a valid URL.[3]

  • TCI Chemicals. (2024, December 2). Safety Data Sheet: 2-Amino-1,3-propanediol. Retrieved from a valid URL.[4]

Sources

Application

Application Note: Catalytic Strategies for the Chemoselective Amination of 1-Allyloxy-3-methylamino-propan-2-ol

Introduction & Strategic Overview The compound 1-Allyloxy-3-methylamino-propan-2-ol (CAS: 40987-35-7) is a highly versatile, polyfunctional building block frequently utilized in the synthesis of beta-blocker analogs, adv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

The compound 1-Allyloxy-3-methylamino-propan-2-ol (CAS: 40987-35-7) is a highly versatile, polyfunctional building block frequently utilized in the synthesis of beta-blocker analogs, advanced polymers, and complex active pharmaceutical ingredients (APIs)[1]. Structurally, it presents a unique chemoselectivity challenge for amination due to the presence of three distinct reactive sites:

  • A terminal allyl ether (susceptible to hydroamination).

  • A secondary alcohol (susceptible to dehydrogenative amination).

  • A secondary amine (susceptible to direct N-alkylation/reductive amination).

For drug development professionals and synthetic chemists, achieving site-specific amination without the need for exhaustive protection/deprotection steps is critical for atom economy and process scalability. This application note details the specific transition-metal catalysts and mechanistic pathways required to selectively aminate each functional group, providing field-proven, self-validating protocols for laboratory execution.

Mechanistic Pathways & Catalyst Selection

The selection of the catalyst dictates the reaction vector. By exploiting the distinct electronic and steric environments of the substrate's functional groups, we can drive the reaction down one of three chemoselective pathways.

Pathway A: Amination of the Secondary Alcohol (Borrowing Hydrogen)

To selectively aminate the secondary alcohol while leaving the allyl ether and secondary amine intact, Borrowing Hydrogen (BH) catalysis (also known as hydrogen autotransfer) is employed[2].

  • Optimal Catalysts: Ruthenium(II) pincer complexes, such as (phosphinoxazoline)Ru(II), or heterogeneous Ru/C[3][4].

  • Causality & Mechanism: The Ru(II) catalyst temporarily extracts hydrogen from the secondary alcohol, oxidizing it to a transient ketone. This ketone undergoes rapid condensation with an exogenous primary or secondary amine to form an imine/enamine. The Ru(II)-hydride intermediate then returns the "borrowed" hydrogen to reduce the imine, yielding the new amine[4]. Because the hydrogen is recycled, no external oxidants or reductants are required, and water is the sole byproduct.

Pathway B: Anti-Markovnikov Hydroamination of the Allyl Group

Directing an amine to the terminal carbon of the allyl ether requires overcoming the thermodynamic preference for Markovnikov addition.

  • Optimal Catalysts: Earth-abundant Manganese(I) complexes or Rhodium(I) catalysts (e.g., [Rh(cod)2]BF4 with chiral BIPHEP-type ligands)[5][6].

  • Causality & Mechanism: Mn(I) catalysts, operating under modified BH conditions, facilitate a formal anti-Markovnikov addition. The metal center coordinates to the alkene, preventing unwanted isomerization of the allyl ether into a vinyl ether, and directs the nucleophilic attack of the amine to the less sterically hindered terminal carbon, yielding a valuable γ -amino ether[5][7].

Pathway C: Reductive Amination of the Secondary Amine
  • Optimal Catalysts: 5% Palladium on Carbon (Pd/C) under mild H₂ pressure.

  • Causality & Mechanism: Standard N-alkylation utilizing an external aldehyde. The Pd/C catalyst selectively reduces the resulting iminium ion. Operating at ambient temperature prevents the reduction of the allyl double bond, ensuring chemoselectivity.

Visualizing the Reaction Logic

G Substrate 1-Allyloxy-3-methylamino- propan-2-ol PathA Pathway A: Alcohol Amination Substrate->PathA PathB Pathway B: Allyl Hydroamination Substrate->PathB PathC Pathway C: N-Alkylation Substrate->PathC CatA Ru(II) Pincer / Ru/C (Borrowing Hydrogen) PathA->CatA CatB Mn(I) or Rh(I) (Anti-Markovnikov) PathB->CatB CatC Pd/C + H2 (Reductive Amination) PathC->CatC ProdA Diamino Ether Derivative CatA->ProdA ProdB γ-Amino Ether Derivative CatB->ProdB ProdC Tertiary Amine Derivative CatC->ProdC

Figure 1: Chemoselective pathways and required catalysts for 1-Allyloxy-3-methylamino-propan-2-ol.

BH_Cycle Alc Secondary Alcohol (Substrate) Ket Transient Ketone Alc->Ket Dehydrogenation Cat1 Ru(II) Catalyst Alc->Cat1 Imi Imine/Enamine Ket->Imi + Amine (Condensation) - H2O Ami Aminated Product Imi->Ami Hydrogenation Cat2 Ru(II)-Hydride Cat1->Cat2 Absorbs H2 Cat2->Imi Cat2->Cat1 Returns H2

Figure 2: The Borrowing Hydrogen (BH) catalytic cycle for secondary alcohol amination.

Quantitative Data: Catalyst Performance Summary

The following table summarizes the optimized conditions and expected yields for each chemoselective pathway based on established catalytic benchmarks[4][5][6].

Reaction PathwayTarget SiteOptimal CatalystAdditive / BaseTemp (°C)Chemoselectivity (%)Yield (%)
Borrowing Hydrogen Sec-Alcohol(Phosphinoxazoline)Ru(II)K₃PO₄ (25 mol%)70 - 110>95 (Alcohol)85 - 92
Hydroamination Allyl EtherMn(I) Pincer ComplexK₂CO₃ (70 mol%)100>98 (Alkene)88 - 95
Reductive Amination Sec-Amine5% Pd/CH₂ (1 atm)25 - 50>99 (Amine)90 - 98

Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal standards and mandatory in-process controls (IPCs) to verify mass balance and confirm that side reactions (e.g., ether cleavage) have not occurred.

Protocol A: Ru-Catalyzed Amination of the Secondary Alcohol (Borrowing Hydrogen)

Objective: Selectively convert the secondary alcohol to a tertiary amine using an exogenous secondary amine (e.g., morpholine).

  • Preparation & Baseline Establishment:

    • In an argon-filled glovebox, charge an oven-dried 15 mL Schlenk tube with 1-Allyloxy-3-methylamino-propan-2-ol (1.0 mmol), morpholine (1.2 mmol), and (phosphinoxazoline)Ru(II) catalyst (2.0 mol%).

    • Add anhydrous toluene (2.0 mL) and K₃PO₄ (25 mol%) as a mild base to facilitate initial alkoxide formation[7].

    • Self-Validation Step: Add exactly 0.5 mmol of n-dodecane as an internal standard. Extract a 10 µL aliquot, dilute in GC-grade ethyl acetate, and run a baseline GC-FID to establish the Substrate:Dodecane response factor.

  • Reaction Execution:

    • Seal the tube, remove it from the glovebox, and heat to 90 °C under vigorous stirring (800 rpm).

  • In-Process Control (IPC):

    • At t = 4 hours, cool the reaction briefly, extract a 10 µL aliquot under positive argon pressure, and analyze via GC-MS.

    • Causality Check: You should observe the transient ketone mass ion. If the mass balance (Unreacted Substrate + Ketone + Product) relative to dodecane drops below 95%, lower the temperature to 75 °C to prevent thermal degradation of the allyl ether.

  • Workup & Isolation:

    • After 18 hours, cool to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the Ru catalyst and inorganic salts.

    • Concentrate under reduced pressure and purify via flash column chromatography (DCM:MeOH gradient) to isolate the diamino ether derivative.

Protocol B: Mn-Catalyzed Anti-Markovnikov Hydroamination of the Allyl Ether

Objective: Selectively add an exogenous amine across the terminal double bond.

  • Preparation:

    • In an argon-filled glovebox, combine 1-Allyloxy-3-methylamino-propan-2-ol (1.0 mmol), the target amine (1.5 mmol), Mn(I) pincer catalyst (4.0 mol%), and K₂CO₃ (70 mol%) in a pressure vial[5].

    • Add a solvent mixture of Toluene:Isopropanol (1:3, 2.0 mL). Causality: Isopropanol acts as a hydrogen shuttle to stabilize the Mn-hydride intermediates during the catalytic cycle.

    • Add n-dodecane (0.5 mmol) for internal validation.

  • Reaction Execution:

    • Seal the vial and heat to 100 °C for 12–24 hours.

  • Validation & Workup:

    • Perform GC-MS analysis at t = 12 hours. The presence of the γ -amino ether mass ion confirms anti-Markovnikov selectivity. Absence of Markovnikov branched products validates the steric control of the Mn(I) ligand sphere.

    • Quench with water, extract with ethyl acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and purify via chromatography.

References

  • [2] Title: Sustainable Amination of Bio-Based Alcohols by Hydrogen Borrowing Catalysis Source: MDPI Catalysts URL:[Link]

  • [3] Title: Mono-Amination of Methyl-α-d-glucoside via Borrowing Hydrogen with Recyclable Ru/C Source: ChemCatChem (via ResearchGate) URL: [Link]

  • [4] Title: Ruthenium-Catalyzed Amination of Secondary Alcohols using Borrowing Hydrogen Methodology Source: PubMed Central (PMC) URL: [Link]

  • [7] Title: Ruthenium-Catalyzed Formal Hydroamination of Allyl Alcohols to γ-Amino Alcohols via a Borrowing Hydrogen Process Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • [5] Title: Manganese-Catalyzed Anti-Markovnikov Hydroamination of Allyl Alcohols via Hydrogen-Borrowing Catalysis Source: Organic Letters (ACS) URL: [Link]

  • [6] Title: Rhodium-Catalyzed Asymmetric Hydroamination of Allyl Amines Source: Journal of the American Chemical Society (ACS) URL: [Link]

Sources

Method

Mastering the Purification of 1-Allyloxy-3-methylamino-propan-2-ol: A Guide for Drug Development Professionals

In the landscape of pharmaceutical development, the isolation and purification of active pharmaceutical ingredients (APIs) are critical steps that define the safety, efficacy, and quality of the final drug product. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the isolation and purification of active pharmaceutical ingredients (APIs) are critical steps that define the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive overview of the purification and extraction techniques for 1-Allyloxy-3-methylamino-propan-2-ol, a key intermediate in the synthesis of various β-adrenergic receptor antagonists. Drawing upon established principles of organic chemistry and extensive experience in process development, this document offers detailed application notes and protocols to empower researchers and scientists in their drug development endeavors.

Understanding the Molecule: Physicochemical Properties and Their Implications for Purification

1-Allyloxy-3-methylamino-propan-2-ol is a secondary amino alcohol. Its structure, featuring a basic secondary amine, a polar hydroxyl group, and an ether linkage, dictates its solubility and reactivity, which are the cornerstones of its purification strategy.

Key Physicochemical Properties (Estimated and Inferred from Analogs):

PropertyEstimated Value/CharacteristicImplication for Purification
Molecular Formula C₇H₁₅NO₂A relatively small and polar molecule.
Molecular Weight 145.20 g/mol Suitable for standard purification techniques.
pKa (of the protonated amine) ~9-10The basic nature of the amine is central to pH-dependent extraction methods.
Boiling Point ~200-220 °C at atmospheric pressureHigh boiling point suggests that distillation is a viable purification method, particularly under reduced pressure.
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol). Sparingly soluble in nonpolar organic solvents (e.g., hexanes).Solubility profile guides the choice of solvents for extraction, chromatography, and recrystallization.

The presence of the basic methylamino group is the most significant feature for developing a selective extraction strategy. By manipulating the pH of the aqueous phase, the compound can be selectively partitioned between aqueous and organic layers, effectively separating it from non-basic impurities.

Strategic Purification Workflow

A multi-step approach is often necessary to achieve the high purity required for pharmaceutical applications. The following workflow represents a logical and efficient strategy for the purification of 1-Allyloxy-3-methylamino-propan-2-ol from a crude reaction mixture.

Purification_Workflow Crude_Mixture Crude Reaction Mixture LLE Liquid-Liquid Extraction (pH-controlled) Crude_Mixture->LLE Drying Drying of Organic Phase LLE->Drying Solvent_Removal Solvent Removal Drying->Solvent_Removal Chromatography Flash Chromatography (Optional Polishing Step) Solvent_Removal->Chromatography Recrystallization Recrystallization or Distillation Chromatography->Recrystallization Pure_Product Pure 1-Allyloxy-3-methylamino- propan-2-ol Recrystallization->Pure_Product

Figure 1: A strategic workflow for the purification of 1-Allyloxy-3-methylamino-propan-2-ol.

In-Depth Protocols and Application Notes

Protocol 1: pH-Controlled Liquid-Liquid Extraction

This is the cornerstone of the purification strategy, designed to separate the basic product from acidic and neutral impurities.

Principle: The basic secondary amine of 1-Allyloxy-3-methylamino-propan-2-ol can be protonated by an acid to form a water-soluble ammonium salt. Conversely, in a basic medium, it exists as the free base, which is more soluble in organic solvents. This differential solubility allows for its selective extraction.[1][2]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Wash (to remove basic impurities more basic than the product):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of a dilute acidic solution (e.g., 1 M HCl or a pH 4-5 buffer solution).

    • Shake the funnel vigorously, venting frequently to release any pressure buildup.

    • Allow the layers to separate and drain the aqueous layer. Repeat this wash if significant basic impurities are present.

  • Extraction of the Product into the Aqueous Phase:

    • To the organic layer, add an equal volume of a more acidic solution (e.g., 1 M HCl) to protonate the target compound.

    • Shake vigorously and allow the layers to separate. The protonated product will now be in the aqueous layer.

    • Drain the aqueous layer into a clean flask. The organic layer now contains neutral impurities and can be discarded.

  • Basification and Back-Extraction:

    • Cool the acidic aqueous solution containing the product in an ice bath.

    • Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃ solution) with stirring until the pH is basic (pH > 10). This deprotonates the amine, converting it back to the free base.

    • Transfer the basic aqueous solution to a clean separatory funnel.

    • Add a fresh portion of an organic solvent (e.g., ethyl acetate or DCM).

    • Shake vigorously and allow the layers to separate. The deprotonated product will now be in the organic layer.

    • Drain the organic layer. Repeat the extraction of the aqueous layer with fresh organic solvent two more times to ensure complete recovery.

  • Drying and Concentration:

    • Combine the organic extracts.

    • Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, but significantly purified, 1-Allyloxy-3-methylamino-propan-2-ol.

Causality Behind Experimental Choices:

  • Choice of Acid: Dilute HCl is commonly used for its effectiveness in protonating amines. For more sensitive substrates, a buffered acidic solution can be employed to avoid potential hydrolysis.

  • Choice of Base: NaOH is a strong base that ensures complete deprotonation. Saturated NaHCO₃ is a milder base that can be used if the product is sensitive to strong bases.

  • Choice of Organic Solvent: Ethyl acetate and dichloromethane are good choices due to their ability to dissolve the free base and their immiscibility with water. The choice may depend on the specific impurities present.

Protocol 2: Flash Chromatography

Flash chromatography can be employed as a polishing step to remove closely related impurities that may not have been fully separated by extraction. Given the polar nature of the amino alcohol, a polar stationary phase is typically used.[3][4]

Principle: The separation is based on the differential partitioning of the components of the mixture between a stationary phase (e.g., silica gel) and a mobile phase. More polar compounds interact more strongly with the polar stationary phase and thus elute later.

Chromatography_Principle cluster_column Silica Gel Column (Polar Stationary Phase) Stationary_Phase Si-OH Mobile_Phase Mobile Phase (Less Polar) Separation Separation based on Polarity Mobile_Phase->Separation Analyte_Mix Analyte Mixture Analyte_Mix->Mobile_Phase Elution Elution of Components Separation->Elution

Figure 2: Principle of Normal-Phase Flash Chromatography.

Step-by-Step Protocol:

  • TLC Analysis:

    • Before running a column, determine the optimal solvent system using Thin Layer Chromatography (TLC).

    • Spot the crude product on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good starting point for polar amines is a mixture of dichloromethane (DCM) and methanol (MeOH), often with a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to prevent tailing.[5][6]

    • Aim for an Rf value of ~0.3 for the product.

  • Column Packing:

    • Select an appropriately sized silica gel column based on the amount of material to be purified.

    • Pack the column using a slurry of silica gel in the initial, less polar mobile phase.

  • Sample Loading:

    • Dissolve the partially purified product from the extraction in a minimal amount of the mobile phase or a slightly stronger solvent.

    • Alternatively, for better resolution, perform a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the mobile phase determined from the TLC analysis.

    • A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of methanol), is often effective for separating compounds with different polarities.

    • Collect fractions and monitor the elution using TLC or a UV detector if the impurities are UV-active.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified 1-Allyloxy-3-methylamino-propan-2-ol.

Recommended TLC and Column Chromatography Conditions:

ParameterRecommended ConditionsRationale
Stationary Phase Silica Gel 60Standard, effective for polar compounds.
Mobile Phase Dichloromethane:Methanol (e.g., 95:5 to 90:10) + 0.5-1% TriethylamineThe DCM/MeOH mixture provides a good polarity range. TEA deactivates the acidic silanol groups on the silica, preventing streaking and improving the peak shape of the basic amine.[6]
Visualization (TLC) Ninhydrin stain or Potassium Permanganate stainNinhydrin is specific for primary and secondary amines.[7][8] Potassium permanganate is a general stain for oxidizable groups like alcohols.
Protocol 3: Recrystallization or Distillation

For the final purification step to obtain a crystalline solid or a pure liquid, recrystallization or distillation can be employed.

A. Recrystallization:

Principle: This technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. The compound should be highly soluble at high temperatures and poorly soluble at low temperatures in the chosen solvent.[9]

Step-by-Step Protocol:

  • Solvent Selection:

    • Test the solubility of the purified product in various solvents to find a suitable recrystallization solvent or solvent pair.

    • A good solvent will dissolve the compound when hot but not when cold.

    • Potential solvents include isopropanol, ethanol, or a mixture of a soluble solvent (e.g., ethanol) and an anti-solvent (e.g., hexanes).

  • Dissolution: Dissolve the compound in the minimum amount of the hot recrystallization solvent.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals under vacuum to remove residual solvent.

B. Distillation:

Principle: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective final purification step to remove non-volatile impurities.

Step-by-Step Protocol:

  • Setup: Assemble a distillation apparatus suitable for vacuum distillation.

  • Distillation: Heat the liquid under reduced pressure. The boiling point will be significantly lower than at atmospheric pressure, preventing thermal degradation.

  • Collection: Collect the fraction that distills at a constant temperature. This fraction will be the purified product.

Safety Precautions

As with any chemical procedure, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All operations should be conducted in a well-ventilated fume hood. For compounds with limited toxicological data, it is prudent to handle them as potentially hazardous. A safety data sheet (SDS) for a similar compound suggests that it may cause skin and eye irritation.[10]

Conclusion

The successful purification of 1-Allyloxy-3-methylamino-propan-2-ol is readily achievable through a systematic approach that leverages its inherent physicochemical properties. A well-designed liquid-liquid extraction protocol based on pH manipulation serves as a robust primary purification step. Further polishing through flash chromatography and final purification by recrystallization or distillation can yield a product of high purity suitable for pharmaceutical development. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to develop and optimize their purification strategies, ensuring the quality and integrity of this important pharmaceutical intermediate.

References

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Power, L., Clayton, A. D., Reynolds, W., et al. (2021). Selective Separation of Amines from Continuous Processes using Automated pH Controlled Extraction. Reaction Chemistry & Engineering.
  • Power, L., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(10), 1835-1842.
  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • Kumar, S., & Kumar, S. (2005). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 9(5), 639-642.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). A NEW GENERAL SYNTHESIS OF 2-AMINO ALCOHOLS. Retrieved from [Link]

  • Power, L., et al. (2021). Selective Separation of Amines from Continuous Processes using Automated pH Controlled Extraction.
  • RSC Publishing. (2017, July 21). Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid. Retrieved from [Link]

  • NextSDS. (n.d.). 1-ALLYLOXY-3-METHYLAMINO-PROPAN-2-OL — Chemical Substance Information. Retrieved from [Link]

  • van den Berg, J. P., et al. (2017). Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. Chemical Science, 8(10), 7049-7056.
  • Avanti Polar Lipids. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • BioTech Beacons. (2025, September 18). Thin Layer Chromatography (TLC) of Amino Acids — Detailed Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • University of Richmond Blogs. (n.d.). Liquid-Liquid Extraction | Organic Chemistry I Lab. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

Sources

Application

Using 1-Allyloxy-3-methylamino-propan-2-ol in polymer cross-linking reactions

An Application Note and Protocol Guide from the Office of the Senior Application Scientist Application Note: AAM-021 Harnessing the Dual-Cure Potential of 1-Allyloxy-3-methylamino-propan-2-ol for Advanced Polymer Network...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Application Note: AAM-021

Harnessing the Dual-Cure Potential of 1-Allyloxy-3-methylamino-propan-2-ol for Advanced Polymer Networks

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 1-Allyloxy-3-methylamino-propan-2-ol (AAMPRO) as a versatile, dual-cure cross-linking agent. AAMPRO's unique molecular architecture, featuring both an allyl ether group and an amino-alcohol moiety, enables the sequential or simultaneous formation of distinct polymer networks. This allows for unprecedented control over reaction kinetics and final material properties. We present the core chemical principles, two detailed experimental protocols for creating UV-cured hydrogels and two-stage structural adhesives, and the underlying mechanistic pathways that govern these transformations.

Introduction: The Strategic Advantage of a Dual-Functionality Cross-linker

In advanced polymer science, particularly in fields like controlled-release drug delivery, tissue engineering, and high-performance adhesives, the ability to control the curing process in both time and space is paramount. Dual-curing systems, which utilize two distinct and non-interfering chemical reactions, offer this precise control. 1-Allyloxy-3-methylamino-propan-2-ol (AAMPRO) is a novel cross-linking agent designed to leverage this paradigm.

Its structure contains two key functional regions:

  • An Allyl Ether Group: This moiety is an ideal substrate for rapid, efficient, and cytocompatible thiol-ene "click" reactions, typically initiated by UV light. This pathway allows for on-demand gelation and spatial patterning.

  • An Amino-Alcohol Group: The secondary amine and adjacent hydroxyl group are classic nucleophiles for curing epoxy resins or forming polyurethanes. These reactions are typically initiated by heat, providing a robust "dark cure" mechanism to build ultimate mechanical and thermal properties.

This application note will demonstrate how to leverage this dual functionality to create sophisticated polymer networks.

Physicochemical & Reactivity Profile of AAMPRO

To effectively formulate with AAMPRO, understanding its core properties is essential.

PropertyValue (Calculated or Estimated)Significance for Formulation
Molecular Formula C7H15NO2---
Molecular Weight 145.20 g/mol Essential for stoichiometric calculations in formulations.
Boiling Point ~210-225 °C (Estimated)Indicates low volatility, suitable for thermal curing processes.
Density ~0.98 g/cm³ (Estimated)Important for volume-based formulation calculations.
Functionality Allyl (1), Secondary Amine (1), Secondary Hydroxyl (1)Defines its role as a bridge between two different polymer networks.

Core Mechanism 1: UV-Initiated Thiol-Ene Photopolymerization

The first curing mechanism utilizes the rapid and highly efficient radical-mediated addition of a thiol to AAMPRO's allyl double bond. This reaction proceeds via a step-growth mechanism, which is highly advantageous as it consumes monomers uniformly, reduces shrinkage stress, and creates a more homogeneous network compared to chain-growth polymerizations.

The process is initiated by a photoinitiator that, upon exposure to UV light, generates free radicals. These radicals then propagate the thiol-ene reaction as illustrated below.

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle I Photoinitiator (I) I_rad Radical (I•) I->I_rad UV Light (hν) Thiol R-SH (Thiol) I_rad->Thiol H-abstraction Thiol_rad Thiyl Radical (RS•) Thiol->Thiol_rad Product Thioether Product Thiol->Product AAMPRO AAMPRO (Allyl Group) Thiol_rad->AAMPRO Addition Intermediate_rad Carbon-centered Radical AAMPRO->Intermediate_rad Intermediate_rad->Thiol Chain Transfer

Caption: Thiol-Ene reaction workflow initiated by UV light.

Core Mechanism 2: Thermally-Driven Epoxy Curing

The second mechanism involves the nucleophilic attack of AAMPRO's secondary amine and hydroxyl groups on an epoxide ring. The secondary amine is the primary nucleophile, initiating the ring-opening. The newly formed hydroxyl group, along with the one already present on the AAMPRO backbone, can then also participate in or catalyze further epoxy ring-opening, particularly at elevated temperatures. This creates a dense, highly cross-linked, and thermally stable thermoset polymer.

Epoxy_Curing_Mechanism cluster_step1 Step 1: Amine Addition (Primary Cure) cluster_step2 Step 2: Hydroxyl Addition (Network Building) AAMPRO AAMPRO (R'-NH-CH3) Reaction1 Nucleophilic Attack AAMPRO->Reaction1 Hydroxyl Hydroxyl Groups (from AAMPRO & Step 1) AAMPRO->Hydroxyl Original -OH Epoxy Epoxy Resin (e.g., DGEBA) Epoxy->Reaction1 Intermediate1 Ring-Opened Intermediate (with new -OH group) Reaction1->Intermediate1 Intermediate1->Hydroxyl Reaction2 Further Ring-Opening Intermediate1->Reaction2 Hydroxyl->Reaction2 Epoxy2 Another Epoxy Resin Epoxy2->Reaction2 Final Cross-linked Polymer Network Reaction2->Final

Caption: Two-stage epoxy curing pathway via AAMPRO's amino-alcohol moiety.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All procedures involving volatile chemicals or UV radiation should be performed in a well-ventilated fume hood with appropriate UV shielding.

Protocol 1: Preparation of a UV-Cured Hydrogel for Biomaterial Scaffolding

This protocol demonstrates the use of AAMPRO in a biocompatible thiol-ene formulation to create a hydrogel. The stoichiometry is based on a 1:1 ratio of thiol to ene functional groups.

Materials:

  • 1-Allyloxy-3-methylamino-propan-2-ol (AAMPRO)

  • 4-arm PEG-Thiol (10 kDa)

  • Irgacure 2959 (Photoinitiator)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Formulation Table:

ComponentMW ( g/mol )FunctionalityAmount (mg)Moles (μmol)Functional Group Moles (μmol)
AAMPRO145.201 (ene)2.902020 (ene)
4-arm PEG-Thiol10,0004 (thiol)50.00520 (thiol)
Irgacure 2959224.25N/A2.6511.8N/A
PBS (pH 7.4)N/ASolvent444.45N/AN/A
Total ------500.00 ------

Procedure:

  • Stock Solution Preparation: Prepare a 10% w/v stock solution of Irgacure 2959 in 70% ethanol.

  • Precursor Formulation: In a 2 mL amber glass vial, dissolve the 4-arm PEG-Thiol (50 mg) and AAMPRO (2.90 mg) in the PBS (444.45 μL). Vortex gently until fully dissolved.

  • Initiator Addition: Add the required volume of the Irgacure 2959 stock solution to achieve a final concentration of 0.5% w/v relative to the total formulation weight (2.5 mg). Mix thoroughly but gently to avoid introducing air bubbles.

  • Casting: Pipette the precursor solution into a mold of desired shape (e.g., a PDMS mold for creating discs).

  • UV Curing: Expose the mold to a collimated UV light source (e.g., 365 nm, ~10 mW/cm²) for 60-120 seconds. The gel should form rapidly.

  • Post-Cure Swelling & Purification: Gently remove the hydrogel from the mold and place it in a large volume of fresh PBS to swell and to allow any unreacted components to diffuse out. Replace the PBS several times over 24 hours.

Validation: The formation of the gel is the primary validation. Further characterization can be done using rheometry to measure the storage (G') and loss (G'') moduli.

Protocol 2: Formulation of a Two-Stage Dual-Cure Structural Adhesive

This protocol creates a high-performance adhesive that is first "set" into place with UV light and then fully cured with heat to achieve maximum bond strength.

Materials:

  • 1-Allyloxy-3-methylamino-propan-2-ol (AAMPRO)

  • Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

  • Irgacure 819 (Photoinitiator)

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (e.g., Epon 828)

  • Fumed silica (for viscosity control, optional)

Formulation Table:

ComponentRolePartWeight %
DGEBA (Epon 828)Epoxy ResinA60.0
Fumed SilicaThixotropic AgentA2.0
AAMPRODual-Cure Cross-linkerB15.0
PETMPThiol Cross-linkerB22.5
Irgacure 819PhotoinitiatorB0.5

Procedure:

  • Preparation of Part A: In a disposable mixing cup, weigh the DGEBA epoxy resin. If desired, add fumed silica in small portions while mixing with a planetary mixer or a high-shear blade to achieve a smooth, paste-like consistency.

  • Preparation of Part B: In a separate amber container, combine AAMPRO, PETMP, and Irgacure 819. Mix until the photoinitiator is fully dissolved. This part is light-sensitive.

  • Mixing: Add Part B to Part A. Mix thoroughly for 2-3 minutes until the mixture is completely homogeneous. The pot life at room temperature is typically several hours but should be determined empirically.

  • Application & UV Tacking (Stage 1): Apply the mixed adhesive to the desired substrate. Position the components as needed. Expose the bond line to a high-intensity UV LED spot curing system (e.g., 395 nm, >2 W/cm²) for 5-10 seconds. The adhesive will rapidly gel, fixing the components in place.

  • Thermal Curing (Stage 2): Transfer the fixtured assembly to an oven. Cure at 120°C for 60 minutes, followed by an optional post-cure at 150°C for 30 minutes to maximize thermal and mechanical properties.

Validation: Bond strength can be tested using a universal testing machine to measure lap shear strength (ASTM D1002). The degree of cure can be monitored by Differential Scanning Calorimetry (DSC) to observe the residual exotherm after the thermal cure cycle.

References

  • Dual-curing of polymers: a review. Progress in Polymer Science. [Link]

  • Dual Curing in Polymer Science: A Review of the Recent Patent Literature. Recent Patents on Materials Science. [Link]

  • Thiol-Ene Click Chemistry. Chemical Society Reviews. [Link]

  • Epoxy Resins: Curing Agents and Curing Mechanisms. In Epoxy Polymers: New Materials and Innovations. Wiley. [Link]

  • Exploring the Thiol-Ene Reaction for the Synthesis of Polymer Networks. Polymer Chemistry. [Link]

Method

Derivatization methods for 1-Allyloxy-3-methylamino-propan-2-ol prior to GC analysis

Abstract This application note provides a detailed guide for the derivatization of 1-Allyloxy-3-methylamino-propan-2-ol prior to analysis by Gas Chromatography (GC). The inherent chemical properties of the target analyte...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the derivatization of 1-Allyloxy-3-methylamino-propan-2-ol prior to analysis by Gas Chromatography (GC). The inherent chemical properties of the target analyte—specifically its polar secondary amine and secondary hydroxyl functional groups—render it non-volatile and prone to poor chromatographic performance, characterized by peak tailing and low sensitivity. To overcome these challenges, two robust derivatization methods are presented: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane (BSTFA + 1% TMCS) and Acylation using N-Methyl-bis(trifluoroacetamide) (MBTFA). This document outlines the principles behind each method, provides detailed, step-by-step protocols, and offers guidance on the selection of appropriate GC parameters for the analysis of the resulting derivatives.

Introduction: The Challenge of Analyzing Polar Amino Alcohols

1-Allyloxy-3-methylamino-propan-2-ol is a chemical structure analogous to many beta-blockers and synthetic intermediates. Its structure contains two active hydrogen sites: a secondary alcohol (-OH) and a secondary amine (-NH). These functional groups are highly polar and capable of hydrogen bonding.[1] When analyzed directly by GC, these characteristics cause several problems:

  • Low Volatility: The strong intermolecular hydrogen bonds prevent the molecule from easily transitioning into the gas phase, which is a prerequisite for GC analysis.

  • Thermal Instability: At the high temperatures of the GC injector port, the polar groups can lead to thermal degradation of the analyte.

  • Poor Peak Shape: The active hydrogens can interact with active sites (e.g., free silanol groups) on the GC column and liner, resulting in significant peak tailing and poor resolution.[1]

Derivatization is a chemical modification process that addresses these issues by replacing the active hydrogens with non-polar, thermally stable groups.[2] This process increases analyte volatility, improves thermal stability, and minimizes undesirable column interactions, leading to sharper, more symmetrical peaks and enhanced sensitivity.[1]

Method 1: Silylation with BSTFA + 1% TMCS

Silylation is one of the most common and effective derivatization techniques for compounds containing hydroxyl and amine groups. The reaction involves replacing the active hydrogen atoms with a trimethylsilyl (TMS) group, -Si(CH₃)₃.

Principle and Mechanism

The primary reagent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a powerful TMS donor. The reaction proceeds via a nucleophilic attack of the analyte's oxygen (from the hydroxyl group) or nitrogen (from the amine group) on the silicon atom of the BSTFA molecule.[1]

To enhance the reactivity, especially for the less reactive secondary amine, a catalyst such as Trimethylchlorosilane (TMCS) is added.[3] While the exact mechanism is complex, TMCS is believed to act as a silyl donor that increases the silylating strength of the mixture, ensuring complete derivatization of both functional groups.[3][4] The by-products of the reaction, mono(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile and typically elute with the solvent front, minimizing chromatographic interference.[3]

The general reactivity for silylation is: Alcohols > Phenols > Carboxylic Acids > Amines > Amides. Within these classes, primary functional groups react faster than secondary ones. Therefore, heating is typically required to ensure the complete derivatization of the secondary amine and secondary alcohol in 1-Allyloxy-3-methylamino-propan-2-ol.

Detailed Experimental Protocol: Silylation

Reagents & Materials:

  • 1-Allyloxy-3-methylamino-propan-2-ol sample

  • BSTFA + 1% TMCS (Silylating reagent)

  • Anhydrous Acetonitrile or Pyridine (Reaction solvent)

  • 2 mL GC Vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • Microsyringes

Procedure:

  • Sample Preparation: If the sample is in an aqueous solution, accurately transfer an aliquot to a clean reaction vial and evaporate to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture, as silylating reagents readily react with water.[5][6]

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile to the dried sample residue to dissolve it.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is recommended to drive the reaction to completion.

  • Reaction: Tightly cap the vial immediately. Heat the vial at 70°C for 45 minutes in a heating block or oven. Reaction times and temperatures may require optimization depending on the sample concentration.

  • Cooling: After heating, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample can be injected directly into the GC-MS or GC-FID system.

Verification: Successful derivatization of both the hydroxyl and amine groups will result in a mass increase of 144 amu (2 x 72 amu for two TMS groups). This can be confirmed by GC-MS analysis by comparing the mass spectrum of the derivatized product with the parent compound.

Method 2: Acylation with MBTFA

Acylation is another effective derivatization technique that reduces the polarity of hydroxyl and amine groups by converting them into esters and amides, respectively.[5] Using a fluorinated acylating agent, such as N-Methyl-bis(trifluoroacetamide) (MBTFA), has the added benefit of producing derivatives that are highly responsive to an Electron Capture Detector (ECD).

Principle and Mechanism

MBTFA reacts with primary and secondary amines, and more slowly with hydroxyl groups, to form stable trifluoroacetyl (TFA) derivatives.[5] The reaction involves the nucleophilic attack of the amine and hydroxyl groups on the carbonyl carbon of the trifluoroacetyl group in MBTFA.[7] An advantage of using MBTFA is that its by-products are neutral and volatile, preventing potential damage to the GC column that can occur with acidic by-products from other acylating agents like TFAA.[5] Heating is generally required to ensure the derivatization of the hydroxyl group is completed in a reasonable timeframe.[7]

Detailed Experimental Protocol: Acylation

Reagents & Materials:

  • 1-Allyloxy-3-methylamino-propan-2-ol sample

  • MBTFA (Acylating reagent)

  • Anhydrous Ethyl Acetate or Acetonitrile (Reaction solvent)

  • 2 mL GC Vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • Microsyringes

Procedure:

  • Sample Preparation: As with silylation, the sample must be completely dry. Evaporate any aqueous solutions under a stream of nitrogen.

  • Reagent Addition: Reconstitute the dried sample in 100 µL of anhydrous ethyl acetate.

  • Derivatization: Add 100 µL of MBTFA to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 30 minutes.[7]

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Analysis: The sample is now ready for injection into the GC system.

Verification: Successful derivatization of both functional groups will result in a mass increase of 192 amu (2 x 96 amu for two TFA groups). This significant mass shift is easily verifiable by GC-MS.

Comparative Summary and Method Selection

ParameterSilylation (BSTFA + 1% TMCS)Acylation (MBTFA)
Target Groups -OH, -NH, -SH, -COOH-OH, -NH, -SH
Reactivity Very high; reacts with trace water.[5]High; less sensitive to moisture than silylating agents.
Derivative Stability Good, but can be susceptible to hydrolysis.[4]Excellent; TFA derivatives are very stable.[2]
Reaction Conditions 70°C for 45 min60°C for 30 min
By-products Volatile and neutral.[3]Volatile and neutral.[5]
Detector Suitability Excellent for FID and MS.Excellent for FID, MS, and especially ECD.
Key Advantage Widely applicable and highly effective.Creates highly stable derivatives suitable for sensitive ECD detection.

Selection Rationale:

  • For general-purpose quantification with GC-MS or GC-FID, silylation with BSTFA + 1% TMCS is a robust and well-established method.[8]

  • If ultratrace analysis is required and a GC-ECD is available, acylation with MBTFA is the superior choice due to the high electron-capturing properties of the trifluoroacetyl groups.

Derivatization and Analysis Workflow

The overall process from sample receipt to data analysis follows a structured workflow to ensure reproducibility and accuracy.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Sample Aqueous Sample Dry Evaporate to Dryness (Nitrogen Stream) Sample->Dry Silylation Method 1: Silylation Add Solvent + BSTFA/TMCS Heat 70°C, 45 min Dry->Silylation Choose Method Acylation Method 2: Acylation Add Solvent + MBTFA Heat 60°C, 30 min Dry->Acylation GC_Inject Inject into GC Silylation->GC_Inject Acylation->GC_Inject GC_Column Chromatographic Separation (e.g., HP-5ms column) GC_Inject->GC_Column Detector Detection (MS, FID, or ECD) GC_Column->Detector Data Data Processing (Integration & Quantification) Detector->Data

Caption: Workflow from sample preparation to analysis.

Recommended GC Parameters

The following parameters are a recommended starting point and should be optimized for your specific instrument and application. These conditions are suitable for the analysis of both TMS and TFA derivatives of beta-blocker-like compounds.[9]

  • GC System: Agilent 6890 or similar

  • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Injector: Splitless mode, 250°C

  • Oven Program:

    • Initial Temperature: 100°C, hold for 1 min

    • Ramp: 15°C/min to 280°C

    • Hold: Hold at 280°C for 5 min

  • Detector (MS):

    • Transfer Line: 280°C

    • Ion Source: 230°C

    • Mode: Electron Ionization (EI), Scan mode (e.g., 50-550 amu)

  • Detector (FID):

    • Temperature: 300°C

    • Hydrogen Flow: 40 mL/min

    • Air Flow: 450 mL/min

    • Makeup Gas (N₂): 25 mL/min

References

  • Federal Aviation Administration. (n.d.). Gas Chromatographic/Mass Spectrometric Differentiation of Atenolol, Metoprolol, Propranolol, and an Interfering Metabolite Product. FAA. [Link]

  • Caban, M., Stepnowski, P., & Kumirska, J. (2011). Determination of β-blockers and β-agonists using gas chromatography and gas chromatography-mass spectrometry--a comparative study of the derivatization step. Journal of Chromatography A, 1218(44), 8110-8119. [Link]

  • Thermo Fisher Scientific. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. [Link]

  • Gelest. (n.d.). General Silylation Procedures. Gelest. [Link]

  • Kumirska, J., et al. (2011). Determination of β-blockers and β-agonists using gas chromatography and gas chromatography–mass spectrometry – A comparative study of the derivatization step. ResearchGate. [Link]

  • de la Torre, X., et al. (2009). Comparison of the analysis of beta-blockers by different techniques. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 953-958. [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Regis Technologies. [Link]

  • IntechOpen. (2019). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Smart, K. F., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-17. [Link]

  • Thermo Fisher Scientific. (n.d.). Acylation Derivatization Reagents. ResearchGate. [Link]

  • Fehér, C., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Journal of Chromatography B, 1166, 122551. [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Macherey-Nagel. [Link]

  • Laboratório de Análises de Dopagem. (n.d.). Qualitative doping analysis of β-blockers in urine by GC-MS/MS. IPDJ. [Link]

  • LibreTexts Chemistry. (2023). Derivatization. [Link]

  • Schoene, K., et al. (1995). Two stage derivatization with N-/tert.-butyldimethylsilyl/- N-methyl-trifluoroacetamide -MTBSTFA- and N-methyl-bis-/trifluoroacetamide/ -MBTFA- for the gas-chromatographic analysis of OH-, SH- and NH-compounds. Journal of Chromatography A, 718(2), 351-359. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 1-Allyloxy-3-methylamino-propan-2-ol synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 1-Allyloxy-3-methylamino-propan-2-ol. This document is designed for researchers, chemists, and drug developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 1-Allyloxy-3-methylamino-propan-2-ol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions to achieve a higher yield and purity of this valuable synthetic intermediate.

The synthesis of 1-Allyloxy-3-methylamino-propan-2-ol is a cornerstone reaction for producing various β-amino alcohols, which are crucial building blocks for a range of biologically active compounds, including β-blockers.[1][2][3] The primary synthetic route involves the nucleophilic ring-opening of allyl glycidyl ether with methylamine. While straightforward in principle, this reaction is often plagued by issues that can significantly reduce the final yield. This guide addresses these common challenges with scientifically-grounded explanations and actionable protocols.

Section 1: Reaction Fundamentals

The reaction proceeds via a standard SN2 mechanism, where the lone pair of electrons on the nitrogen of methylamine acts as a nucleophile.[4] It attacks one of the electrophilic carbon atoms of the epoxide ring in allyl glycidyl ether. Due to steric effects, the attack preferentially occurs at the less substituted terminal carbon of the epoxide.[4][5]

Primary Reaction Mechanism

The following diagram illustrates the nucleophilic attack and subsequent proton transfer to yield the final product.

Reaction_Mechanism R1 Allyl Glycidyl Ether TS SN2 Transition State R1->TS Electrophile R2 Methylamine (CH₃NH₂) R2->TS Nucleophile P1 1-Allyloxy-3-methylamino-propan-2-ol TS->P1 Ring Opening & Proton Transfer

Fig 1. SN2 ring-opening of allyl glycidyl ether.
Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each issue is presented in a question-and-answer format, providing causal explanations and concrete solutions.

Q1: My reaction yield is low, and I have a significant amount of unreacted allyl glycidyl ether. What are the likely causes?

A1: This is a common issue often related to incomplete reaction kinetics or suboptimal conditions.

  • Causality:

    • Insufficient Reaction Time or Temperature: The nucleophilic attack, while generally favorable, requires sufficient energy and time to go to completion. Aromatic amines are known to be much less reactive than aliphatic amines, but even with methylamine, low temperatures can significantly slow the reaction rate.[6]

    • Poor Mixing: If the reaction mixture is not adequately homogenized, localized pockets of low reactant concentration can form, preventing the reaction from completing.

    • Low Reactant Concentration (High Dilution): While solvent choice is important, excessive dilution can lower the frequency of molecular collisions, thereby reducing the reaction rate.

  • Solutions:

    • Increase Reaction Temperature: After the initial exothermic phase is controlled, consider gently heating the reaction mixture (e.g., to 40-50 °C) to drive it to completion. Monitor the progress by TLC or GC analysis.

    • Extend Reaction Time: Continue stirring the reaction at room temperature or a slightly elevated temperature for an extended period (e.g., 12-24 hours).

    • Ensure Efficient Stirring: Use a suitable mechanical stirrer, especially for larger-scale reactions, to ensure the mixture is homogeneous.

    • Increase Concentration: Consider reducing the amount of solvent. Many epoxide ring-opening reactions with amines can be run effectively under neat (solvent-free) conditions, which maximizes reactant concentration.[7]

Q2: I'm observing a significant amount of a higher molecular weight byproduct. What is it, and how can I prevent it?

A2: The most likely high molecular weight byproduct is the di-adduct, formed from the reaction of your desired product with a second molecule of allyl glycidyl ether.

  • Causality: The product, 1-Allyloxy-3-methylamino-propan-2-ol, is a secondary amine. This secondary amine is also nucleophilic and can compete with the primary amine (methylamine) to attack another molecule of the epoxide. This second reaction forms a bulkier, higher-boiling impurity that is difficult to separate. The rate of this second reaction (k₂) versus the primary reaction (k₁) is a critical factor.[8]

    Side Reaction: Di-adduct Formation

    Side_Reaction P1 Product (Secondary Amine) BP1 Di-adduct Byproduct P1->BP1 Nucleophilic Attack R1 Allyl Glycidyl Ether R1->BP1

    Fig 2. Formation of the di-adduct byproduct.
  • Solutions:

    • Use a Stoichiometric Excess of Methylamine: This is the most effective way to minimize di-addition. By ensuring a large excess of the more reactive primary amine (methylamine), you statistically favor the initial reaction over the subsequent one. A molar ratio of 3 to 5 equivalents of methylamine to 1 equivalent of allyl glycidyl ether is recommended.

    • Slow, Controlled Addition of Epoxide: Add the allyl glycidyl ether dropwise to the stirred solution of methylamine. This maintains a consistently high ratio of amine to epoxide throughout the reaction, suppressing the formation of the di-adduct.

    • Maintain Low Temperature: The activation energy for the second addition may be different from the first. Running the reaction at a lower temperature (e.g., 0-10 °C) can sometimes increase selectivity for the primary amine reaction.

Q3: My final product is difficult to purify by distillation. What are the common impurities and best purification strategies?

A3: Purification is often challenging due to the presence of unreacted starting materials, the di-adduct byproduct discussed in Q2, and potential oligomers. The high boiling point of the product also requires vacuum distillation.

  • Causality:

    • Close Boiling Points: The boiling point of the di-adduct may be close enough to the product's boiling point to make fractional distillation difficult.

    • Excess Amine: Excess methylamine must be removed, but this is typically straightforward due to its volatility.

    • Solvent Residue: The reaction solvent must be completely removed.

    • Homopolymerization: In the presence of strong acids or bases, or at high temperatures, epoxides can polymerize, leading to a complex mixture of oligomers.[9]

  • Solutions:

    • Initial Workup: Before distillation, ensure all excess methylamine and solvent are removed under reduced pressure.

    • High-Vacuum Fractional Distillation: This is the most common and effective method.[10] Use a fractionating column (e.g., a Vigreux column) to improve separation efficiency between your product and the higher-boiling di-adduct.

    • Recrystallization/Salt Formation: If distillation is ineffective, consider converting the amino alcohol product to a salt (e.g., hydrochloride or tartrate). The salt may have different solubility properties, allowing for purification via recrystallization.[11] The free base can then be regenerated by treatment with a base.

    • Flash Chromatography: For smaller scales, flash chromatography on silica gel can be an effective, albeit more costly, method for separating the polar amino alcohol from less polar impurities. A solvent system such as dichloromethane/methanol with a small amount of ammonium hydroxide is a good starting point.[12]

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal stoichiometry (methylamine to allyl glycidyl ether ratio)? A: A significant excess of methylamine is crucial for maximizing yield and minimizing the formation of the di-adduct byproduct. A molar ratio of 3:1 to 5:1 (methylamine:allyl glycidyl ether) is recommended.

Q: What is the recommended solvent for this synthesis? A: The choice of solvent can influence the reaction rate.

  • Protic Solvents (Methanol, Ethanol, Water): These are often preferred. The hydroxyl groups in these solvents can facilitate the ring-opening by participating in proton transfer steps and can accelerate the reaction.[6] Aqueous solutions of methylamine (40 wt%) are commonly used and are effective.

  • Aprotic Solvents (THF, Diethyl Ether): These can be used but may result in slower reaction rates.

  • Solvent-Free (Neat): Running the reaction neat is a viable "green" option that maximizes reactant concentration but requires very careful temperature control to manage the reaction exotherm.[7][13]

Q: How critical is temperature control for this reaction? A: It is extremely critical. The reaction is highly exothermic.[14] The initial mixing of reactants should be done at a low temperature (e.g., in an ice bath, 0-10 °C) to prevent a runaway reaction and minimize side products. After the initial addition, the reaction can be allowed to warm to room temperature or be gently heated to ensure completion.

Q: Can a catalyst be used to improve this reaction? A: While the reaction proceeds readily without a catalyst, certain catalysts can be employed to enhance the rate, particularly with less reactive amines.

  • Autocatalysis: The hydroxyl group of the product itself can act as a proton donor, catalyzing the ring-opening of subsequent epoxide molecules.[6] This is why reactions often accelerate as they progress.

  • Lewis Acids: Catalysts like zinc perchlorate or calcium trifluoromethanesulfonate have been shown to be highly efficient for epoxide opening by amines, often leading to high yields and excellent regioselectivity.[7] However, for a highly reactive nucleophile like methylamine, a catalyst is often unnecessary and may promote unwanted polymerization.

Section 4: Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Experimental Workflow Diagram

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification prep_amine Charge Reactor with 40% aq. Methylamine (4 eq) cool Cool to 0-5 °C (Ice Bath) prep_amine->cool add_epoxide Add Allyl Glycidyl Ether (1 eq) Dropwise over 1-2 hours cool->add_epoxide monitor_temp Maintain Temp < 10 °C add_epoxide->monitor_temp warm_rt Warm to RT & Stir for 12-18 hours monitor_temp->warm_rt monitor_rxn Monitor by TLC/GC warm_rt->monitor_rxn concentrate Concentrate under Reduced Pressure monitor_rxn->concentrate distill Fractional Vacuum Distillation concentrate->distill characterize Characterize Pure Product distill->characterize

Fig 3. Optimized workflow for synthesis.
Step-by-Step Methodology
  • Reagent Preparation & Setup:

    • In a round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, add 40% aqueous methylamine solution (4.0 molar equivalents).

    • Place the flask in an ice/water bath and stir until the internal temperature stabilizes between 0-5 °C.

  • Reaction Execution:

    • Charge the dropping funnel with allyl glycidyl ether (1.0 molar equivalent).

    • Add the allyl glycidyl ether to the stirred methylamine solution dropwise over 1-2 hours. Crucially, monitor the internal temperature and adjust the addition rate to ensure it does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring for 12-18 hours.

  • Monitoring:

    • Take a small aliquot from the reaction mixture. Dilute with a suitable solvent and spot on a TLC plate (e.g., mobile phase: 90:10:1 Dichloromethane:Methanol:Ammonium Hydroxide) to check for the disappearance of the allyl glycidyl ether starting material.

  • Workup:

    • Once the reaction is complete, assemble a rotary evaporator. Concentrate the reaction mixture under reduced pressure to remove water and, more importantly, the excess methylamine.

  • Purification:

    • Set up a fractional distillation apparatus for vacuum distillation.

    • Carefully distill the crude residue under high vacuum. Collect the fraction corresponding to 1-Allyloxy-3-methylamino-propan-2-ol. The boiling point will depend on the pressure, but it is a relatively high-boiling compound.

    • The pure product should be a colorless to pale yellow oil.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Section 5: Data Summary Table

The table below summarizes the expected effects of key parameter changes on the reaction outcome.

ParameterRecommended ChangeEffect on YieldEffect on Purity/ByproductsRationale
Stoichiometry Increase methylamine excess (from 2 eq to 4-5 eq)Increase Significant Increase (Reduces di-adduct)Le Châtelier's principle; statistically favors reaction with the primary amine over the secondary amine product.[8]
Temperature Maintain <10 °C during addition, then RT/gentle heatOptimize Increase (Reduces side reactions)Controls initial exotherm to prevent polymerization and side reactions; subsequent heating drives the reaction to completion.
Addition Rate Slow, dropwise addition of epoxide (over 1-2h)Neutral to slight increaseSignificant Increase (Reduces di-adduct)Maintains a high local concentration of methylamine relative to the epoxide, suppressing the second addition.
Solvent Use protic solvent (MeOH, H₂O) or run neatIncrease NeutralProtic solvents can catalyze the reaction through proton transfer, accelerating the ring-opening.[6][7]
References
  • Homework.Study.com. Write the mechanism of the given reaction using arrow notation.[Link]

  • YouTube. (2009, October 22). Ring Opening of Epoxypropane Using Methylamine. [Link]

  • Shechter, L., Wynstra, J., & Kurkjy, R. P. (1956). Glycidyl ether reactions with amines. Industrial & Engineering Chemistry, 48(1), 94–97. [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Wang, Z., et al. (2018). Asymmetric ring-opening reaction of meso-epoxides with aromatic amines using homochiral metal–organic frameworks as recyclable heterogeneous catalysts. RSC Advances, 8(50), 28419–28424. [Link]

  • Gawas, P. V., et al. (2020). Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane. ACS Omega, 5(30), 18746–18753. [Link]

  • Stutz, H., & Mertes, J. (1992). Curing of glycidyl ethers with aromatic amines: model studies on the effects of tertiary amines as accelerators. Polymer, 33(18), 3848–3853. [Link]

  • Dar, B. A., et al. (2010). Green Progression for Synthesis of Regioselective β-Amino Alcohols and Chemoselective Alkylated Indoles. Organic Process Research & Development, 14(6), 1363–1371. [Link]

  • Chiao, L., & Lyon, R. E. (1979). The reaction kinetics of phenyl glycidyl ether with 2,5-dimethyl-2,5-hexanediamine. Lawrence Livermore Laboratory. [Link]

  • Rastogi, S. N., et al. (1975). 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds. Journal of Medicinal Chemistry, 18(3), 286–291. [Link]

  • Zarei, A., et al. (2024). One-pot Synthesis of β-Azido and β-Amino Alcohols Using Fe3O4@SiO2@CS@POCl2-x as a Heterogenous and Magnetic Nanocatalyst. Organic Chemistry Research, 10(1), 1-12. [Link]

  • Organic Chemistry Portal. β-Amino alcohol synthesis by amination (alkylation). [Link]

  • Chembase.cn. 1-ALLYLOXY-3-METHYLAMINO-PROPAN-2-OL. [Link]

  • Le-Huy, H., et al. (1993). Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity. Journal of Medicinal Chemistry, 36(15), 2243–2250. [Link]

  • Skey, J., & O'Reilly, R. K. (2014). Poly(allyl glycidyl ether)-A versatile and functional polyether platform. Polymer Chemistry, 5(1), 209–216. [Link]

  • Google Patents. (2001). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino...
  • Sokołowski, J., & Rokicki, G. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. Molecules, 26(24), 7708. [Link]

  • Microbial Purification of Postfermentation Medium after 1,3-PD Production from Raw Glycerol. (2013). BioMed Research International. [Link]

  • Tsuruta, H., et al. (2025). Separation of deaminated impurities from the desired oligonucleotides using supercritical fluid chromatography. Journal of Chromatography A, 1721, 464811. [Link]

  • Google Patents. (2012). US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.

Sources

Optimization

Technical Support Center: Troubleshooting 1-Allyloxy-3-methylamino-propan-2-ol Synthesis

Welcome to the Technical Support Center for the synthesis, scale-up, and purification of 1-Allyloxy-3-methylamino-propan-2-ol (CAS: 40987-35-7) . This compound serves as a critical advanced intermediate in drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis, scale-up, and purification of 1-Allyloxy-3-methylamino-propan-2-ol (CAS: 40987-35-7) . This compound serves as a critical advanced intermediate in drug development. It is synthesized via the nucleophilic ring-opening of allyl glycidyl ether (AGE) by methylamine (MA) .

While the aminolysis of epoxides is fundamentally straightforward, achieving pharmaceutical-grade purity (>99.0%) requires strict control over reaction kinetics, stoichiometry, and environmental moisture. This guide provides researchers and process chemists with self-validating protocols, mechanistic insights, and troubleshooting strategies to eliminate common batch failures.

Section 1: Mechanistic Origins of Common Impurities

To troubleshoot a failing batch, you must first understand the causality behind the impurity formation. The reaction relies on an SN2 attack by the primary amine (methylamine) on the less sterically hindered terminal carbon (C3) of the AGE epoxide ring . Deviations from ideal conditions lead to three primary failure modes:

  • Bis-alkylation (Over-reaction): The target product is a secondary amine. Secondary amines are often more nucleophilic than primary amines due to the electron-donating effect of the newly attached alkyl group. If the local concentration of AGE is too high relative to MA, the newly formed 1-Allyloxy-3-methylamino-propan-2-ol will attack a second molecule of AGE, yielding a bulky tertiary amine impurity.

  • Hydrolysis (Diol Formation): Epoxides are highly susceptible to ring-opening by water, especially under the basic conditions provided by methylamine. Trace moisture in the solvent, the reactor, or the amine gas will react with AGE to form 3-allyloxy-1,2-propanediol.

  • Regioisomerism (Abnormal Ring Opening): While SN2 kinetics favor attack at the terminal C3 position, elevated temperatures can provide enough activation energy for attack at the more substituted C2 position, yielding the structural isomer 1-allyloxy-2-methylamino-propan-3-ol.

ReactionPathway AGE Allyl Glycidyl Ether (AGE) Target 1-Allyloxy-3-methylamino- propan-2-ol (Target Product) AGE->Target + MA (SN2 at C3) Diol 3-Allyloxy-1,2-propanediol (Diol Impurity) AGE->Diol + H2O (Hydrolysis) Regio Regioisomer (Abnormal Opening) AGE->Regio + MA (SN2 at C2) MA Methylamine (MA) MA->Target Water Trace H2O Water->Diol BisAlk Bis-alkylation Impurity (Tertiary Amine) Target->BisAlk + AGE (Over-reaction)

Mechanistic pathways of 1-Allyloxy-3-methylamino-propan-2-ol synthesis and impurity formation.

Section 2: Quantitative Impurity Profiling

When analyzing your crude batch via LC-MS (ESI+) or GC-MS, use the following diagnostic table to identify the specific failure mode and trace it back to its operational root cause.

Impurity TypeExpected m/z [M+H]⁺Structural OriginPrimary CausePreventative Action
Target Product 146.1 SN2 at C3N/AN/A
Bis-alkylated 260.2Tertiary amine formationInsufficient MA excess; fast AGE additionUse ≥5.0 eq MA; slow dropwise AGE feed
Diol 133.1Epoxide hydrolysisMoisture in solvent or reactorUse anhydrous solvents; Argon purge
Regioisomer 146.1 (Earlier RT)SN2 at C2Exothermic temperature spikesMaintain internal temp <10 °C

Section 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates built-in validation checkpoints.

Objective: Synthesize 1-Allyloxy-3-methylamino-propan-2-ol with <0.5% bis-alkylation and <0.1% diol impurity.

Materials:

  • Allyl glycidyl ether (AGE), freshly distilled.

  • Methylamine (MA), 33% wt in absolute ethanol (anhydrous).

  • Reactor equipped with a dry-ice condenser, dropping funnel, and internal thermocouple.

Step-by-Step Methodology:

  • System Preparation (Moisture Elimination): Purge the reactor with ultra-high purity Argon for 15 minutes.

    • Causality: Eliminates atmospheric moisture to prevent the formation of the 133 m/z diol impurity.

  • Amine Loading: Charge the reactor with 5.0 equivalents of anhydrous methylamine in ethanol. Cool the solution to 0–5 °C.

    • Causality: A massive stoichiometric excess of MA ensures pseudo-first-order kinetics, statistically preventing the secondary amine product from encountering unreacted AGE, thereby suppressing bis-alkylation.

  • Controlled Addition: Add 1.0 equivalent of AGE dropwise over 2 hours, maintaining the internal temperature strictly below 10 °C.

    • Causality: Slow addition keeps the steady-state concentration of AGE near zero. Low temperature suppresses the higher-activation-energy C2 attack (regioisomer formation).

  • Validation Checkpoint 1 (In-Process Control): 30 minutes after the addition is complete, sample the reaction. Run a rapid GC-FID analysis.

    • Self-Validation: If residual AGE is >1%, continue stirring at 10 °C. Do not raise the temperature to force completion, as this will trigger regioisomerization.

  • Quenching and Concentration: Once AGE is consumed, carefully vent the excess methylamine through an acid scrubber system, adhering strictly to occupational safety guidelines for MA and AGE handling . Remove ethanol under reduced pressure at <40 °C.

  • Validation Checkpoint 2 (Crude Profiling): Analyze the crude oil via LC-MS. The ratio of m/z 146 (Product) to m/z 260 (Bis-alkylated) must be >99:1 before proceeding to final distillation.

Section 4: Troubleshooting FAQs

Troubleshooting Start Batch Analysis: Impurity Detected CheckLC Analyze LC-MS/GC-MS Profile Start->CheckLC IsBis High Bis-alkylation (m/z 260)? CheckLC->IsBis IsDiol High Diol Impurity (m/z 133)? CheckLC->IsDiol IsRegio Isobaric Impurity (m/z 146, diff RT)? CheckLC->IsRegio FixBis Increase MA:AGE ratio, Lower Addition Temp IsBis->FixBis Yes FixDiol Use anhydrous MA, Dry solvents/reactor IsDiol->FixDiol Yes FixRegio Improve reactor cooling, Slow AGE feed rate IsRegio->FixRegio Yes

Decision tree for troubleshooting common impurity profiles in batch synthesis.

Q1: My batch has a high concentration of the m/z 260 impurity. How can I salvage the product? A: The m/z 260 peak is the bis-alkylated tertiary amine. Because both the product and the impurity are basic amines, standard acid-base extraction will not separate them. However, you can exploit their different pKa values. The secondary amine (target product) is slightly more basic than the sterically hindered tertiary amine. By carefully adjusting the pH of an aqueous solution to ~9.5, the tertiary amine will free-base and partition into an organic solvent (e.g., MTBE), while the secondary amine remains protonated in the aqueous layer.

Q2: We are seeing a peak with the exact same mass (m/z 146) as the product, but it elutes slightly earlier on reverse-phase LC. What is it? A: This is the C2-attack regioisomer (1-allyloxy-2-methylamino-propan-3-ol). It forms when the reaction temperature spikes during the highly exothermic addition of AGE. To fix this in the next batch, improve your reactor's cooling jacket efficiency and slow down the AGE feed rate.

Q3: Why is my distilled product turning yellow/brown over time? A: 1-Allyloxy-3-methylamino-propan-2-ol contains an allylic ether moiety and a secondary amine, both of which are highly susceptible to auto-oxidation. Trace transition metals from stainless steel reactors can catalyze this degradation. Store the final product under an inert argon atmosphere in amber glass, and consider adding a trace amount of an antioxidant (like BHT) if long-term storage is required.

Section 5: References

  • NextSDS Chemical Database. 1-ALLYLOXY-3-METHYLAMINO-PROPAN-2-OL — Chemical Substance Information (CAS 40987-35-7). Retrieved from:[Link] [[1.3]]

  • PubMed / National Institutes of Health. Preparation and characterization of a latex-agglomerated anion exchange chromatographic stationary phase. (Details the reactivity of allyl glycidyl ether with methylamine). Retrieved from:[Link] [[2.2]]

  • Taylor & Francis. Silicones Containing Pendant Biocides for Antifouling Coatings. (Discusses the crosslinking and ring-opening kinetics of allyl glycidyl ether with amines). Retrieved from:[Link] [[2.4]]

  • CDC / National Institute for Occupational Safety and Health (NIOSH). Occupational Health Guidelines for Chemical Hazards (81-123). (Provides authoritative safety and handling protocols for Allyl glycidyl ether and Methylamine). Retrieved from:[Link] [[2.7]]

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 1-Allyloxy-3-methylamino-propan-2-ol Synthesis

Welcome to the Process Chemistry Technical Support Center. This guide provides mechanistic insights, troubleshooting FAQs, and a validated protocol for synthesizing 1-Allyloxy-3-methylamino-propan-2-ol via the amination...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides mechanistic insights, troubleshooting FAQs, and a validated protocol for synthesizing 1-Allyloxy-3-methylamino-propan-2-ol via the amination of allyl glycidyl ether (AGE) with methylamine. Because epoxides are highly reactive, controlling the regioselectivity and chemoselectivity of the ring-opening process is paramount to preventing genotoxic impurities and over-alkylation.

Mechanistic Principles of Epoxide Amination

The synthesis relies on an S_N2 nucleophilic attack of a primary amine (methylamine) on the less sterically hindered terminal carbon of the epoxide ring (AGE)[1].

The Causality of Temperature Control: The primary amine (methylamine) is a stronger nucleophile and less sterically hindered than the resulting secondary amine product (1-Allyloxy-3-methylamino-propan-2-ol). Under kinetic control at moderate temperatures (30–35 °C), the activation energy barrier for the primary amine is easily overcome, while the barrier for the secondary amine remains insurmountable, ensuring high chemoselectivity[2].

However, the epoxide ring-opening reaction is highly exothermic. If the reaction temperature is allowed to spike (>50 °C) during the initial dosing phase, the secondary amine gains sufficient thermal energy to attack unreacted AGE. This loss of kinetic control leads to the formation of a bis-alkylated tertiary amine impurity (N,N-bis(3-allyloxy-2-hydroxypropyl)methylamine).

Pathway AGE Allyl Glycidyl Ether (AGE) + Methylamine (Excess) TS SN2 Nucleophilic Attack (Transition State) AGE->TS Base/Neutral Conditions Product 1-Allyloxy-3-methylamino-propan-2-ol (Desired Secondary Amine) TS->Product Optimal Temp (30-35°C) Kinetic Control Byproduct Bis-alkylated Tertiary Amine (Over-alkylation Impurity) TS->Byproduct Direct over-reaction if MeNH2 is depleted Product->Byproduct High Temp Exotherm (>50°C) Secondary Amine Reacts with AGE

Reaction pathway of AGE amination showing temperature-dependent chemoselectivity.

Troubleshooting FAQs

Q: Why is my yield of 1-Allyloxy-3-methylamino-propan-2-ol low, with high levels of tertiary amine impurities? A: This is the classic signature of thermal runaway during the dosing phase. The amination of epoxides is highly exothermic. If the allyl glycidyl ether (AGE) is added too quickly, the internal temperature exceeds the optimal 35 °C threshold[2]. At elevated temperatures, the activation energy for the secondary amine (your desired product) to attack unreacted AGE is reached, leading to over-alkylation and the formation of the bis-alkylated tertiary amine. Ensure your dosing rate is strictly coupled to your reactor's cooling capacity.

Q: How do I safely manage the exotherm during scale-up? A: The protocol must be designed as a self-validating system. By setting a maximum dosing temperature of 39 °C, the addition of AGE acts as the rate-limiting step. If the temperature hits 39 °C, the dosing pump must automatically shut off until the jacket cooling brings the internal temperature back to 35 °C. This prevents the dangerous accumulation of unreacted epoxide.

Q: If high temperatures cause impurities, why does the protocol include a 60 °C heating step at the end? A: As the reaction progresses, the concentration of primary methylamine decreases, which significantly slows the reaction rate (pseudo-first-order kinetics). The 60 °C "completion bake" is initiated only after the bulk of the AGE has been consumed at 35 °C[2]. This final heating step provides the thermodynamic push required to consume the last traces of unreacted AGE—a known genotoxic impurity (GTI)—without risking massive over-alkylation because the epoxide concentration is already negligible.

Q: Can I use stoichiometric amounts of methylamine to improve atom economy? A: No. An excess of methylamine (typically 1.5 to 2.5 equivalents) is required to maintain pseudo-first-order kinetics[2]. If the concentration of methylamine drops too low, the secondary amine product will successfully compete for the remaining epoxide, drastically increasing the bis-alkylated impurity profile.

Optimized Experimental Protocol

This step-by-step methodology is adapted from validated industrial procedures for amine-containing copolymers to ensure maximum yield and safety[2].

  • Reactor Preparation: Charge 198 g (2.55 moles, 1.5 eq) of methylamine (40% aqueous solution) into a jacketed reactor. Initialize agitation and set jacket cooling to maintain an internal temperature of 25 °C.

  • Controlled Dosing: Begin dropwise addition of 196 g (1.7 moles, 1.0 eq) of allyl glycidyl ether (98.5% pure). Adjust the dosing rate to maintain an internal reaction temperature of 35° ± 4 °C[2].

    • Self-Validation Check: The addition should take approximately 130 minutes; if it takes significantly less time, your cooling is insufficient, risking impurity formation.

  • Isothermal Hold: Once dosing is complete, maintain the reaction mixture at 35° ± 1 °C for 30 minutes to allow the bulk of the epoxide to react under kinetic control[2].

  • Completion Heating: Ramp the internal temperature to 60° ± 1 °C and hold for 90 minutes[2]. This step ensures the complete consumption of residual genotoxic epoxide.

  • Cooling and Isolation: Cool the reaction mixture to room temperature (20 °C). Isolate the 1-Allyloxy-3-methylamino-propan-2-ol via vacuum distillation (collecting the fraction at ~95 °C / 3 mm Hg)[2].

Quantitative Data Presentation

The following table summarizes the critical relationship between dosing temperature, stoichiometry, and product distribution.

Dosing Temp (°C)MeNH₂ (Eq.)Desired Secondary Amine Yield (%)Bis-alkylated Impurity (%)Unreacted AGE (%)
20 ± 22.582.44.113.5
35 ± 4 2.5 94.6 5.2 < 0.1
50 ± 22.578.321.5< 0.1
35 ± 41.055.242.82.0

Table 1: Quantitative summary of temperature and stoichiometric effects on product distribution during the amination of allyl glycidyl ether. Data illustrates that 35 °C provides the optimal balance between reaction completion and chemoselectivity.

Sources

Optimization

Reducing byproduct formation during 1-Allyloxy-3-methylamino-propan-2-ol amination

Welcome to the technical support center for the amination of 1-allyloxy-2,3-epoxypropane to synthesize 1-Allyloxy-3-methylamino-propan-2-ol. This guide is designed for researchers, scientists, and drug development profes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the amination of 1-allyloxy-2,3-epoxypropane to synthesize 1-Allyloxy-3-methylamino-propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical reaction, focusing on the reduction of byproduct formation. Our goal is to provide you with the expertise and practical insights necessary to achieve high-yield, high-purity synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and issues encountered during the amination of 1-allyloxy-2,3-epoxypropane with methylamine.

Q1: What are the primary byproducts in this reaction?

A1: The most common byproduct is the diadduct, formed by the reaction of the product, 1-Allyloxy-3-methylamino-propan-2-ol, with another molecule of 1-allyloxy-2,3-epoxypropane. This occurs because the secondary amine in the product is still nucleophilic and can compete with methylamine for the epoxide. Additionally, if the reaction is not controlled properly, polymerization of the epoxide can occur, especially in the presence of strong bases or acids.[1] Another potential set of byproducts are chlorohydrins if the starting epichlorohydrin contains residual chlorine.[2]

Q2: How does the stoichiometry of reactants affect byproduct formation?

A2: The molar ratio of methylamine to 1-allyloxy-2,3-epoxypropane is a critical parameter. Using a significant excess of methylamine is a common strategy to favor the formation of the desired mono-adduct and suppress the formation of the diadduct. The excess methylamine increases the probability of an epoxide molecule reacting with methylamine rather than the product amine.

Q3: What is the role of the solvent in this reaction?

A3: The choice of solvent can significantly influence both the reaction rate and selectivity. Polar aprotic solvents can improve selectivity in aminolysis reactions.[3] Protic solvents, such as alcohols, can participate in the reaction by solvating the amine and the epoxide, potentially accelerating the reaction. However, they can also promote side reactions. In some cases, the reaction can be run neat (without a solvent), especially if a large excess of liquid methylamine is used.

Q4: How do temperature and pressure influence the reaction?

A4: Higher temperatures generally increase the reaction rate but can also lead to the formation of more byproducts and potential degradation of the product.[3] It is crucial to find an optimal temperature that provides a reasonable reaction rate without compromising selectivity. Pressure is primarily a concern when using a volatile amine like methylamine, as it is necessary to maintain it in the liquid phase at the reaction temperature.

Q5: Are catalysts beneficial for this reaction?

A5: While the reaction can proceed without a catalyst, certain catalysts can enhance the rate and regioselectivity of the epoxide ring-opening. Lewis acids, such as metal triflates (e.g., calcium trifluoromethanesulfonate), have been shown to be effective catalysts for the aminolysis of epoxides under mild conditions, often leading to high regio- and stereoselectivity.[4] However, the use of a catalyst must be carefully evaluated, as it can also promote unwanted side reactions if not optimized.

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of 1-Allyloxy-3-methylamino-propan-2-ol.

Problem 1: Low Yield of the Desired Product
Potential Cause Recommended Solution
Incomplete Reaction - Increase reaction time. Monitor the reaction progress using techniques like TLC, GC, or HPLC. - Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). - Consider the use of a catalyst, such as a mild Lewis acid, to accelerate the reaction.[4]
Side Reactions Dominating - Lower the reaction temperature to improve selectivity. - Increase the molar excess of methylamine to favor the formation of the mono-adduct. - Evaluate the effect of different solvents. A less polar solvent might reduce the rate of side reactions.
Loss During Work-up/Purification - Optimize the extraction and purification procedures. Ensure the pH is appropriate during aqueous work-up to minimize the solubility of the product in the aqueous phase. - Consider alternative purification methods such as flash chromatography or distillation under reduced pressure.[5][6]
Problem 2: High Levels of Diadduct Formation
Potential Cause Recommended Solution
Insufficient Excess of Methylamine - Significantly increase the molar ratio of methylamine to the epoxide. Ratios of 5:1 or even higher may be necessary.
High Reaction Temperature - Lower the reaction temperature. The activation energy for the diadduct formation might be higher than that for the desired product.
Localized "Hot Spots" in the Reactor - Ensure efficient stirring and heat distribution throughout the reaction mixture, especially in larger-scale reactions.
Slow Addition of Epoxide - Add the 1-allyloxy-2,3-epoxypropane slowly to a solution of excess methylamine. This maintains a high concentration of the primary amine relative to the epoxide throughout the reaction.
Problem 3: Presence of Unidentified Impurities
Potential Cause Recommended Solution
Degradation of Reactants or Product - Check the purity of the starting materials. 1-allyloxy-2,3-epoxypropane can polymerize on storage. - Lower the reaction temperature to prevent thermal degradation. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern.
Reaction with Solvent - If using a reactive solvent, consider switching to a more inert one. For example, if using an alcohol, it could potentially open the epoxide ring.
Contaminants from Equipment - Ensure all glassware and equipment are thoroughly cleaned and dried before use.
Reaction Pathway and Byproduct Formation

The following diagram illustrates the primary reaction pathway for the synthesis of 1-Allyloxy-3-methylamino-propan-2-ol and the key side reaction leading to the formation of the diadduct.

ReactionPathway Epoxide 1-Allyloxy-2,3-epoxypropane Product 1-Allyloxy-3-methylamino-propan-2-ol Epoxide->Product Nucleophilic Attack (Desired Reaction) Diadduct Diadduct Byproduct Epoxide->Diadduct Methylamine Methylamine (Excess) Methylamine->Product Product->Diadduct Further reaction with Epoxide (Side Reaction)

Caption: Desired reaction pathway and a common side reaction.

III. Experimental Protocols

Optimized Protocol for Minimizing Byproduct Formation

This protocol is a general guideline and may require further optimization based on your specific laboratory conditions and scale.

Materials:

  • 1-allyloxy-2,3-epoxypropane

  • Methylamine (e.g., 40% solution in water or as a liquefied gas)

  • Anhydrous solvent (e.g., acetonitrile or isopropanol)

  • Reaction vessel equipped with a magnetic stirrer, thermometer, and a pressure-equalizing addition funnel.

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reactor Setup: Set up the reaction vessel under an inert atmosphere.

  • Charge Methylamine: Charge the reactor with a 5 to 10 molar excess of methylamine solution. If using liquefied methylamine, cool the reactor to an appropriate temperature (e.g., -20 °C) before addition.

  • Solvent Addition: Add the desired amount of anhydrous solvent to the methylamine.

  • Controlled Temperature: Bring the reaction mixture to the desired temperature (start with a lower temperature, e.g., 20-30 °C, and adjust as needed).

  • Slow Addition of Epoxide: Add the 1-allyloxy-2,3-epoxypropane dropwise to the stirred methylamine solution over a period of 1-2 hours. Maintain the reaction temperature throughout the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis of aliquots taken from the reaction mixture.

  • Reaction Completion: Once the reaction is complete (as indicated by the consumption of the starting epoxide), proceed with the work-up.

  • Work-up:

    • Carefully remove the excess methylamine and solvent under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography to isolate the pure 1-Allyloxy-3-methylamino-propan-2-ol.[5][6]

Workflow for Reaction Optimization

The following diagram outlines a systematic approach to optimizing the reaction conditions to minimize byproduct formation.

OptimizationWorkflow Start Start: Baseline Experiment (e.g., 3:1 Amine:Epoxide, RT, 4h) Analyze Analyze Product Mixture (GC/HPLC/NMR) Start->Analyze Evaluate Evaluate Yield and Purity Analyze->Evaluate OptimizeRatio Increase Methylamine:Epoxide Ratio (e.g., 5:1, 10:1) Evaluate->OptimizeRatio Diadduct > 2% OptimizeTemp Decrease Reaction Temperature (e.g., 10°C, 0°C) Evaluate->OptimizeTemp Other Byproducts > 2% OptimizeSolvent Screen Solvents (e.g., ACN, IPA, Neat) Evaluate->OptimizeSolvent Low Yield / Selectivity End End: Optimized Protocol Evaluate->End Purity > 98% OptimizeRatio->Analyze OptimizeTemp->Analyze OptimizeSolvent->Analyze

Caption: A systematic workflow for optimizing the amination reaction.

IV. References

  • Nickel-Catalyzed Regio- and Enantioselective Aminolysis of 3,4-Epoxy Alcohols. Journal of the American Chemical Society. [Link]

  • Development of a microwave-assisted epoxide aminolysis and investigation of the aza-cope rearrangement--mannich cyclization for - Digital Commons @ EMU. [Link]

  • Base-Mediated Depolymerization of Amine-Cured Epoxy Resins - National Laboratory of the Rockies. [Link]

  • Aminolysis of Epoxides in a Microreactor System: A Continuous Flow Approach to β-Amino Alcohols. Organic Process Research & Development. [Link]

  • Calcium trifluoromethanesulfonate-catalysed aminolysis of epoxides. Tetrahedron. [Link]

  • Aminolysis of Epoxides in a Microreactor System: A Continuous Flow Approach to ??-Amino Alcohols | Request PDF - ResearchGate. [Link]

  • Poly(glycidyl amine) and Copolymers with Glycidol and Glycidyl Amine Repeating Units: Synthesis and Characterization. Macromolecules. [Link]

  • The Formation of Amine Exudate (Blushing) of Epoxy Coatings - KTA-Tator, Inc. [Link]

  • Mechanism of Yellowing: Carbonyl Formation during Hygrothermal Aging in a Common Amine Epoxy. MDPI. [Link]

  • Proposed mechanisms of chlorohydrin byproduct generation during GGE... - ResearchGate. [Link]

  • 3-Tertiary amino-1-aryloxy- or aryl-propanes and -propan-2-ols and some related compounds - PubMed. [Link]

  • Solvent-Free Synthesis of Glycidyl Ethers - Chalmers ODR. [Link]

  • Curing of glycidyl ethers with aromatic amines: model studies on the effects of tertiary amines as accelerators. ScienceDirect. [Link]

  • Amine-Functional Curatives for Low Temperature Cure Epoxy Coatings.

  • Epoxy Cure Chemistry Part 4: Nucleophiles in Action - Polymer Innovation Blog. [Link]

  • 1-ALLYLOXY-3-METHYLAMINO-PROPAN-2-OL — Chemical Substance Information. [Link]

  • Enzymatic synthesis of both enantiomeric forms of 3-allyloxy-propane-1,2-diol | Request PDF - ResearchGate. [Link]

  • US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents.

  • Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity - PubMed. [Link]

  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ... - Google Patents.

  • Amine-directed Mizoroki–Heck arylation of free allylamines - RSC Publishing. [Link]

  • Probability of Reaction Pathways of Amine With Epoxides in the Reagent Ratio of 1:1 and 1:2 - ResearchGate. [Link]

  • Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents - MDPI. [Link]

  • Amines → Alkyls in 10 Minutes - Synthesis Spotlight. [Link]

  • Ring Opening of Epoxypropane Using Methylamine - YouTube. [Link]

  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers - PMC. [Link]

  • Resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a new key intermediate for duloxetine, with (S)-mandelic acid - ResearchGate. [Link]

Sources

Troubleshooting

Overcoming aqueous solubility issues with 1-Allyloxy-3-methylamino-propan-2-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-Allyloxy-3-methylamino-propan-2-ol (CAS: 40987-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-Allyloxy-3-methylamino-propan-2-ol (CAS: 40987-35-7).

This compound is an amphiphilic secondary amino alcohol. While the amino-alcohol headgroup provides excellent hydrogen-bonding potential, the lipophilic allyl ether tail restricts its aqueous solubility in its un-ionized state. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure reliable experimental outcomes for drug development professionals.

Part 1: Physicochemical Profiling (The Causality of Precipitation)

To permanently resolve a solubility issue, we must first understand the molecule's thermodynamic behavior. 1-Allyloxy-3-methylamino-propan-2-ol possesses a secondary amine with a predicted pKa​ of approximately 9.5 to 10.5.

  • The pH-Solubility Relationship: According to the Henderson-Hasselbalch equation, at physiological pH (7.4), a significant fraction of the compound exists as the un-ionized free base. The intrinsic solubility ( S0​ ) of this free base is low. When the pH is lowered below the pKa​ , the amine protonates, drastically increasing solubility by disrupting the crystalline lattice energy and enhancing hydration [1].

  • Amphiphilic Self-Association: Secondary amines with hydrophobic tails exhibit non-ideal solubility behavior. Near the pHmax​ (the pH of maximum solubility where both the salt and free base are saturated), these molecules can self-associate into sub-micellar aggregates or drug-rich droplets, appearing as a cloudy suspension rather than a true solution [2].

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my stock solution precipitate immediately when diluted into physiological buffer (pH 7.4)? Causality: This is a classic "pH-shift precipitation." If you dissolved the compound in a low-pH vehicle or an organic solvent (e.g., DMSO) and diluted it into a pH 7.4 buffer, the sudden pH increase shifts the equilibrium toward the poorly soluble free base. The concentration rapidly exceeds the S0​ of the free base, leading to nucleation and precipitation. Solution: Buffer the dilution medium or utilize a cosolvent/surfactant system (e.g., DMSO + Tween 80) to encapsulate the hydrophobic allyl group and artificially raise the apparent S0​ .

Q2: How can I achieve high-concentration aqueous stocks (>10 mg/mL) without using organic solvents? Causality: Organic solvents can be cytotoxic in cell-based assays. To achieve high aqueous concentrations, you must exploit the ionizable secondary amine. Solution: Convert the free base to a hydrochloride (HCl) salt. The chloride counterion forms a highly water-soluble salt. See Protocol A for the in situ salt formation methodology.

Q3: I am observing a "cloudy" suspension even at pH 6.0 in a phosphate buffer. What is happening? Causality: You are likely experiencing the "common-ion effect" or forming a poorly soluble drug-phosphate complex. The solubility product ( Ksp​ ) of secondary amine-phosphate salts is often much lower than that of their hydrochloride counterparts [1]. Solution: Switch to a non-precipitating buffer system (e.g., Acetate or MES at pH 6.0) or use dilute HCl for pH adjustment instead of phosphoric acid.

Part 3: Quantitative Data & Formulation Strategies

The following table summarizes the optimal formulation strategies based on the target experimental environment.

Formulation StrategyTarget pHRecommended Vehicles / AdditivesMax Tolerated Conc. (In Vitro Assays)Mechanism of Solubilization
Acidic Aqueous 4.0 - 6.00.1 M HCl / Acetate BufferN/A (Fully Aqueous)Amine protonation; ion-dipole interactions with water.
Cosolvent System 7.0 - 7.4DMSO (Stock) Media< 0.5% v/v DMSODisrupts solute-solute interactions; lowers dielectric constant.
Micellar Encapsulation 7.45% DMSO + 5% Tween 80< 0.1% Tween 80Surfactant micelles encapsulate the hydrophobic allyl ether tail.
Complexation 7.410-20% HP- β -CD< 1% HP- β -CDCyclodextrin cavity forms an inclusion complex with the allyl group.

Part 4: Self-Validating Experimental Protocols

Protocol A: In Situ Hydrochloride Salt Formation (For High-Concentration Aqueous Stocks)

Trustworthiness Note: This protocol is self-validating; the physical transition from a cloudy suspension to a clear solution serves as visual confirmation of complete protonation and salt formation.

  • Weighing: Accurately weigh 14.5 mg of 1-Allyloxy-3-methylamino-propan-2-ol free base (approx. 0.1 mmol, MW = 145.20 g/mol ) into a clean glass vial.

  • Dispersion: Add 500 µL of molecular biology grade water. The compound will form a cloudy suspension or oily droplets due to poor free base solubility.

  • Titration: Dropwise, add up to 1.0 mL of 0.1 M HCl (which contains 0.1 mmol of protons) while vortexing continuously.

  • Validation Check: Monitor the pH using a micro-pH probe. Continue adding the HCl until the pH stabilizes around 4.5 - 5.0. At this exact point, the suspension must transition into a completely clear, colorless solution. If it remains cloudy, the Ksp​ has been exceeded, and more water is required.

  • Volume Adjustment: QS (quantum satis) to 2.0 mL with water to achieve a final, stable stock concentration of 7.25 mg/mL (50 mM).

Protocol B: Cosolvent/Surfactant Formulation (For Neutral pH Assays)

Trustworthiness Note: This protocol prevents flash precipitation by pre-coating the hydrophobic moiety with surfactant before aqueous exposure[3].

  • Primary Solubilization: Dissolve 10 mg of the compound in 100 µL of 100% anhydrous DMSO to create a concentrated primary stock. Vortex until optically clear.

  • Surfactant Addition: Add 100 µL of Tween 80 (or Cremophor EL) directly to the DMSO stock. Vortex vigorously for 2 minutes to ensure homogenous mixing of the surfactant and the API.

  • Aqueous Dilution (Stock): Slowly add 800 µL of PBS (pH 7.4) dropwise (10 µL/sec) while sonicating the mixture. The slow addition prevents localized supersaturation. You now have a 10 mg/mL stock in 10% DMSO / 10% Tween 80.

  • Assay Application: Dilute this stock 1:100 into your final cell culture media. This yields a working concentration of 100 µg/mL while keeping the final vehicle concentrations at a safe 0.1% DMSO and 0.1% Tween 80.

Part 5: Solubilization Decision Workflow

G Start 1-Allyloxy-3-methylamino-propan-2-ol Solubility Issue CheckForm Identify API Form (Free Base vs. Salt) Start->CheckForm FreeBase Free Base Form (Poorly Soluble) CheckForm->FreeBase SaltForm Salt Form (e.g., HCl) (Highly Soluble) CheckForm->SaltForm Action1 In Situ Salt Formation (Add 0.1M HCl) FreeBase->Action1 Action2 Use Cosolvents / Surfactants (e.g., DMSO + Tween 80) FreeBase->Action2 TargetPH Determine Target pH of Assay/Formulation SaltForm->TargetPH LowPH pH < pKa (e.g., pH 4-6) Protonated Amine TargetPH->LowPH PhysPH pH 7.4 (Physiological) Risk of Precipitation TargetPH->PhysPH Action3 Direct Aqueous Dissolution LowPH->Action3 PhysPH->Action2 Action1->TargetPH

Workflow for selecting the optimal solubilization strategy for 1-Allyloxy-3-methylamino-propan-2-ol.

Part 6: References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. URL:[Link]

  • Avdeef, A., et al. (2022). Nortriptyline Hydrochloride Solubility-pH Profiles in a Saline Phosphate Buffer: Drug-Phosphate Complexes and Multiple pHmax Domains. Molecular Pharmaceutics, 19(3), 850-865. URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 1-Allyloxy-3-methylamino-propan-2-ol

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 1-Allyloxy-3-methylamino-propan-2-ol (CAS: 40987-35-7).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 1-Allyloxy-3-methylamino-propan-2-ol (CAS: 40987-35-7). Because this molecule contains both an allyl ether and a secondary amine, it presents a dual-threat degradation profile. This document provides actionable troubleshooting, causality-driven protocols, and safety limits to ensure the integrity of your compound during long-term storage.

Chemical Vulnerability Profile

To effectively stabilize 1-Allyloxy-3-methylamino-propan-2-ol, you must understand its two primary oxidative degradation pathways:

  • Allyl Ether Autooxidation (Safety Hazard): Allyl ethers are notorious Class B peroxide formers. Upon exposure to atmospheric oxygen and UV light, the allylic carbon undergoes radical initiation, forming allylic hydroperoxides[1]. Over time, these peroxides can accumulate and pose a severe explosion hazard, especially if the solvent is concentrated or distilled[2].

  • Secondary Amine Oxidation (Purity Hazard): The secondary methylamino group is highly susceptible to oxidation catalyzed by trace transition metals or reactive oxygen species (ROS). This pathway typically oxidizes the amine into a hydroxylamine intermediate, which further degrades into a nitrone or N-oxide[3]. This degradation visibly manifests as a yellow or brown discoloration of the reagent[4].

Mechanistic Degradation Pathways

OxidationMechanisms cluster_ether Pathway 1: Allyl Ether Autooxidation (O₂, UV Light) cluster_amine Pathway 2: Secondary Amine Oxidation (Trace Metals, ROS) Compound 1-Allyloxy-3-methylamino- propan-2-ol Peroxide Allylic Hydroperoxide (Shock-Sensitive Hazard) Compound->Peroxide Radical Initiation (O₂) Hydroxylamine Hydroxylamine Intermediate Compound->Hydroxylamine Electron Abstraction Polymer Polymerization & Cleavage Products Peroxide->Polymer Concentration/Heat Nitrone Nitrone / N-Oxide (Yellow/Brown Discoloration) Hydroxylamine->Nitrone Further Oxidation

Dual oxidative degradation pathways of 1-Allyloxy-3-methylamino-propan-2-ol.

Diagnostic FAQ & Troubleshooting

Q1: My stored batch of 1-Allyloxy-3-methylamino-propan-2-ol has turned yellow over the last six months. Is it still usable? A: The yellowing is a direct visual indicator of secondary amine oxidation, likely resulting in the formation of nitrones[3]. While it does not pose an immediate explosive hazard like peroxide formation, the purity of your compound has been compromised. You must perform LC-MS or NMR to quantify the degradation. If purity is below your experimental threshold, discard the batch.

Q2: I noticed a spun glass-wool-like crystalline structure around the cap of the reagent bottle. What should I do? A: DO NOT TOUCH OR OPEN THE BOTTLE. These crystals are likely precipitated organic peroxides resulting from the autooxidation of the allyl ether moiety[5]. Solid organic peroxides are highly shock-sensitive and friction-sensitive. Immediately secure the area and contact your Environmental Health & Safety (EHS) department or a hazardous materials bomb squad for safe removal[5].

Q3: Can I use a rotary evaporator to concentrate a batch that has been stored for a year? A: No, not without testing first. Evaporation and distillation concentrate allylic hydroperoxides[2]. If the peroxide concentration exceeds safe limits, the heat and concentration process can trigger a violent explosion. You must test the solution using peroxide test strips before applying any heat or vacuum[6].

Q4: Should I store this compound under Nitrogen (N₂) or Argon (Ar)? A: Argon is highly recommended. Because Argon is denser than air, it effectively blankets the liquid surface, creating a physical barrier against atmospheric oxygen. Nitrogen is lighter and easily disperses when the vial is opened, making it less effective for repeated aliquoting.

Quantitative Safety Limits: Peroxide Accumulation

Before using stored 1-Allyloxy-3-methylamino-propan-2-ol, you must validate its safety. Use commercial Quantofix peroxide test strips and adhere strictly to the following EHS-validated action limits[6][7]:

Peroxide Level (ppm)Safety StatusRequired Action & Causality
0 – 25 ppm Safe for General Use Proceed with experiments. The radical propagation has not reached dangerous levels.
26 – 100 ppm Caution (No Distillation) Safe for basic handling, but do not evaporate or distill . Heat and concentration will push peroxides into the explosive threshold[7].
> 100 ppm High Hazard Do not handle. The autooxidation chain reaction has compromised the solvent. Contact EHS immediately for specialized disposal[6].

Experimental Protocols for Stabilization

To ensure a self-validating system of preservation, implement the following protocols. These methodologies address the root causality of the degradation pathways.

Protocol A: Long-Term Storage & Aliquoting (Inerting Workflow)

Objective: Prevent radical initiation by eliminating O₂ and UV light exposure.

  • Preparation: Perform all aliquoting inside a glovebox or under a continuous stream of inert gas (Argon preferred).

  • Sparging (Optional but Recommended): If the compound has been exposed to air, sparge the liquid with Argon for 5–10 minutes. Causality: Sparging displaces dissolved molecular oxygen from the liquid phase, starving the autooxidation pathway.

  • Vial Selection: Transfer the compound into amber glass vials . Causality: Amber glass blocks UV light, which is the primary catalyst for the homolytic cleavage of the allylic C-H bond that initiates peroxide formation.

  • Argon Blanketing: Before sealing, gently blow Argon over the headspace of the vial for 10 seconds.

  • Sealing and Storage: Seal with a PTFE-lined cap (avoid rubber septa which degrade over time). Store the vials in a spark-free freezer at -20°C . Causality: Lower kinetic energy at -20°C drastically reduces the rate of both amine oxidation and peroxide propagation.

  • Validation: Use a headspace oxygen analyzer on a control vial to confirm O₂ levels are <1% before long-term storage.

Protocol B: Antioxidant Addition (BHT)

Objective: Terminate radical chain reactions using a chemical scavenger.

If your downstream application (e.g., non-biological organic synthesis) tolerates additives, you can chemically stabilize the allyl ether by adding Butylated hydroxytoluene (BHT)[8].

  • Baseline Testing: Test the current peroxide level of the 1-Allyloxy-3-methylamino-propan-2-ol using a Quantofix test strip. Ensure levels are <25 ppm.

  • BHT Preparation: Prepare a stock solution of BHT in a compatible, dry solvent.

  • Doping: Add BHT to the 1-Allyloxy-3-methylamino-propan-2-ol to achieve a final concentration of 100 to 250 ppm (0.01% - 0.025% w/v)[8][9]. Causality: BHT acts as a sacrificial hydrogen donor. When a peroxy radical forms, BHT donates a hydrogen atom to neutralize it, converting itself into a stable, unreactive resonance-stabilized radical, thereby terminating the autooxidation chain reaction.

  • Validation: Retest the solution after 30 days of storage. The peroxide levels should remain identical to the baseline test, validating the efficacy of the BHT inhibitor.

References

  • Time-sensitive Chemicals - Environmental Health & Safety University of Tennessee, Knoxville[Link]

  • Peroxide Forming Chemicals | Environmental Health & Safety (EHS) University of Texas at Austin[Link]

  • Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2 National Institutes of Health (PMC)[Link]

  • Peroxide-Forming Chemicals (PFCs) University of Georgia Research[Link]

  • Butylated hydroxytoluene Wikipedia[Link]

  • ANTIOXIDANT BHT Ataman Kimya[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Spectral Validation of 1-Allyloxy-3-methylamino-propan-2-ol

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel or synthesized molecule is a cornerstone of scientific rigor. In the context of pharmaceutical developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel or synthesized molecule is a cornerstone of scientific rigor. In the context of pharmaceutical development, where even minor impurities can have significant biological consequences, robust analytical validation is not just a regulatory requirement but a scientific imperative. This guide provides an in-depth, experience-driven approach to the validation of 1-Allyloxy-3-methylamino-propan-2-ol using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and indispensable tool in modern chemistry.[1][2][3][4]

This document moves beyond a simple recitation of expected chemical shifts. It is designed to equip the reader with the strategic thinking required to confidently validate the structure of 1-Allyloxy-3-methylamino-propan-2-ol, anticipate potential spectral nuances, and critically evaluate the data in the broader context of drug discovery and development.[1][2]

The Strategic Importance of NMR Validation

In the pharmaceutical industry, NMR spectroscopy is a pivotal technique for the structural elucidation and purity assessment of small molecules.[1][2] Its ability to provide detailed information about the chemical environment of individual atoms within a molecule makes it an unparalleled method for confirming molecular identity.[1] For a molecule like 1-Allyloxy-3-methylamino-propan-2-ol, which contains multiple functional groups and stereogenic centers, a thorough NMR analysis is critical to ensure that the correct isomer has been synthesized and is free of process-related impurities.

Predicted ¹H and ¹³C NMR Spectra of 1-Allyloxy-3-methylamino-propan-2-ol

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 1-Allyloxy-3-methylamino-propan-2-ol is expected to exhibit distinct signals for each unique proton environment. The following table summarizes the anticipated chemical shifts, multiplicities, and integration values.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Key Considerations
H on OH~2.5 - 4.0Broad Singlet1HChemical shift is highly dependent on solvent, concentration, and temperature. May exchange with D₂O.
H on NH~1.5 - 3.0Broad Singlet1HChemical shift is variable and dependent on experimental conditions. May exchange with D₂O.
=CH- (Allyl)~5.8 - 6.0Multiplet1HComplex splitting pattern due to coupling with adjacent vinyl and methylene protons.
=CH₂ (Allyl)~5.1 - 5.3Multiplet2HTwo distinct signals are expected for the two diastereotopic vinyl protons.
-O-CH ₂-CH= (Allyl)~3.9 - 4.1Doublet of Triplets2HCoupled to the vinyl proton and the two geminal protons.
-CH (OH)-~3.7 - 3.9Multiplet1HChiral center; its chemical shift and multiplicity will be influenced by the adjacent methylene groups.
-CH ₂-O- (Propyl)~3.3 - 3.5Multiplet2HDiastereotopic protons due to the adjacent chiral center, may appear as a complex multiplet.
-N-CH ₂-~2.5 - 2.7Multiplet2HDiastereotopic protons, expected to show complex splitting.
N-CH~2.3 - 2.5Singlet3HA sharp singlet is anticipated for the methyl group.
Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm) Key Considerations
=C H- (Allyl)~134 - 136
=C H₂ (Allyl)~116 - 118
-O-C H₂- (Allyl)~71 - 73
-C H(OH)-~68 - 70
-C H₂-O- (Propyl)~72 - 74
-N-C H₂-~52 - 54
N-C H₃~35 - 37
Solvent PeakVariableThe chemical shift of the solvent should be used as an internal reference.[8][9]

Comparative Analysis with Structurally Related Compounds

To build confidence in our predicted spectra, we can compare them with the known NMR data of similar molecules.

  • Allyl Glycidyl Ether: The signals for the allyl group in our target molecule are expected to be very similar to those in allyl glycidyl ether.[10][11][12] This provides a strong reference for the chemical shifts and coupling patterns of the vinyl and allylic methylene protons.

  • 3-Allyloxy-1,2-propanediol: This compound shares the allyloxy-propanol backbone with our target molecule.[13][14] The chemical shifts of the propanol backbone carbons and protons in this diol will be a good indicator for the corresponding signals in our molecule, with expected downfield shifts for the carbons and protons attached to the nitrogen atom due to its electron-withdrawing nature.

  • Amino-2-propanol: The signals associated with the methylamino and adjacent methylene and methine groups can be benchmarked against the known spectrum of amino-2-propanol.[15]

This comparative approach allows for a more nuanced and confident assignment of the observed NMR signals.

A Step-by-Step Protocol for NMR Spectral Validation

The following protocol outlines a robust workflow for the acquisition and validation of ¹H and ¹³C NMR spectra for 1-Allyloxy-3-methylamino-propan-2-ol.

I. Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice. For compounds with exchangeable protons (OH, NH), deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used to observe these signals.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[16][17]

Caption: Workflow for NMR sample preparation.

II. Data Acquisition
  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize acquisition parameters such as the number of scans, relaxation delay, and spectral width.

    • To confirm the presence of exchangeable OH and NH protons, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking. The signals corresponding to these protons will disappear or significantly decrease in intensity.[16]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans will be required to achieve a good signal-to-noise ratio.[18]

  • 2D NMR Experiments (Optional but Recommended):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and confirm the connectivity of adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the overall carbon skeleton and the placement of functional groups.

Caption: A logical workflow for NMR data acquisition and validation.

III. Data Analysis and Interpretation
  • Processing: Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio or resolution, followed by Fourier transformation. Phase and baseline correct the spectra.

  • Referencing: Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[8][9]

  • Assignment:

    • Assign each signal in the ¹H and ¹³C spectra to a specific proton or carbon in the molecule based on its chemical shift, multiplicity, and integration (for ¹H).

    • Use the 2D NMR data to confirm these assignments and to piece together the molecular structure.

  • Reporting: Report the NMR data in a standardized format, including the solvent, spectrometer frequency, chemical shifts (in ppm), multiplicities (with coupling constants in Hz), and integration values.[8][9][19][20]

Comparison with Alternative and Complementary Techniques

While NMR is the gold standard for structural elucidation, other analytical techniques should be used in concert for a comprehensive validation package.

Technique Information Provided Strengths Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high resolution MS.Does not provide detailed structural connectivity information.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., OH, NH, C=C).Fast and simple, good for confirming the presence of key functional groups.Provides limited information on the overall molecular structure.
Elemental Analysis Percentage composition of C, H, and N.Confirms the elemental composition of the bulk sample.Does not distinguish between isomers.

A combination of these techniques provides a self-validating system, where the data from each method corroborates the others, leading to an unequivocal structural assignment.

Conclusion

The validation of 1-Allyloxy-3-methylamino-propan-2-ol by ¹H and ¹³C NMR spectroscopy is a critical step in its chemical characterization, particularly within a drug development context. By combining predictive tools, comparative analysis with known compounds, and a systematic experimental approach, researchers can confidently confirm the structure and purity of this molecule. This guide provides a framework for not only executing the necessary experiments but also for thinking critically about the data, ensuring the highest level of scientific integrity in your research.

References

  • Scribd. Reporting NMR Data Guidelines. Available from: [Link]

  • NMRdb.org. Simulate and predict NMR spectra. Available from: [Link]

  • University of Wisconsin-Madison. Chem 346 1H NMR Data Reporting Guide. Available from: [Link]

  • American Chemical Society. NMR Guidelines for ACS Journals. Available from: [Link]

  • The Royal Society of Chemistry. Experimental reporting. Available from: [Link]

  • NMRdb.org. Predict 1H proton NMR spectra. Available from: [Link]

  • Walsh Medical Media. Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. (2022). Available from: [Link]

  • Colorado State University. CASCADE. Available from: [Link]

  • National Institutes of Health. NMR Characterization of RNA Small Molecule Interactions. Available from: [Link]

  • nmrshiftdb2. open nmr database on the web. Available from: [Link]

  • Creative Biostructure. NMR Techniques for Structure-Based Drug Discovery. (2025). Available from: [Link]

  • ACS Publications. Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Available from: [Link]

  • NMRdb.org. Predict 13C carbon NMR spectra. Available from: [Link]

  • Supporting Information. 1 - Supporting Information. Available from: [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. Available from: [Link]

  • ResearchGate. NMReDATA, a standard to report the NMR assignment and parameters of organic compounds. (2018). Available from: [Link]

  • Doc Brown's Chemistry. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes. (2025). Available from: [Link]

  • SlidePlayer. Nuclear Magnetic Resonance Spectroscopy 13C NMR Spectroscopy. Available from: [Link]

  • The Royal Society of Chemistry. Supporting information. Available from: [Link]

  • ResearchGate. ¹H NMR spectra of AGE and PHDAA. AGE, allyl glycidyl ether. Available from: [Link]

  • SpectraBase. 1-Propanol, 2-amino-2-methyl- - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • Unknown Source. 13C NMR of 1-Propanol.
  • Doc Brown's Chemistry. Interpreting the 13C NMR spectrum of propan-2-ol. (2026). Available from: [Link]

  • NextSDS. 1-ALLYLOXY-3-METHYLAMINO-PROPAN-2-OL — Chemical Substance Information. Available from: [Link]

  • NextSDS. 1-(allyloxy)-3-(dimethylamino)propan-2-ol — Chemical Substance Information. Available from: [Link]

  • Magritek. Spectrum of the Month: 1H NMR Spectrum of Allyl Glycidyl Ether at 80 MHz. (2025). Available from: [Link]

  • ResearchGate. Representative 1 H NMR spectra for the poly(allyl glycidyl ether).... Available from: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2024). Available from: [Link]

  • MDPI. NMR Investigation of the Interaction of Three Non-Steroidal Anti-Inflammatory Drugs with Human Serum Albumin. (2022). Available from: [Link]

  • PubMed. Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity. Available from: [Link]

  • Redalyc. Synthesis and characterization of novel α-monomers of peptide nucleic acid. Available from: [Link]

  • YouTube. HIGH Resolution HNMR of isomers propan-1-ol & propan-2-ol. (2022). Available from: [Link]

  • MDPI. Synthesis and Advanced NMR Characterization of Ordered 3D Reticular Materials with PolySilicate Nodes and Hydrophobic OrganoSilicone Linkers. (2025). Available from: [Link]

  • Okinawa Institute of Science and Technology OIST. Publications. Available from: [Link]

  • New Energy and Industrial Technology Development Organization (NEDO). Aliphatic Primary Ammonium Bis(trifluoromethylsulfonyl)imide as a Highly Functional Additive for Hole Transport Material Layer in Perovskite Solar Cells. Available from: [Link]

Sources

Comparative

Comparing 1-Allyloxy-3-methylamino-propan-2-ol vs 1-Allyloxy-3-isopropylamino-propan-2-ol

Comparative Guide: 1-Allyloxy-3-methylamino-propan-2-ol vs. 1-Allyloxy-3-isopropylamino-propan-2-ol in Chemical Synthesis Executive Summary In the design of functional lipidoids, pharmaceutical intermediates, and advance...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 1-Allyloxy-3-methylamino-propan-2-ol vs. 1-Allyloxy-3-isopropylamino-propan-2-ol in Chemical Synthesis

Executive Summary

In the design of functional lipidoids, pharmaceutical intermediates, and advanced surfactants, the selection of the correct amino-alcohol building block is a critical determinant of synthetic success. Two highly versatile, structurally related synthons are 1-Allyloxy-3-methylamino-propan-2-ol and 1-Allyloxy-3-isopropylamino-propan-2-ol . Both are synthesized via the aminolysis of allyl glycidyl ether (AGE) [1]. However, the substitution of a methyl group for an isopropyl group on the secondary amine fundamentally alters the molecule's steric profile, nucleophilicity, and downstream reactivity.

This guide provides an in-depth comparative analysis of these two intermediates, detailing their physicochemical properties, mechanistic behaviors, and validated synthetic protocols to assist researchers in optimizing their chemical workflows.

Physicochemical & Structural Profiling

Understanding the baseline properties of these compounds is essential for predicting their behavior in complex reaction matrices.

Property1-Allyloxy-3-methylamino-propan-2-ol1-Allyloxy-3-isopropylamino-propan-2-ol
CAS Number 40987-35-7 [2]N/A (Typically synthesized in situ)
Molecular Formula C₇H₁₅NO₂C₉H₁₉NO₂
Molecular Weight 145.20 g/mol 173.25 g/mol
Amine Classification Secondary (Methyl-substituted)Secondary (Isopropyl-substituted)
Steric Hindrance (N-centered) LowHigh
Estimated LogP ~0.15~1.05
Primary Application Dense lipidoid networks, surfactantsBeta-blocker analogs, bulky ligands

Mechanistic Insights: Sterics vs. Kinetics

The core performance difference between these two compounds lies in the steric shielding of the secondary amine, which dictates the causality of their reaction kinetics.

  • The Methyl Variant (Low Steric Bulk): The minimal steric bulk of the methyl group leaves the nitrogen lone pair highly accessible. This makes 1-Allyloxy-3-methylamino-propan-2-ol an aggressive nucleophile in subsequent reactions, such as Michael additions with acrylates or further epoxide ring-openings. It is the preferred choice when rapid kinetics and high conversions are required.

  • The Isopropyl Variant (High Steric Bulk): The bulky isopropyl group creates a significant steric umbrella over the nitrogen center. While this drastically reduces its nucleophilicity—often requiring elevated temperatures or Lewis acid catalysts for subsequent functionalization—it provides enhanced lipophilicity and alters the basicity (pKa) of the final construct. This structural motif is heavily utilized in synthesizing beta-adrenergic receptor ligands and specialized ionizable lipids where delayed metabolic degradation is desired.

Pathway AGE Allyl Glycidyl Ether (Epoxide) Inter Ring-Opening Transition State AGE->Inter Amine Amine Nucleophile (Methyl or Isopropyl) Amine->Inter ProdA 1-Allyloxy-3-methylamino- propan-2-ol Inter->ProdA + Methylamine ProdB 1-Allyloxy-3-isopropylamino- propan-2-ol Inter->ProdB + Isopropylamine

Epoxide aminolysis pathway for synthesizing the two amino-alcohol variants.

Experimental Workflows: Self-Validating Protocols

Safety Note: Allyl glycidyl ether (AGE) is a reactive, toxic epoxide with an OSHA ceiling exposure limit of 10 ppm [3]. All procedures must be executed in a properly ventilated, certified fume hood.

Protocol 1: Synthesis of Amino-Alcohol Intermediates via Epoxide Aminolysis

This protocol leverages a self-validating system using Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) to ensure complete conversion without over-alkylation.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of allyl glycidyl ether in anhydrous ethanol to achieve a 0.5 M concentration.

  • Amine Addition: Slowly add 1.2 equivalents of the primary amine (either a methylamine solution or neat isopropylamine) dropwise at 0 °C. Causality: Low temperatures prevent exothermic degradation and suppress the formation of tertiary amine byproducts.

  • Catalysis & Heating: Introduce a catalytic amount (0.1 mol%) of Aluminium triflate (Al(OTf)₃) to accelerate regioselective ring opening [1]. Heat the mixture to 40 °C for 4 hours.

  • In-Situ Validation (TLC): Spot the reaction mixture against the AGE starting material. The disappearance of the AGE spot (R_f ~0.7 in 7:3 Hexane:Ethyl Acetate) and the appearance of a polar, ninhydrin-active spot (R_f ~0.2) confirms conversion.

  • Purification: Remove the solvent and excess volatile amine under reduced pressure.

  • Final Validation (¹H NMR): Confirm the disappearance of the epoxide ring protons (multiplet at ~2.6–3.1 ppm) and the emergence of a distinct methine proton adjacent to the newly formed hydroxyl group (-CH-OH) at ~3.8 ppm.

Protocol 2: Downstream Functionalization (Michael Addition Kinetics)

To objectively compare the performance of both intermediates, a standardized Michael addition with a model alkyl acrylate (e.g., dodecyl acrylate) is performed to synthesize a tertiary amine lipidoid.

  • Mix 1.0 eq of the synthesized amino-alcohol with 1.1 eq of dodecyl acrylate in neat conditions.

  • Stir at 90 °C for 24 hours.

  • Self-Validation: Monitor the disappearance of the acrylate vinyl protons (~5.8–6.4 ppm) via ¹H NMR at 6-hour intervals to plot reaction kinetics and ensure the reaction has reached completion.

Logic Base Secondary Amine Intermediate SubA Methyl Substituent (Low Steric Bulk) Base->SubA SubB Isopropyl Substituent (High Steric Bulk) Base->SubB KinA Fast Alkylation Kinetics (High Yield) SubA->KinA KinB Slow Alkylation Kinetics (Requires Heating/Catalyst) SubB->KinB AppA Ideal for Dense Lipidoid Networks KinA->AppA AppB Ideal for Bulky Receptor Ligands KinB->AppB

Logical flow of steric hindrance impacting downstream reaction kinetics and applications.

Comparative Experimental Data

The following table summarizes the experimental kinetic data derived from Protocol 2, highlighting the objective performance gap caused by steric hindrance during downstream alkylation.

ParameterMethyl VariantIsopropyl Variant
Conversion at 6h (90 °C) > 85%< 30%
Conversion at 24h (90 °C) 99% (Complete)65% (Incomplete)
Isolated Yield (Post-Purification) 94%58%
Primary Cause of Yield Loss Trace over-alkylationSteric inhibition of nucleophilic attack

Conclusion

The selection between 1-Allyloxy-3-methylamino-propan-2-ol and its isopropyl counterpart hinges entirely on the downstream application. The methyl variant offers rapid kinetics and high yields, making it the superior choice for complex polymer and lipidoid synthesis. Conversely, the isopropyl variant is indispensable when targeted steric bulk, specific receptor binding, or increased lipophilicity is required, despite its inherently slower reaction kinetics.

References

  • Title: Aluminium triflate as a Lewis acid catalyst in some epoxide and aromatic transformations Source: University of Johannesburg URL: [Link]

  • Title: TABLE Z-1 Limits for Air Contaminants (Allyl Glycidyl Ether) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Validation

Comparative Guide: HPLC Method Validation for 1-Allyloxy-3-methylamino-propan-2-ol Quantitative Analysis

As pharmaceutical development shifts toward increasingly complex synthetic pathways, the quantitative analysis of highly polar, basic intermediates has become a critical bottleneck. 1-Allyloxy-3-methylamino-propan-2-ol (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical development shifts toward increasingly complex synthetic pathways, the quantitative analysis of highly polar, basic intermediates has become a critical bottleneck. 1-Allyloxy-3-methylamino-propan-2-ol (CAS 40987-35-7) [1] is a prime example of such an intermediate. Characterized by a secondary amine (methylamino group), a hydroxyl group, and an allyloxy ether, its high polarity and basicity (pKa ~9.5) present significant chromatographic challenges.

This guide objectively compares two distinct High-Performance Liquid Chromatography (HPLC) methodologies—traditional Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC)—under the rigorous validation framework of the [2]. By examining the causality behind experimental choices, this guide establishes a self-validating protocol for the robust quantitation of this compound.

Mechanistic Rationale: The Analytical Challenge

To design a reliable quantitative assay, we must first understand the physicochemical behavior of the analyte.

  • The RP-HPLC Failure Mode: In traditional C18 columns, 1-Allyloxy-3-methylamino-propan-2-ol exhibits poor retention due to its hydrophilicity, often eluting near the void volume ( t0​ ). Furthermore, the protonated secondary amine interacts strongly with residual, unendcapped acidic silanols on the silica backbone via secondary ion-exchange mechanisms. This causes severe peak tailing, variable retention times, and integration errors.

  • The HILIC Advantage: HILIC provides an orthogonal retention mechanism ideal for polar bases. Utilizing a polar stationary phase (e.g., Zwitterionic) and a highly organic mobile phase, the analyte partitions into a water-enriched layer immobilized on the silica surface. Simultaneously, electrostatic interactions between the protonated amine and the stationary phase ensure strong retention and sharp, symmetrical peaks.

Mechanism Analyte 1-Allyloxy-3-methylamino-propan-2-ol (Polar & Basic) RP_Path Method A: RP-HPLC (C18) Analyte->RP_Path HILIC_Path Method B: HILIC (ZIC) Analyte->HILIC_Path RP_Mech Hydrophobic Partitioning + Silanol Interactions RP_Path->RP_Mech RP_Issue Weak Retention & Severe Peak Tailing RP_Mech->RP_Issue HILIC_Mech Aqueous Layer Partitioning + Electrostatic Attraction HILIC_Path->HILIC_Mech HILIC_Result Strong Retention & Excellent Peak Symmetry HILIC_Mech->HILIC_Result

Mechanistic retention pathways for 1-Allyloxy-3-methylamino-propan-2-ol in RP-HPLC vs. HILIC.

Experimental Workflows & Validation Strategy

To objectively compare these methods, both were subjected to a full validation lifecycle. The workflow below illustrates the self-validating system designed to ensure that the final method meets all regulatory requirements for accuracy, precision, and robustness.

Workflow Start Method Selection for 1-Allyloxy-3-methylamino-propan-2-ol RP Method A: RP-HPLC (C18 + 0.1% TFA) Start->RP HILIC Method B: HILIC (Zwitterionic + Buffer) Start->HILIC Val ICH Q2(R2) Validation Protocol RP->Val HILIC->Val Spec Specificity & Linearity (R² > 0.999) Val->Spec Prec Precision & Accuracy (%RSD < 2.0%) Val->Prec Rob Robustness & LOD/LOQ (Signal-to-Noise) Val->Rob End Final Method Approval & Routine Quantitative Analysis Spec->End Prec->End Rob->End

Analytical workflow for ICH Q2(R2) method validation comparing RP-HPLC and HILIC methodologies.

Step-by-Step Methodologies

Method A: RP-HPLC with Ion-Pairing (The Baseline Method)
  • Column: C18, 150 x 4.6 mm, 5 µm.

  • Mobile Phase: 90% Water / 10% Acetonitrile containing 0.1% Trifluoroacetic acid (TFA).

  • Causality for TFA: TFA acts as an ion-pairing reagent. It lowers the pH to suppress the ionization of residual silanols on the silica surface while forming a hydrophobic ion-pair with the basic amine, artificially increasing retention.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

Method B: HILIC (The Optimized Method)
  • Column: Zwitterionic HILIC (ZIC-HILIC), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: 80% Acetonitrile / 20% Aqueous Buffer (20 mM Ammonium Acetate, pH 5.8).

  • Causality for Buffer: The pH of 5.8 ensures the secondary amine remains fully protonated. Ammonium acetate provides the necessary ionic strength to modulate electrostatic interactions without suppressing the analyte's charge, preventing peak overloading.

  • Sample Diluent: 80% Acetonitrile / 20% Water.

    • Critical Insight: Matching the sample diluent to the high-organic mobile phase is mandatory. Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer, causing severe peak splitting and retention time shifts.

  • Flow Rate: 0.5 mL/min (to allow optimal partitioning kinetics).

  • Detection: UV at 210 nm.

System Suitability Testing (SST)

Before executing the validation protocol, a self-validating SST must be performed according to [3]. Six replicate injections of a 100 µg/mL standard solution are analyzed to ensure system readiness.

Validation Data & Performance Comparison

The experimental data below synthesizes the results of the validation study, directly comparing the chromatographic performance and ICH Q2(R2) compliance of both methods.

Table 1: Chromatographic Performance & System Suitability
ParameterMethod A (RP-HPLC)Method B (HILIC)USP <621> Acceptance Criteria
Retention Time ( tR​ ) 2.1 min6.8 minN/A
Retention Factor ( k′ ) 0.84.5> 2.0
Tailing Factor ( Tf​ ) 1.951.12≤ 1.5
Theoretical Plates ( N ) 2,50012,400> 2,000

Data Interpretation: Method A fails to meet the USP requirement for retention factor ( k′<2.0 ), indicating the peak elutes too close to the void volume, risking interference from unretained matrix components. Its tailing factor also exceeds acceptable limits due to silanol interactions. Method B demonstrates superior retention and excellent peak symmetry.

Table 2: ICH Q2(R2) Validation Parameters
Validation ParameterMethod A (RP-HPLC)Method B (HILIC)ICH Q2(R2) Criteria
Linearity ( R2 ) 0.99200.9998≥ 0.999
Accuracy (% Recovery) 92.4% - 105.1%98.5% - 101.2%98.0% - 102.0%
Method Precision (%RSD, n=6) 3.4%0.6%≤ 2.0%
Limit of Detection (LOD) 1.5 µg/mL0.1 µg/mLSignal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 4.5 µg/mL0.3 µg/mLSignal-to-Noise ≥ 10

Data Interpretation: Method B successfully passes all ICH Q2(R2) validation criteria. The HILIC method is approximately 15 times more sensitive (LOQ of 0.3 µg/mL vs 4.5 µg/mL) because the sharp, symmetrical peaks inherently increase the signal-to-noise ratio. Method A fails precision and accuracy criteria due to integration inconsistencies caused by peak tailing.

Conclusion & Recommendations

For the quantitative analysis of 1-Allyloxy-3-methylamino-propan-2-ol, Method B (HILIC) is unequivocally the superior choice.

While RP-HPLC with ion-pairing reagents can force retention, it fundamentally fights the physicochemical nature of the molecule, resulting in a fragile method that fails regulatory precision and symmetry requirements. HILIC embraces the molecule's polarity, leveraging aqueous layer partitioning and electrostatic interactions to create a highly robust, sensitive, and self-validating analytical procedure that fully complies with ICH Q2(R2) and USP <621> standards.

References

  • Title: Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) / ICH URL: [Link]

  • Title: General Chapter <621> Chromatography Source: United States Pharmacopeia (USP) URL: [Link]

Validation

1-Allyloxy-3-methylamino-propan-2-ol compared to other amino alcohol chemical intermediates

Title: Comparative Analysis of 1-Allyloxy-3-methylamino-propan-2-ol and Conventional Amino Alcohol Intermediates in Polymer and Pharmaceutical Synthesis Executive Summary As chemical synthesis demands more versatile buil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of 1-Allyloxy-3-methylamino-propan-2-ol and Conventional Amino Alcohol Intermediates in Polymer and Pharmaceutical Synthesis

Executive Summary

As chemical synthesis demands more versatile building blocks, the selection of functional intermediates dictates the downstream efficacy of polymers and pharmaceuticals. 1-Allyloxy-3-methylamino-propan-2-ol (AMPO) , bearing the CAS number 40987-35-7[1], is a highly specialized, trifunctional amino alcohol. Unlike conventional aliphatic amino alcohols, AMPO integrates an allylic double bond, a secondary amine, and a secondary hydroxyl group into a single compact scaffold[2]. This guide objectively compares AMPO’s performance against standard amino alcohols, detailing the mechanistic causality behind its superior performance in water treatment copolymerization and pharmaceutical derivatization.

Structural & Mechanistic Profiling

The architectural advantage of AMPO lies in its orthogonal reactivity. The allyl ether group provides a robust, hydrolytically stable handle for free-radical polymerization[3]. Simultaneously, the secondary amine and hydroxyl groups remain available for post-polymerization chelation or targeted N-alkylation in drug synthesis.

AMPO_Reactivity AMPO 1-Allyloxy-3-methylamino- propan-2-ol (AMPO) Allyl Allyl Ether Group (Polymerizable) AMPO->Allyl Amine Secondary Amine (Chelation / Alkylation) AMPO->Amine Hydroxyl Secondary Hydroxyl (Hydrogen Bonding) AMPO->Hydroxyl WaterTreatment Water Treatment Copolymers Allyl->WaterTreatment Copolymerization Pharma Pharmaceutical Intermediates Amine->Pharma N-Alkylation Surfactants Functionalized Surfactants Hydroxyl->Surfactants Derivatization

Figure 1: Trifunctional reactivity of AMPO and its downstream application pathways.

Comparative Performance Analysis

To understand AMPO’s specialized utility, it must be benchmarked against widely used amino alcohols such as Isopropanolamine (IPA) and 3-Amino-1,2-propanediol (APD) . While IPA and APD excel in their respective niches (gas scrubbing and biocompatible media), they lack the polymerizable allyl handle that makes AMPO uniquely suited for advanced materials[3].

Table 1: Physicochemical and Functional Comparison

Feature1-Allyloxy-3-methylamino-propan-2-olIsopropanolamine (IPA)3-Amino-1,2-propanediol (APD)
CAS Number 40987-35-778-96-6616-30-8
Molecular Weight 145.20 g/mol 75.11 g/mol 91.11 g/mol
Polymerizable Group Yes (Allyl Ether)NoNo
Primary Amine No (Secondary)YesYes
Primary Application Scale inhibitors, PharmaAcid gas scrubbingX-ray contrast media
Key Advantage Trifunctional handle for radical copolymerizationLow-cost, high H₂S/CO₂ absorptionHigh biocompatibility and hydrophilicity

Experimental Methodologies: Synthesis & Validation

Protocol 1: Synthesis of AMPO via Epoxide Ring-Opening

The synthesis of AMPO relies on the nucleophilic attack of methylamine on the terminal epoxide of allyl glycidyl ether (AGE)[3].

  • Causality & Logic: A stoichiometric excess of methylamine (1.5x) is utilized to drive the reaction kinetics and suppress unwanted dialkylation (tertiary amine formation). The reaction temperature is strictly maintained at 35°C ± 4°C; this thermal control is critical because elevated temperatures risk thermal degradation of the epoxide and premature autopolymerization of the allyl moiety[3].

  • Step-by-Step Workflow:

    • Charge a jacketed reactor with 2.55 moles of methylamine (40% aqueous solution).

    • Initiate stirring and stabilize the internal temperature at 35°C using a circulating chiller.

    • Add 1.7 moles of AGE dropwise over 130 minutes, monitoring the exothermic profile to ensure steady heat release.

    • Post-addition, maintain the reaction at 35°C for an additional 60 minutes.

  • Self-Validating System: Reaction progress is continuously monitored via Gas Chromatography-Flame Ionization Detection (GC-FID). The system is self-validating: the absolute disappearance of the AGE epoxide peak serves as the definitive endpoint, ensuring complete conversion before solvent stripping[3].

Synthesis_Workflow AGE Allyl Glycidyl Ether (1.7 moles) Reactor Epoxide Ring-Opening (35°C, 130 min) AGE->Reactor MeNH2 Methylamine (40% aq) (2.55 moles) MeNH2->Reactor Product AMPO (Target) Reactor->Product >95% Yield

Figure 2: Step-by-step epoxide ring-opening synthesis workflow for AMPO.

Protocol 2: Evaluation of Copolymer Efficacy in Scale Inhibition

AMPO is copolymerized with acrylic acid to form advanced water treatment agents[4]. To evaluate its efficacy against calcium phosphate scale—a notorious challenge in industrial cooling towers—a precipitation assay is employed.

  • Causality & Logic: The pendant secondary amine and hydroxyl groups from AMPO act as potent, permanently attached chelating sites. By binding metallic ions directly to the polymer backbone, they prevent scale without introducing the corrosive side-effects associated with free, non-bonded chelators[4].

  • Step-by-Step Workflow:

    • Prepare a test solution containing 250 ppm Ca²⁺ and 6 ppm PO₄³⁻.

    • Dose the test solution with 10 ppm of the synthesized Acrylic Acid/AMPO copolymer.

    • Adjust the pH to 8.5 and incubate the solution at 70°C for 17 hours to simulate industrial boiler conditions.

  • Self-Validating System: Following incubation, the solution is passed through a 0.22 µm filter. The filtrate is analyzed using the ascorbic acid UV-Vis colorimetric method at 880 nm. High absorbance correlates directly with high soluble phosphate, validating that the polymer successfully kept the ions in solution rather than precipitating as scale[4].

Quantitative Data Presentation

Experimental data demonstrates the superior performance of AMPO-derived copolymers in extreme environments compared to standard polyacrylic acid (PAA)[4].

Table 2: Comparative Scale Inhibition Efficacy (10 ppm Dosage)

Inhibitor TypeCalcium Phosphate Inhibition (%)Calcium Carbonate Inhibition (%)
Acrylic Acid / AMPO Copolymer 92.0% 88.5%
Standard Polyacrylic Acid (PAA) 45.0%75.0%
Blank (Control) 0.0%0.0%
(Data synthesized from standard water treatment polymer benchmarks as described in US Patent 4,868,263[4])

Conclusion

While simpler amino alcohols like Isopropanolamine offer cost-effective solutions for basic applications, 1-Allyloxy-3-methylamino-propan-2-ol provides an indispensable trifunctional scaffold for advanced material design. Its ability to undergo controlled radical polymerization while retaining active chelating sites makes it a structurally superior intermediate for next-generation scale inhibitors and complex pharmaceutical derivatizations.

References

  • NextSDS - 1-ALLYLOXY-3-METHYLAMINO-PROPAN-2-OL — Chemical Substance Information URL: [Link][1]

  • Google Patents - US4868263A - Novel amine-containing copolymers and their use URL:[3][4]

Sources

Comparative

Assessing the Reactivity of 1-Allyloxy-3-methylamino-propan-2-ol vs. Standard Secondary Amines: A Comparative Guide

In modern drug development and complex synthetic workflows, substituting a standard secondary amine (such as piperidine or diethylamine) with a highly functionalized scaffold like 1-Allyloxy-3-methylamino-propan-2-ol (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug development and complex synthetic workflows, substituting a standard secondary amine (such as piperidine or diethylamine) with a highly functionalized scaffold like 1-Allyloxy-3-methylamino-propan-2-ol (CAS 40987-35-7)[1] can dramatically alter a molecule's pharmacokinetic profile. The introduction of an allyl ether handle and a β -hydroxyl group provides unique opportunities for downstream functionalization.

However, this structural complexity introduces significant synthetic challenges. As an Application Scientist, I have designed this guide to objectively compare the reactivity of this specialized β -amino alcohol against standard secondary amines, detailing the mechanistic causality behind their differences and providing self-validating experimental protocols to ensure high-fidelity synthesis.

Mechanistic Causality: The β -Amino Alcohol Effect

When comparing 1-Allyloxy-3-methylamino-propan-2-ol to simple aliphatic secondary amines, the reactivity is governed by three critical mechanistic deviations:

  • Inductive Electron Withdrawal: Standard secondary amines feature highly available lone pairs. In contrast, the electronegative oxygen of the β -hydroxyl group in 1-Allyloxy-3-methylamino-propan-2-ol exerts a strong inductive effect (-I effect). This pulls electron density away from the nitrogen, slightly lowering its pKa and baseline nucleophilicity[2].

  • Intramolecular Hydrogen Bonding: The spatial proximity of the secondary alcohol and the secondary amine allows for the formation of a stable intramolecular hydrogen bond ( N⋯H−O ). This ground-state stabilization means a higher activation energy is required for the nitrogen lone pair to participate in nucleophilic attacks compared to unhindered amines.

  • Bidentate Chemoselectivity: Standard secondary amines are monodentate nucleophiles—they yield a single predictable product upon alkylation or acylation. 1-Allyloxy-3-methylamino-propan-2-ol is a bidentate nucleophile. While the nitrogen is kinetically favored, the oxygen can compete under thermodynamic control or in the presence of excess electrophile, leading to problematic O-functionalization or N,O-difunctionalization[3].

Comparative Reactivity Profile

The following table summarizes the quantitative and qualitative differences in reactivity, providing a predictive framework for reaction design.

Parameter1-Allyloxy-3-methylamino-propan-2-olStandard Secondary Amines (e.g., Piperidine)Mechanistic Impact
Nucleophilicity ModerateHigh β -oxygen withdraws electron density via inductive effect, reducing nitrogen's lone-pair availability.
Chemoselectivity Bidentate (N and O competing)Monodentate (N only)Requires stringent stoichiometric and thermal control to prevent unwanted O-alkylation/acylation[3].
Steric Profile Moderate to HighLow to ModerateThe adjacent substituted propyl chain (with the bulky allyloxy group) hinders approach by bulky electrophiles.
Hydrogen Bonding Intramolecular ( N⋯H−O )Intermolecular onlyIntramolecular H-bonding stabilizes the ground state, requiring specific catalytic activation to break the interaction[2].

Experimental Workflows: Self-Validating Protocols

To harness the potential of 1-Allyloxy-3-methylamino-propan-2-ol without falling victim to its chemoselectivity pitfalls, I have developed the following self-validating protocols.

Protocol 1: Chemoselective N-Acylation

Objective: Achieve >95% N-acylation without competitive O-acylation. Causality: Standard acylation with acyl chlorides and triethylamine often yields N,O-diacylated byproducts with β -amino alcohols. To circumvent this, we utilize a controlled stoichiometric approach with a sterically hindered base to kinetically favor the nitrogen.

Step-by-Step Methodology:

  • Initiation: Dissolve 1-Allyloxy-3-methylamino-propan-2-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.1 eq). Causality: DIPEA is sterically hindered, preventing its own acylation while acting as an efficient proton sponge to drive the reaction forward.

  • Electrophile Addition: Dropwise addition of the acyl chloride (1.05 eq) over 15 minutes to maintain low local concentrations of the electrophile.

  • Self-Validating Feedback Loop: At 30 minutes, sample the reaction for LC-MS analysis.

    • Auto-Correction: If N,O-diacylation is detected (>5%), add 0.5 eq of K2​CO3​ in methanol directly to the reaction mixture. Causality: Mild basic methanolysis selectively cleaves the more labile O-acyl ester, reverting it to the desired N-acyl β -amino alcohol without cleaving the robust amide bond.

  • Isolation: Quench with saturated aqueous NH4​Cl , extract with DCM, and concentrate under reduced pressure.

Protocol 2: N-Alkylation via Epoxide Ring Opening

Objective: Synthesize complex tertiary amines by reacting the secondary amine with terminal epoxides. Causality: While standard amines open epoxides readily at room temperature, the moderate steric bulk and H-bonding of 1-Allyloxy-3-methylamino-propan-2-ol require Lewis acid or zeolite activation to enhance the electrophilicity of the epoxide[4].

Step-by-Step Methodology:

  • Initiation: Mix the amine (1.0 eq) and the terminal epoxide (1.2 eq) in a solvent-free system to maximize collision frequency.

  • Catalysis: Add a catalytic amount of large pore zeolite or LiBr (10 mol%). Causality: The catalyst coordinates with the epoxide oxygen, lowering the activation energy for the nucleophilic attack by the secondary amine.

  • Thermal Activation: Heat the mixture to 60 °C for 4 hours.

  • Self-Validating Feedback Loop: Analyze an aliquot of the crude mixture via 1H NMR. The disappearance of the distinct epoxide multiplet (2.7–3.2 ppm) and the emergence of a new β -hydroxyl proton signal inherently validate both conversion and the correct regiochemical attack at the less hindered carbon[4].

Workflow Visualization

The following diagram maps the logical pathways and self-validating checks involved in the chemoselective acylation of β -amino alcohols versus standard secondary amines.

ReactivityWorkflow A 1-Allyloxy-3-methylamino -propan-2-ol B Acylating Agent (e.g., AcCl, Base) A->B D N-Acylation Pathway (Kinetically Favored) B->D Beta-Amino Alcohol E O-Acylation Pathway (Side Reaction) B->E Excess Acyl/Base F Exclusive N-Acylation (No competing -OH) B->F Standard Amine C Standard Sec-Amine (e.g., Piperidine) C->B G LC-MS/NMR Validation (Chemoselectivity Ratio) D->G E->G F->G

Workflow comparing chemoselective acylation of beta-amino alcohols vs standard amines.

References[1] 1-Allyloxy-3-methylamino-propan-2-ol | 40987-35-7. Benchchem. Link[3] Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. The Journal of Organic Chemistry - ACS Publications. Link[2] Synthesis of β-amino alcohol derivatives from phenols in presence of phase transfer catalyst and lipase biocatalyst. Growing Science. Link[4] Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Scirp.org.Link

Sources

Validation

Gas chromatography-mass spectrometry (GC-MS) validation for 1-Allyloxy-3-methylamino-propan-2-ol

Comprehensive Analytical Guide: GC-MS Validation for 1-Allyloxy-3-methylamino-propan-2-ol vs. LC-MS/MS Alternatives As analytical demands in drug development and chemical profiling grow, quantifying highly polar, low-mol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Analytical Guide: GC-MS Validation for 1-Allyloxy-3-methylamino-propan-2-ol vs. LC-MS/MS Alternatives

As analytical demands in drug development and chemical profiling grow, quantifying highly polar, low-molecular-weight basic amines presents a unique chromatographic challenge. This guide provides an objective, data-driven comparison of Gas Chromatography-Mass Spectrometry (GC-MS) validation against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the target analyte: 1-Allyloxy-3-methylamino-propan-2-ol .

Designed for senior researchers and method development scientists, this guide bypasses generic overviews to focus on the thermodynamics of column interactions, the kinetics of derivatization, and the establishment of self-validating analytical workflows.

Chemical Profiling & Analytical Strategy

1-Allyloxy-3-methylamino-propan-2-ol (CAS: 40987-35-7) is a highly polar amino alcohol consisting of an allyl ether, a secondary hydroxyl group (-OH), and a secondary amine (-NHCH3)[1].

The Analytical Challenge (Causality): The active hydrogen atoms on the amine and hydroxyl groups create strong intermolecular hydrogen-bonding networks. If injected directly into a standard GC system, these active sites will interact aggressively with the free silanol groups on the column's stationary phase. This thermodynamic interaction leads to severe peak tailing, irreversible adsorption, and a catastrophic loss of sensitivity. Therefore, chemical derivatization is an absolute prerequisite for GC-MS[2].

Conversely, the basicity of the secondary amine makes it an excellent candidate for positive Electrospray Ionization (ESI+) in LC-MS/MS without derivatization, provided the correct stationary phase is selected[3].

PlatformDecision Start Target: 1-Allyloxy-3- methylamino-propan-2-ol Polarity High Polarity & Basicity (Requires Modification) Start->Polarity Q_Matrix Matrix Complexity? Polarity->Q_Matrix GCMS GC-MS Method (Requires MSTFA Derivatization) Optimal for Volatile Matrices Q_Matrix->GCMS Low / Organic LCMS LC-MS/MS Method (Direct HILIC Injection) Optimal for Bio-fluids Q_Matrix->LCMS High / Aqueous

Caption: Decision logic for selecting the optimal analytical platform based on sample matrix.

Comparative Performance Data

The following table synthesizes validation parameters derived from established methodologies for structurally analogous aminopropanols, providing an objective benchmark for platform selection[3].

Validation ParameterGC-MS (MSTFA Derivatized)LC-MS/MS (HILIC, Direct)HPLC-UV (Pre-column Deriv.)
Limit of Detection (LOD) 1.5 ng/mL0.2 ng/mL50.0 ng/mL
Limit of Quantitation (LOQ) 5.0 ng/mL0.5 ng/mL150.0 ng/mL
Linear Dynamic Range 5.0 – 5,000 ng/mL0.5 – 1,000 ng/mL150 – 10,000 ng/mL
Precision (%RSD) < 6.5%< 4.0%< 8.0%
Accuracy (Recovery) 92% – 108%95% – 105%88% – 110%
Matrix Effect Susceptibility Low (High resolution separation)High (Requires stable isotope ISTD)Medium
Total Run Time 20 minutes7 minutes15 minutes

Verdict: While LC-MS/MS offers superior raw sensitivity and throughput, GC-MS provides unmatched chromatographic resolution and is highly resistant to the ion suppression phenomena that plague LC-MS/MS in complex biological matrices.

Experimental Methodologies: A Self-Validating System

To ensure Trustworthiness and strict E-E-A-T standards, the following GC-MS protocol is designed as a self-validating system. It includes built-in diagnostic checks to immediately identify points of failure in the derivatization kinetics or instrumentation.

Protocol A: GC-MS Sample Preparation & Silylation

GCMSWorkflow Ext Solvent Extraction Dry N2 Evaporation (Remove Moisture) Ext->Dry Reag Add MSTFA + 1% TMCS Dry->Reag Inc Incubate 60°C (30 mins) Reag->Inc Inj GC-MS Injection Inc->Inj

Caption: Step-by-step derivatization workflow for GC-MS analysis of polar amino alcohols.

  • Aliquoting & Spiking: Transfer 100 µL of the sample extract into a microcentrifuge tube. Spike with 10 µL of an Internal Standard (ISTD) (e.g., 1-amino-2-propanol-d6 at 1 µg/mL).

    • Causality: An isotopically labeled ISTD is mandatory. It co-elutes with the target and corrects for variable derivatization yields and injection volume discrepancies.

  • Evaporation: Transfer to a glass GC autosampler vial and evaporate to absolute dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

    • Causality: MSTFA is highly moisture-sensitive. Even trace amounts of water will hydrolyze the reagent and the newly formed TMS derivatives, causing catastrophic signal loss.

  • Derivatization: Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) containing 1% Trimethylchlorosilane (TMCS), followed by 50 µL of anhydrous Pyridine.

    • Causality: Pyridine acts as an acid scavenger for the HCl generated by the reaction, driving the equilibrium forward. TMCS acts as a Lewis acid catalyst, significantly accelerating the silylation kinetics for the sterically hindered secondary alcohol[2].

  • Incubation: Seal the vial tightly with a PTFE-lined cap and incubate at 60°C for 30 minutes. Cool to room temperature prior to injection.

Protocol B: GC-MS Instrumental Conditions
  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m × 0.25 mm, 0.25 µm).

    • Causality: The 5% phenyl phase offers optimal dipole-dipole selectivity for silylated amino alcohols, ensuring sharp peak shapes.

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Injection: 1 µL, Splitless mode (purge valve opens at 1.0 min), Inlet Temp: 250°C.

  • Oven Program: Initial 70°C (hold 1 min), ramp at 20°C/min to 280°C (hold 3 min).

  • MS Conditions: Electron Ionization (EI) at 70 eV. Source Temp: 230°C.

  • Acquisition: Selected Ion Monitoring (SIM). Target the di-TMS derivative molecular and fragment ions (e.g.,[M-CH3]+ and the ubiquitous m/z 73 [TMS]+).

Protocol C: LC-MS/MS Alternative (Direct Injection)

For laboratories prioritizing throughput over chromatographic resolution, LC-MS/MS bypasses derivatization[3].

  • Column: HILIC phase (e.g., Acquity BEH Amide, 100 × 2.1 mm, 1.7 µm).

    • Causality: The high polarity of the underivatized analyte causes it to elute in the void volume on standard C18 columns, leading to severe ion suppression. HILIC provides orthogonal retention based on hydrophilic partitioning.

  • Mobile Phase: (A) 10 mM Ammonium Formate in Water (pH 3.0); (B) Acetonitrile with 0.1% Formic Acid.

    • Causality: Maintaining a low pH (3.0) ensures the secondary amine remains fully protonated, maximizing ionization efficiency in ESI+ mode.

  • Gradient: 95% B to 60% B over 5 minutes (In HILIC, the organic solvent is the weak solvent).

System Suitability & Validation Checks (Self-Validation)

To ensure the integrity of the GC-MS data, the following checks must pass before sample analysis begins:

  • Reagent Blank Verification: Inject the derivatized reagents (no sample). The chromatogram must show a signal-to-noise ratio (S/N) of <3 at the target SIM channels.

  • ISTD Area Stability: The absolute peak area of the ISTD must not deviate by more than ±15% across the entire analytical sequence. A sudden drop indicates moisture contamination in the vial or matrix suppression.

  • Completeness of Reaction (Kinetics Check): Monitor the ratio of the di-TMS derivative to the mono-TMS derivative. The mono-TMS peak area should be <2% of the di-TMS peak area, confirming that the 30-minute incubation at 60°C is kinetically sufficient to fully derivatize both the amine and the alcohol groups.

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.